molecular formula C5H6Na2O4 B1172422 D-Mannitol, 2-O-methyl- CAS No. 14133-56-3

D-Mannitol, 2-O-methyl-

Cat. No.: B1172422
CAS No.: 14133-56-3
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Description

D-Mannitol, 2-O-methyl- is a methylated derivative of D-Mannitol, a naturally occurring sugar alcohol. Its chemical formula is C7H16O6, and it is registered under the CAS number 14133-56-3 . While the specific biological roles and research applications of this methylated analog are not fully detailed in the available literature, its parent compound, D-Mannitol, is well-known and has diverse applications. D-Mannitol itself serves as an osmotic diuretic in pharmaceuticals and is widely used as a research tool in cell biological studies to control osmolarity . Furthermore, recent scientific investigations have explored the role of D-Mannitol in inducing a brown fat-like phenotype in white adipose tissue, suggesting potential implications for metabolic research and the study of obesity . The structural modification in D-Mannitol, 2-O-methyl- presents it as a specialized chemical for researchers investigating carbohydrate chemistry, metabolic pathways, and as a potential intermediate for further synthetic applications. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

14133-56-3

Molecular Formula

C5H6Na2O4

Synonyms

D-Mannitol, 2-O-methyl-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-O-methyl-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methylated Polyols in Pharmaceutical Development

The strategic modification of parent molecules is a cornerstone of modern drug discovery and development. Among the vast arsenal of chemical modifications, methylation stands out for its subtlety and profound impact on a molecule's physicochemical properties. This guide delves into the core physicochemical characteristics of a selectively methylated sugar alcohol, 2-O-methyl-D-mannitol. While D-mannitol is a well-established pharmaceutical excipient and osmotic diuretic, its methylated derivatives remain a subject of specialized research.[1] The introduction of a methyl group can significantly alter properties such as solubility, hygroscopicity, and interaction with biological systems, opening new avenues for its application in targeted drug delivery and formulation science.

This document provides a comprehensive overview of the known and anticipated physicochemical properties of 2-O-methyl-D-mannitol. Given the limited availability of direct experimental data for this specific derivative, this guide employs a comparative approach, referencing the well-documented properties of D-mannitol and extrapolating the expected effects of C-2 methylation based on established principles of carbohydrate chemistry. We will explore its synthesis, purification, and the analytical methodologies required for its thorough characterization, providing researchers with a robust framework for their investigations.

Molecular Structure and Inferred Physicochemical Properties

The introduction of a methyl ether at the C-2 position of D-mannitol induces a localized change in polarity and steric hindrance, which is expected to influence its bulk properties.

Caption: Chemical structure of 2-O-methyl-D-mannitol.

A summary of the anticipated and known physicochemical properties of 2-O-methyl-D-mannitol, in comparison to D-mannitol, is presented below.

PropertyD-Mannitol2-O-methyl-D-mannitol (Anticipated)Causality of Methylation
Molecular Formula C₆H₁₄O₆C₇H₁₆O₆Addition of a -CH₃ group
Molecular Weight 182.17 g/mol 196.20 g/mol Increased mass from the methyl group
Melting Point 166-169 °C[1]Lower than D-mannitolDisruption of the crystal lattice and intermolecular hydrogen bonding network
Boiling Point 290-295 °C (at 3.5 mmHg)[1]Expected to be slightly lower or similar under vacuumReduced hydrogen bonding potential may be offset by increased molecular weight
Aqueous Solubility 216 mg/mL at 25 °C[1]Potentially lowerThe hydrophobic methyl group can decrease the overall polarity and interfere with the hydrogen bonding network with water molecules[2]
Optical Rotation [α]D²⁵: -0.49° (in water)[1]Expected to differ significantlyThe change in the electronic environment and conformation around the chiral centers will alter the interaction with plane-polarized light

Synthesis and Purification: A Pathway to a Pure Derivative

The synthesis of 2-O-methyl-D-mannitol can be achieved through a multi-step process involving the protection of other hydroxyl groups, methylation of the target C-2 hydroxyl, and subsequent deprotection. A reported method involves the stepwise hydrolysis of a protected precursor, 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol.[3]

G A 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol B Stepwise Hydrolysis A->B [1] C 2-O-methyl-D-mannitol B->C [2] D Purification (e.g., Chromatography) C->D [3] E Pure 2-O-methyl-D-mannitol D->E [4]

Caption: Synthetic and purification workflow for 2-O-methyl-D-mannitol.

Experimental Protocol: Synthesis and Purification
  • Stepwise Hydrolysis: The starting material, 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol, is subjected to controlled hydrolysis conditions to selectively remove the protecting groups. This may involve a series of acidic and basic treatments. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to identify the formation of the desired product and any intermediates.

  • Extraction and Work-up: Following hydrolysis, the reaction mixture is neutralized and the product is extracted into a suitable organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: Due to the potential for a mixture of partially deprotected and isomeric products, purification by column chromatography is essential. Given the polar nature of the target molecule, a silica gel stationary phase with a polar mobile phase (e.g., a gradient of ethyl acetate and methanol) is recommended.[4] Fractions are collected and analyzed by TLC to identify those containing the pure 2-O-methyl-D-mannitol.

  • Characterization and Storage: The purified fractions are combined, and the solvent is evaporated. The resulting solid should be characterized by the analytical techniques described in the following section. For storage, the compound should be kept in a cool, dry place, protected from moisture.

Analytical Characterization: A Multi-faceted Approach

A comprehensive characterization of 2-O-methyl-D-mannitol is crucial to confirm its identity, purity, and to understand its physicochemical behavior.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl protons around 3.4 ppm. The signals for the skeletal protons will be more complex due to spin-spin coupling, but 2D NMR techniques like COSY and HSQC can aid in their assignment.[5] The ¹³C NMR spectrum will show a distinct signal for the methoxy carbon around 58-60 ppm, in addition to the six signals for the mannitol backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band around 3300-3500 cm⁻¹. The C-H stretching of the methyl and methylene groups will appear around 2800-3000 cm⁻¹. The C-O stretching region (1000-1200 cm⁻¹) will be complex but can provide fingerprint information for the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for this non-volatile compound. Gas chromatography-mass spectrometry (GC-MS) of a derivatized sample (e.g., as the per-O-trimethylsilyl ether) can also be used for both identification and quantification.[6]

Physical Property Determination

The following protocols outline the standard procedures for determining key physical properties.

This protocol is based on the capillary method, a standard technique for determining the melting range of a solid.[7]

  • Sample Preparation: Ensure the purified 2-O-methyl-D-mannitol is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. A narrow melting range is indicative of high purity.

This protocol describes a general method for determining the aqueous solubility of a compound.[8][9]

  • Sample Preparation: Accurately weigh an excess amount of 2-O-methyl-D-mannitol into a series of vials.

  • Solvent Addition: Add a precise volume of purified water to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as HPLC with a refractive index detector or a derivatization-based GC method.

This protocol outlines the determination of the specific rotation of an optically active compound.[10][11]

  • Solution Preparation: Accurately prepare a solution of 2-O-methyl-D-mannitol of a known concentration in a suitable solvent (e.g., water).

  • Polarimeter Calibration: Calibrate the polarimeter with a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where [α] is the specific rotation, α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Conclusion and Future Perspectives

2-O-methyl-D-mannitol represents an intriguing derivative of a well-known pharmaceutical polyol. While direct experimental data on its physicochemical properties are scarce, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles and comparative analysis with its parent compound, D-mannitol. The anticipated changes in melting point, solubility, and optical rotation due to C-2 methylation highlight the potential for fine-tuning the properties of mannitol for specific pharmaceutical applications.

Further research is warranted to experimentally determine the precise physicochemical parameters of 2-O-methyl-D-mannitol. Such data will be invaluable for researchers and drug development professionals seeking to explore the utility of this and other methylated polyols in novel drug formulations and delivery systems. The protocols and analytical strategies outlined in this guide provide a solid foundation for these future investigations.

References

  • Alternative syntheses of 1-, 2-, and 3-O-methyl-D-mannitol. Journal of the Chemical Society C: Organic. ([Link])

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An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-O-methyl-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and stereochemistry of 2-O-methyl-D-mannitol, a methylated derivative of the widely used sugar alcohol, D-mannitol. While D-mannitol is extensively utilized in the pharmaceutical, food, and chemical industries, its O-methylated derivatives present unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. This document delves into the synthesis, structural elucidation, and stereochemical configuration of 2-O-methyl-D-mannitol, offering field-proven insights and detailed methodologies for its characterization. By synthesizing information from established analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, this guide serves as an authoritative resource for researchers engaged in the study and application of modified sugar alcohols.

Introduction: The Significance of O-Methylation in Mannitol Derivatives

D-mannitol, a naturally occurring six-carbon sugar alcohol, is a versatile excipient in pharmaceutical formulations and a key starting material in chemical synthesis due to its biocompatibility, low toxicity, and well-defined stereochemistry.[1][2][3] The strategic modification of its hydroxyl groups through processes like O-methylation can significantly alter its biological activity, solubility, and metabolic stability. The introduction of a methyl group at the C2 position of the D-mannitol backbone, yielding 2-O-methyl-D-mannitol, can influence its interaction with biological targets and its overall pharmacokinetic profile. Understanding the precise three-dimensional arrangement of this derivative is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.

This guide will first establish the foundational structure of D-mannitol as a reference point, and then explore the nuanced changes in molecular geometry and stereochemical relationships introduced by the 2-O-methyl substituent.

Molecular Structure of the Parent Compound: D-Mannitol

To appreciate the structural attributes of 2-O-methyl-D-mannitol, a thorough understanding of the parent molecule, D-mannitol, is essential.

Acyclic Conformation and Chirality

D-mannitol is an acyclic polyol with the chemical formula C₆H₁₄O₆.[3] Its structure consists of a six-carbon chain with a hydroxyl group on each carbon. The stereochemistry is defined by the specific spatial arrangement of these hydroxyl groups. The IUPAC name for D-mannitol is (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol, which precisely describes the absolute configuration at its four chiral centers (C2, C3, C4, and C5).[3]

Caption: Fischer projection of D-mannitol.

Crystalline Structure and Polymorphism

In the solid state, D-mannitol exhibits polymorphism, existing in at least three anhydrous crystalline forms (α, β, and δ) and a hemihydrate form.[4][5][6] These polymorphs differ in their crystal packing, hydrogen-bonding networks, and consequently, their physical properties such as melting point and solubility. The β-form is the most thermodynamically stable and commercially prevalent.[4] X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional arrangement of D-mannitol molecules in these crystalline lattices.[5][6]

Synthesis of 2-O-methyl-D-mannitol: A Strategic Approach

The targeted synthesis of 2-O-methyl-D-mannitol requires a strategic approach involving the protection of other hydroxyl groups to ensure methylation occurs specifically at the C2 position. A documented method involves the use of a protected D-mannitol derivative.

Synthesis via Stepwise Hydrolysis

One established route to 2-O-methyl-D-mannitol is through the stepwise hydrolysis of 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol.[7] This method leverages the differential reactivity of the hydroxyl groups in the protected intermediate to achieve selective methylation.

Synthesis_Workflow Start D-Mannitol Step1 Protection Steps (e.g., benzoylation, isopropylidenation) Start->Step1 Protection Intermediate 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol Step1->Intermediate Step2 Methylation (e.g., with a methylating agent) Intermediate->Step2 Methylated_Intermediate Methylated Intermediate Step2->Methylated_Intermediate Step3 Stepwise Hydrolysis Methylated_Intermediate->Step3 Product 2-O-methyl-D-mannitol Step3->Product Deprotection

Caption: Synthetic workflow for 2-O-methyl-D-mannitol.

Stereochemistry of 2-O-methyl-D-mannitol

The introduction of a methyl group at the C2 position does not alter the absolute configuration of the chiral centers inherited from D-mannitol. However, it does influence the molecule's overall shape and potential for intramolecular interactions.

The stereochemistry of 2-O-methyl-D-mannitol is defined as (2R,3R,4R,5R)-2-methoxyhexane-1,3,4,5,6-pentaol. The C2 carbon, now bearing a methoxy group, remains an R-configured stereocenter. The planarity of the carbon backbone in the Fischer projection belies the true, non-planar, sickle-shaped conformation that the molecule adopts in solution and in the solid state to minimize steric hindrance.

Spectroscopic and Structural Characterization

The definitive characterization of 2-O-methyl-D-mannitol relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-O-methyl-D-mannitol in solution.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the six-carbon backbone, the five hydroxyl protons (which may be broad or exchange with D₂O), and a sharp singlet for the three protons of the newly introduced methyl group, typically in the range of 3.3-3.5 ppm. The coupling patterns between the backbone protons provide valuable information about their dihedral angles and thus the solution-state conformation.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for each of the six carbons of the mannitol backbone and one for the methyl carbon of the ether linkage. The chemical shift of the C2 carbon will be significantly affected by the methylation, typically shifting downfield compared to the corresponding carbon in D-mannitol.

Table 1: Predicted ¹³C NMR Chemical Shifts for D-Mannitol and the Expected Effect of 2-O-Methylation

Carbon AtomD-Mannitol (in D₂O)[8]2-O-methyl-D-mannitol (Predicted)
C1~64.4 ppmSimilar to D-mannitol
C2~70.5 ppmDownfield shift
C3~72.1 ppmSlight upfield or downfield shift
C4~70.5 ppmMinimal change
C5~72.1 ppmMinimal change
C6~64.4 ppmMinimal change
-OCH₃N/A~58-60 ppm
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-O-methyl-D-mannitol. The molecular weight of 2-O-methyl-D-mannitol is 196.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak may be weak or absent. The fragmentation pattern would likely involve the cleavage of C-C bonds along the carbon backbone and the loss of small neutral molecules such as water and formaldehyde.

X-ray Crystallography

To date, a published crystal structure specifically for 2-O-methyl-D-mannitol has not been readily identified in the public domain. However, based on the known crystal structures of D-mannitol polymorphs, it is anticipated that 2-O-methyl-D-mannitol would also adopt a packed structure stabilized by an extensive network of hydrogen bonds. The presence of the methyl group at the C2 position would likely influence the packing arrangement and the hydrogen-bonding network compared to the parent D-mannitol.

Experimental Protocols

The following are generalized protocols for the characterization of 2-O-methyl-D-mannitol, based on standard laboratory practices.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-O-methyl-D-mannitol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. If hydroxyl proton signals are of interest, a dry solvent such as DMSO-d₆ should be used.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

NMR_Workflow Sample 2-O-methyl-D-mannitol Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Spectrometer->Acquire_2D Data_Analysis Spectral Processing and Analysis Acquire_1H->Data_Analysis Acquire_13C->Data_Analysis Acquire_2D->Data_Analysis

Caption: Workflow for NMR analysis of 2-O-methyl-D-mannitol.

Conclusion and Future Perspectives

2-O-methyl-D-mannitol represents an important derivative of D-mannitol with potential applications in various scientific fields. This guide has provided a detailed overview of its molecular structure, stereochemistry, and the analytical methodologies required for its comprehensive characterization. While a definitive synthesis and full characterization data remain to be consolidated in a single, publicly available source, the foundational knowledge of D-mannitol provides a strong basis for predicting and interpreting the properties of its 2-O-methylated counterpart.

Future research should focus on obtaining high-quality single crystals of 2-O-methyl-D-mannitol to enable its definitive structural elucidation by X-ray crystallography. Furthermore, detailed biological evaluation of this compound is warranted to explore its potential as a therapeutic agent or a tool for chemical biology.

References

  • Journal of the Chemical Society C: Organic. Alternative syntheses of 1-, 2-, and 3-O-methyl-D-mannitol. [Link]

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The Unseen Signature: A Technical Guide to the Biological Role of 2-O-methyl-D-mannitol in Lichen Chemotaxonomy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Visible Form - Chemical Fingerprints in Lichen Systematics

Lichens, the composite organisms arising from the symbiotic association of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), have long been classified based on their morphological and anatomical features. However, the cryptic nature of many lichen species and the significant morphological plasticity they exhibit in response to environmental cues present considerable challenges to traditional taxonomy. This has led to the rise of chemotaxonomy, a discipline that utilizes the diverse array of secondary metabolites produced by lichens as taxonomic markers.[1][2][3] These substances, often unique to specific species or genera, provide a stable and reliable means of identification and classification.

While the focus of lichen chemotaxonomy has historically been on aromatic compounds such as depsides, depsidones, and dibenzofurans, a less-studied class of compounds, the polyols (sugar alcohols), and their derivatives, hold significant untapped potential. This guide delves into the biological role and chemotaxonomic significance of a specific methylated polyol, 2-O-methyl-D-mannitol, providing a framework for its study and application in lichen systematics and biotechnology.

The Central Role of Polyols in the Lichen Symbiosis

Polyols are central to the success of the lichen symbiosis. The photobiont, whether a green alga or a cyanobacterium, transfers a significant portion of its photosynthetically fixed carbon to the mycobiont in the form of a sugar alcohol (e.g., ribitol, sorbitol, or erythritol) or glucose.[4] The mycobiont rapidly converts these carbohydrates into other polyols, most commonly D-mannitol and arabitol.[4] This conversion serves several critical functions:

  • Carbon and Energy Storage: Mannitol acts as a primary carbon and energy reserve for the mycobiont.[5]

  • Osmotic Regulation and Desiccation Tolerance: As compatible solutes, polyols accumulate in high concentrations within the fungal hyphae, protecting cellular structures from damage during the frequent cycles of wetting and drying that lichens endure.

  • Cryoprotection: In cold environments, polyols like mannitol act as cryoprotectants, preventing the formation of damaging ice crystals within the cells.[6][]

  • Antioxidant Activity: Mannitol has been shown to counteract oxidative stress by scavenging free radicals, a crucial function for organisms exposed to high levels of solar radiation.[8]

2-O-methyl-D-mannitol: A Specialized Metabolite with Chemotaxonomic Potential

While mannitol is ubiquitous in lichens, its methylated derivatives, such as 2-O-methyl-D-mannitol, are less common. The process of O-methylation, the addition of a methyl group to a hydroxyl group, is a common biosynthetic modification of lichen secondary metabolites, often leading to compounds with altered biological activity and physical properties.[9][10] The presence of 2-O-methyl-D-mannitol can be hypothesized to serve specialized functions, potentially as a more stable or metabolically distinct form of mannitol.

From a chemotaxonomic perspective, the restricted distribution of such a specialized metabolite makes it a potentially valuable marker. Its presence or absence could help to:

  • Delineate closely related species that are morphologically indistinguishable.

  • Resolve phylogenetic relationships at the generic or familial level.

  • Identify cryptic species within a species complex.

The study of 2-O-methyl-D-mannitol and other methylated polyols thus represents a new frontier in lichen chemotaxonomy, moving beyond the traditional focus on aromatic compounds.

Experimental Workflow for the Analysis of 2-O-methyl-D-mannitol

The investigation of 2-O-methyl-D-mannitol in lichens requires a multi-step analytical approach, from extraction to identification and quantification. The following protocols provide a comprehensive workflow for researchers.

Diagram of the Experimental Workflow

Experimental Workflow for 2-O-methyl-D-mannitol Analysis Workflow for 2-O-methyl-D-mannitol Analysis start Lichen Thallus Sample Collection and Preparation extraction Extraction of Polar Metabolites (Polyols) start->extraction derivatization Derivatization (Optional but Recommended for GC-MS) extraction->derivatization For GC-MS chromatography Chromatographic Separation extraction->chromatography Directly for HPLC derivatization->chromatography tlc Thin-Layer Chromatography (TLC) chromatography->tlc hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) chromatography->gcms detection Detection and Identification tlc->detection hplc->detection gcms->detection ms Mass Spectrometry (MS/MS) detection->ms nmr Nuclear Magnetic Resonance (NMR) detection->nmr For structural elucidation quantification Quantification detection->quantification chemotaxonomy Chemotaxonomic Analysis quantification->chemotaxonomy Biosynthetic Pathway of 2-O-methyl-D-mannitol Proposed Biosynthesis of 2-O-methyl-D-mannitol photobiont Photobiont (e.g., Green Alga) photosynthesis Photosynthesis photobiont->photosynthesis ribitol Ribitol (or other polyol) photosynthesis->ribitol transfer Transfer to Mycobiont ribitol->transfer mycobiont Mycobiont transfer->mycobiont mannitol D-Mannitol mycobiont->mannitol Conversion methylation O-Methylation mannitol->methylation methyl_mannitol 2-O-methyl-D-mannitol methylation->methyl_mannitol sam S-Adenosyl Methionine (Methyl Donor) sam->methylation omt O-Methyltransferase (Enzyme) omt->methylation

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methylated Mannitol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mannitol and the Influence of Methylation

D-mannitol, a six-carbon sugar alcohol, is a cornerstone excipient in the pharmaceutical industry, valued for its chemical stability, non-hygroscopicity, and well-defined crystalline forms.[1] Its thermodynamic stability is a critical parameter influencing formulation strategies, particularly in lyophilized products and solid dosage forms. The stability of mannitol is intrinsically linked to its three-dimensional structure, which is dominated by an extensive network of intramolecular and intermolecular hydrogen bonds.[2][3]

Methylation, the substitution of a hydroxyl proton with a methyl group, represents a fundamental chemical modification that can profoundly alter the physicochemical properties of polyols like mannitol. The introduction of methyl groups disrupts the delicate balance of hydrophilic and hydrophobic interactions, leading to significant changes in conformational preferences, hydrogen bonding capabilities, and, consequently, thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of methylated mannitol derivatives, methodologies for their characterization, and insights into the underlying molecular principles.

Structural Landscape and Key Stability Determinants

The thermodynamic stability of any crystalline solid is determined by the strength of the intermolecular forces in its crystal lattice. For mannitol and its derivatives, these forces are primarily:

  • Hydrogen Bonding: The hydroxyl groups of mannitol are both hydrogen bond donors and acceptors, forming a complex network that dictates its crystal packing and contributes significantly to its high melting point.

  • Van der Waals Forces: These non-specific interactions also contribute to the overall lattice energy.

Methylation introduces several key changes to this landscape:

  • Disruption of Hydrogen Bonding: The replacement of a hydroxyl hydrogen with a methyl group eliminates a hydrogen bond donor site, weakening the overall hydrogen bonding network.[2] This is a primary driver for changes in thermodynamic stability.

  • Increased Hydrophobicity: The introduction of nonpolar methyl groups increases the hydrophobic character of the molecule. This can lead to altered solvation properties and may influence crystal packing.

  • Steric Hindrance: The bulkiness of the methyl groups can introduce steric strain, influencing the preferred conformation of the mannitol backbone and potentially leading to less efficient crystal packing.

The interplay of these factors determines the melting point, enthalpy of fusion, and overall thermodynamic stability of methylated mannitol derivatives. It is hypothesized that increasing the degree of methylation will generally lead to a decrease in melting point and enthalpy of fusion due to the progressive disruption of the hydrogen bonding network.

Synthesis of Methylated Mannitol Derivatives: A Strategic Approach

The synthesis of specific methylated mannitol derivatives requires a strategic approach, often involving the use of protecting groups to achieve regioselectivity.

Protecting Group Strategies for Selective Methylation

To methylate specific hydroxyl groups on the mannitol backbone, it is often necessary to first protect other hydroxyl groups. Common protecting groups for polyols include acetals, such as isopropylidene and cyclohexylidene groups. These groups can be selectively introduced to form cyclic acetals across vicinal diols.

Example Workflow for Selective Methylation:

G mannitol D-Mannitol protection Protection (e.g., Acetonation) mannitol->protection Acetone, Catalyst methylation Methylation (e.g., MeI, NaH) protection->methylation Selective Methylation deprotection Deprotection (Acidic Hydrolysis) methylation->deprotection Removal of Protecting Groups mono_methyl Mono/Di-O-methyl Mannitol deprotection->mono_methyl

Caption: Workflow for selective methylation of mannitol.

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol

This protocol describes the formation of a protected mannitol derivative, a common precursor for selective methylation of the C3 and C4 hydroxyl groups.

  • Materials: D-mannitol, acetone, zinc chloride.

  • Procedure: a. Suspend D-mannitol in acetone. b. Add a catalytic amount of zinc chloride. c. Stir the mixture at room temperature until the reaction is complete (monitor by TLC). d. Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution). e. Extract the product with an organic solvent (e.g., diethyl ether). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.[4]

Exhaustive Methylation

For the synthesis of fully methylated mannitol, such as 1,2,3,4,5,6-hexa-O-methyl-D-mannitol, a strong methylating agent and base are typically used.

Protocol 2: Exhaustive Methylation of Mannitol

  • Materials: D-mannitol, dimethyl sulfate (DMS) or methyl iodide (MeI), sodium hydride (NaH), and a suitable aprotic solvent (e.g., THF or DMF).

  • Procedure: a. Dissolve or suspend D-mannitol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add sodium hydride portion-wise to form the alkoxides. c. Add the methylating agent (DMS or MeI) dropwise, controlling the temperature as the reaction is often exothermic. d. Stir the reaction mixture at room temperature or with gentle heating until completion. e. Quench the reaction carefully with a proton source (e.g., methanol or water). f. Extract the product into an organic solvent. g. Purify the crude product by chromatography to obtain the per-methylated mannitol derivative.

Experimental Methodologies for Thermodynamic Stability Assessment

A suite of thermoanalytical and spectroscopic techniques is employed to characterize the thermodynamic stability of methylated mannitol derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the melting point (Tm) and the enthalpy of fusion (ΔHfus) of crystalline materials. These two parameters are direct measures of thermodynamic stability. A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice.

Protocol 3: DSC Analysis of a Methylated Mannitol Derivative

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline methylated mannitol derivative into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the heating rate (e.g., 5 or 10 °C/min).

    • Define the temperature range to encompass the melting transition.

  • Data Acquisition: Heat the sample and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is typically taken as the onset or peak of the endothermic melting event.

    • The enthalpy of fusion is calculated by integrating the area under the melting peak.

Table 1: Illustrative Thermodynamic Data for Mannitol and its Hypothetical Methylated Derivatives

CompoundDegree of MethylationMelting Point (°C)Enthalpy of Fusion (kJ/mol)
D-Mannitol (β-form)0166.553.5
Mono-O-methyl Mannitol1Expected to be lower than mannitolExpected to be lower than mannitol
Di-O-methyl Mannitol2Expected to be lower than mono-methylatedExpected to be lower than mono-methylated
Hexa-O-methyl Mannitol6Significantly lower than mannitolSignificantly lower than mannitol
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal decomposition temperature, providing an upper limit for the thermal stability of the compound.

Protocol 4: TGA of a Methylated Mannitol Derivative

  • Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the heating rate (e.g., 10 °C/min) and the temperature range.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition: Heat the sample and record the mass loss as a function of temperature.

  • Data Analysis: The onset of mass loss indicates the beginning of thermal decomposition.

Spectroscopic Techniques for Structural Verification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized methylated mannitol derivatives, including the degree and position of methylation.

  • 1H and 13C NMR Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation. The appearance of new signals in the ~3.3-3.5 ppm region in the 1H NMR spectrum is characteristic of methoxy protons.

  • Infrared (IR) Spectroscopy: The disappearance or reduction in the intensity of the broad O-H stretching band (typically around 3200-3500 cm-1) and the appearance of C-H stretching bands for the methyl group (around 2850-2960 cm-1) are indicative of methylation.

Computational Approaches to Understanding Stability

Molecular modeling and computational chemistry provide powerful tools for predicting and rationalizing the thermodynamic stability of methylated mannitol derivatives at the atomic level.

G start Initial Structure of Methylated Mannitol Derivative conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Optimization of Low-Energy Conformers conf_search->dft_opt energy_calc Calculation of Relative Energies dft_opt->energy_calc stability_pred Prediction of Thermodynamic Stability energy_calc->stability_pred

Caption: Computational workflow for stability prediction.

Conformational Analysis

The thermodynamic stability of a molecule is related to its conformational energy. Different conformers (spatial arrangements of atoms) have different energies, and the most stable conformer is the one with the lowest energy. Methylation can significantly alter the conformational landscape of mannitol.

  • Molecular Mechanics (MM): MM methods can be used to perform a rapid conformational search to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations provide more accurate energies and geometries for the low-energy conformers identified by MM. By comparing the relative energies of the most stable conformers of different methylated derivatives, one can predict their relative thermodynamic stabilities.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of methylated mannitol derivatives in solution or in the solid state. These simulations can be used to study:

  • Solvent Effects: How the interactions with solvent molecules influence the conformation and stability.

  • Crystal Packing: How the molecules arrange themselves in a crystal lattice, which is crucial for understanding solid-state stability.

Conclusion and Future Directions

The thermodynamic stability of methylated mannitol derivatives is a complex interplay of hydrogen bonding, steric effects, and hydrophobic interactions. Methylation systematically disrupts the extensive hydrogen bond network present in mannitol, which is expected to lead to a decrease in melting point and enthalpy of fusion with an increasing degree of methylation.

While the conceptual framework is well-understood, there is a notable lack of comprehensive experimental data on a systematic series of O-methylated mannitol derivatives. Future research should focus on the synthesis and thorough thermoanalytical characterization of mono-, di-, tri-, tetra-, and hexa-O-methyl mannitol to provide a quantitative understanding of the structure-stability relationship. Such data, in conjunction with advanced computational modeling, will be invaluable for the rational design of mannitol-based derivatives with tailored physicochemical properties for a wide range of applications in the pharmaceutical and materials science fields.

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The Enigmatic Absence: A Technical Guide to 2-O-methyl-D-mannitol in the Fungal Kingdom

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Subject Matter

This technical guide addresses the natural occurrence of 2-O-methyl-D-mannitol within fungal species. Initial investigations into this topic have revealed a significant and noteworthy finding: a conspicuous absence of direct evidence for the existence of 2-O-methyl-D-mannitol as a naturally occurring metabolite in fungi. While the parent compound, D-mannitol, is a well-documented and crucial component of fungal physiology, its 2-O-methylated derivative remains elusive in the current body of scientific literature.

This guide, therefore, pivots from a descriptive account of its natural occurrence to a more investigative and practical resource for researchers. It will explore the established roles of D-mannitol in fungi, the synthetic routes to obtain 2-O-methyl-D-mannitol for research purposes, and the analytical methodologies required to definitively identify it. This approach is designed to provide a comprehensive understanding of the subject, acknowledging the current knowledge gaps while equipping scientists with the tools to potentially fill them.

The Ubiquitous Precursor: D-Mannitol in Fungal Biology

D-mannitol is a six-carbon sugar alcohol that is widely distributed among fungi and plays a multifactorial role in their life cycle and interaction with the environment.[1] Its functions are diverse and critical, making it a molecule of significant interest.

Physiological Roles of D-Mannitol
  • Stress Protectant: D-mannitol is a potent osmolyte, protecting fungal cells from desiccation and high salinity by maintaining cellular turgor.[2]

  • Storage Compound: It serves as a readily available carbon and energy reserve.

  • Redox Balance: The synthesis and degradation of mannitol are linked to the regeneration of NAD(P)H, thus playing a role in maintaining the cellular redox state.

  • Antioxidant: D-mannitol can act as a scavenger of reactive oxygen species (ROS), protecting the cell from oxidative damage.[3]

Biosynthesis of D-Mannitol in Fungi

The primary biosynthetic pathway for D-mannitol in filamentous fungi involves the reduction of fructose-6-phosphate to mannitol-1-phosphate, followed by dephosphorylation to yield mannitol.[4] The key enzymes in this pathway are mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase.[4]

Chemical Synthesis of 2-O-methyl-D-mannitol

Given the lack of evidence for its natural production in fungi, researchers interested in studying the biological effects of 2-O-methyl-D-mannitol must rely on chemical synthesis. A documented method for the synthesis of 2-O-methyl-D-mannitol involves the stepwise hydrolysis of 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol.[5] This multi-step synthesis provides a route to obtain the pure compound for use as an analytical standard or for biological assays.

The Question of Fungal Methylation: Avenues for Future Research

The absence of detected 2-O-methyl-D-mannitol in fungi does not entirely preclude its existence. It is possible that it is produced in very low quantities, under specific and yet-to-be-identified conditions, or in fungal species that have not been extensively studied for their metabolome.

Fungi are known to possess a vast array of methyltransferases, enzymes that catalyze the transfer of a methyl group to a substrate. These enzymes are involved in the biosynthesis of a wide range of secondary metabolites. It is conceivable that a fungal methyltransferase could act on D-mannitol to produce 2-O-methyl-D-mannitol. Future research in this area could involve:

  • Genome Mining: Searching fungal genomes for putative methyltransferases that may act on sugar alcohols.

  • In Vitro Enzymatic Assays: Expressing candidate methyltransferases and testing their activity with D-mannitol as a substrate.

  • Targeted Metabolomics: Analyzing extracts of diverse fungal species grown under various stress conditions, specifically looking for the mass and fragmentation pattern of 2-O-methyl-D-mannitol.

Analytical Methodologies for the Identification of 2-O-methyl-D-mannitol

The definitive identification of 2-O-methyl-D-mannitol in a complex fungal extract requires a combination of robust analytical techniques.

Extraction and Purification

A generalized protocol for the extraction of polar metabolites like sugar alcohols from fungal mycelia is outlined below.

Protocol: Extraction of Polar Metabolites from Fungal Mycelia

  • Harvesting: Separate the fungal biomass from the culture medium by filtration.

  • Lyophilization: Freeze-dry the mycelia to remove water.

  • Extraction: Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by solvents such as ethyl acetate and methanol to extract more polar compounds.[6]

  • Fractionation: The methanol extract can be further fractionated using techniques like column chromatography to isolate individual compounds.

Spectroscopic and Chromatographic Identification

A combination of chromatographic separation and spectroscopic detection is essential for the unambiguous identification of 2-O-methyl-D-mannitol.

Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) Separation of 2-O-methyl-D-mannitol from other metabolites in the extract.A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugar alcohols. An evaporative light scattering detector (ELSD) or a refractive index (RI) detector can be used for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile derivatives of 2-O-methyl-D-mannitol.Derivatization (e.g., silylation) is typically required to make the sugar alcohol volatile. The mass spectrum will provide a unique fragmentation pattern for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the isolated compound.¹H and ¹³C NMR spectra will provide detailed information about the chemical structure, including the position of the methyl group. Comparison with spectra of a synthetic standard is crucial for confirmation.

Workflow for the Identification of 2-O-methyl-D-mannitol in Fungal Extracts

Fungal_Culture Fungal Culture Extraction Extraction of Polar Metabolites Fungal_Culture->Extraction HPLC_Fractionation HPLC Fractionation Extraction->HPLC_Fractionation Putative_Fraction Putative Fraction Containing 2-O-methyl-D-mannitol HPLC_Fractionation->Putative_Fraction GC_MS_Analysis GC-MS Analysis (after derivatization) Putative_Fraction->GC_MS_Analysis NMR_Analysis NMR Analysis (¹H, ¹³C) Putative_Fraction->NMR_Analysis Comparison Comparison with Synthetic Standard GC_MS_Analysis->Comparison NMR_Analysis->Comparison Identification Definitive Identification Comparison->Identification

Caption: Workflow for the identification of 2-O-methyl-D-mannitol.

Potential Applications in Drug Development

While the natural occurrence of 2-O-methyl-D-mannitol in fungi is not established, its parent compound, D-mannitol, has several applications in the pharmaceutical industry.[] It is used as an osmotic diuretic, a diagnostic agent, and an excipient in drug formulations.[] The methylation of D-mannitol could potentially alter its pharmacokinetic and pharmacodynamic properties. Should 2-O-methyl-D-mannitol be identified as a natural product, or if it becomes more readily available through scalable synthesis, it would be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Conclusion

The topic of 2-O-methyl-D-mannitol in fungal species is currently characterized by a lack of direct evidence for its natural occurrence. This guide provides a framework for researchers to approach this subject by understanding the well-established roles of its precursor, D-mannitol, being aware of the synthetic routes to obtain the methylated compound, and utilizing appropriate analytical techniques for its potential discovery. The exploration of the fungal metabolome is an ongoing frontier, and the potential for the discovery of novel methylated sugar alcohols like 2-O-methyl-D-mannitol remains an exciting prospect for future research.

References

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An In-depth Technical Guide to D-Allose (CAS 2595-97-3): A Rare Sugar with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification on the topic: The provided CAS number, 2595-97-3, corresponds to the rare sugar D-Allose . The chemical name also mentioned in the topic, "2,4-Diamino-6-phenyl-1,3,5-triazine," is a different compound with the CAS number 91-76-9, commonly known as Benzoguanamine. This guide will focus on D-Allose as indicated by the primary CAS identifier. A separate section at the end of this document will provide a summary of the chemical data and safety profile for 2,4-Diamino-6-phenyl-1,3,5-triazine to address any potential confusion.

Introduction to D-Allose

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant attention in the scientific community for its unique biological properties.[1][2] Unlike its abundant counterpart, D-glucose, D-Allose is not readily metabolized by the body, resulting in a very low caloric value.[3] This characteristic, combined with its diverse physiological effects, positions D-Allose as a promising molecule in the fields of functional foods, pharmaceuticals, and biomedical research.[3][4] This technical guide provides a comprehensive overview of the chemical data, biological activities, and safety profile of D-Allose, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties of D-Allose

D-Allose is a white crystalline solid with a sweet taste, approximately 80% of the sweetness of sucrose.[2] It is highly soluble in water and exists in a pyranose form, a six-membered ring structure.[1]

PropertyValueSource(s)
CAS Number 2595-97-3[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₆H₁₂O₆[1][6][7][8][9]
Molecular Weight 180.16 g/mol [1][6][7][8][9]
Appearance White crystalline powder[1][3][5][6]
Melting Point 141-150 °C[2][5][6]
Solubility Soluble in water, insoluble in ether and methanol.[1][2][3][10]
Optical Rotation [α]D²⁰ +13° to +16° (in water)[3][6][10]

Synthesis and Manufacturing

The rarity of D-Allose in nature necessitates its production through enzymatic or chemical synthesis. A prominent large-scale bioproduction strategy involves the enzymatic isomerization of D-psicose, which is itself biochemically derived from D-fructose.[2] This process is catalyzed by L-rhamnose isomerase.[2] A laboratory-scale chemical synthesis can be achieved through the stereochemical conversion of a protected D-glucose derivative.[2]

Synthesis_Workflow cluster_bio Bioproduction Strategy cluster_chem Chemical Synthesis D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose Biochemical Conversion D-Allose D-Allose D-Psicose->D-Allose L-rhamnose isomerase Protected D-Glucose Protected D-Glucose Intermediate Intermediate Protected D-Glucose->Intermediate Oxidation Protected D-Allose Protected D-Allose Intermediate->Protected D-Allose Stereospecific Reduction D-Allose_chem D-Allose Protected D-Allose->D-Allose_chem Hydrolysis

Fig. 1: Simplified workflows for the bioproduction and chemical synthesis of D-Allose.

Analytical Methodologies

The identification and quantification of D-Allose are typically performed using standard analytical techniques for carbohydrates.

High-Performance Liquid Chromatography (HPLC)

A robust method for the separation and quantification of D-Allose from other monosaccharides.

  • Column: A carbohydrate analysis column (e.g., amino-based column).

  • Mobile Phase: Acetonitrile/water gradient.

  • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Purity Assessment: Purity is determined by the area percentage of the D-Allose peak. A purity of >98.0% is common for commercially available D-Allose.[10]

Spectroscopic Methods
  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural confirmation and identification of D-Allose.[3] The addition of a ¹³C₆ isotope allows for tracing and identification through mass spectrometry and NMR analysis.[1]

  • Thin-Layer Chromatography (TLC): A qualitative method to assess the purity, often showing a single spot for a pure sample.[3]

Biological Activity and Therapeutic Potential

D-Allose exhibits a remarkable range of biological activities, making it a subject of intense research for its therapeutic potential.

Anti-Cancer Properties

D-Allose has demonstrated anti-proliferative effects on various cancer cell lines in vitro.[1][3][8] Studies have shown that it can induce cell cycle arrest and apoptosis in tumor cells.[3] Its mechanism of action is thought to involve the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.

Anticancer_Mechanism cluster_cell Cancer Cell D-Allose D-Allose Cancer_Cell Cancer_Cell D-Allose->Cancer_Cell Enters ROS_Production ROS_Production Cancer_Cell->ROS_Production Induces Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Causes Cell_Cycle_Arrest Cell_Cycle_Arrest Oxidative_Stress->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation

Fig. 2: Proposed mechanism of D-Allose's anti-cancer activity.
Anti-Inflammatory and Neuroprotective Effects

Some studies suggest that D-Allose can mitigate inflammation and oxidative stress in neural tissues.[3] It has been shown to inhibit the TLR4/PI3K/AKT signaling pathway, which is involved in inflammatory responses. This makes D-Allose a candidate for research in neurodegenerative diseases.[3]

Blood Glucose Regulation

D-Allose may act as an inhibitor of intestinal α-glucosidase, an enzyme responsible for the breakdown of carbohydrates.[3] By slowing carbohydrate absorption, it can help in managing blood glucose levels and improving insulin regulation.[3]

Other Potential Applications
  • Immunosuppressant: D-Allose has been reported to have immunosuppressive effects.[2]

  • Nephroprotective: It may help alleviate cisplatin-induced kidney damage due to its anti-inflammatory properties.[2]

  • Cosmetics: Its humectant properties make it suitable for use in skincare products to retain moisture.[3]

Safety and Toxicology Profile

D-Allose is generally considered to be non-toxic and well-tolerated.[2][3]

ParameterResultSource(s)
Acute Toxicity Not classified as acutely toxic.
Skin Corrosion/Irritation Not classified as a skin irritant.
Eye Damage/Irritation Not classified as an eye irritant.
Sensitization Not classified as a respiratory or skin sensitizer.
Mutagenicity Not classified as a germ cell mutagen.
Carcinogenicity Not classified as carcinogenic.
GHS Classification Does not meet the criteria for classification under GHS.
Handling and Storage
  • Handling: Standard laboratory precautions should be observed. Avoid breathing dust and contact with skin and eyes.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended storage temperature is between 2°C and 8°C, protected from light. For long-term storage of solutions, -80°C is recommended.

Conclusion

D-Allose (CAS 2595-97-3) is a rare sugar with a compelling profile for researchers and drug development professionals. Its low caloric value, coupled with its demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties, opens up a wide array of potential applications in the food, pharmaceutical, and cosmetic industries. While currently limited by production costs, ongoing advancements in synthesis methods are likely to make this versatile monosaccharide more accessible for further research and commercialization.[3]

Addendum: 2,4-Diamino-6-phenyl-1,3,5-triazine (CAS 91-76-9)

This section provides a brief overview of 2,4-Diamino-6-phenyl-1,3,5-triazine, also known as Benzoguanamine, to clarify its distinction from D-Allose.

Chemical Data
PropertyValueSource(s)
CAS Number 91-76-9[1][2][5][8]
Synonyms Benzoguanamine, 6-Phenyl-1,3,5-triazine-2,4-diamine[1][2][5][8]
Molecular Formula C₉H₉N₅[1][5]
Molecular Weight 187.21 g/mol [1][5]
Appearance White crystalline powder[4]
Melting Point 219-221 °C[1]
Solubility Very poorly soluble in water.[4][8]
Primary Applications

Benzoguanamine is primarily used in the production of thermosetting resins, coatings, and laminates. It is also used as a chemical intermediate in the manufacturing of pesticides, pharmaceuticals, and dyes.

Safety Profile
Hazard ClassClassificationSource(s)
Acute Toxicity Harmful if swallowed or inhaled.[1][4][6]
Eye Irritation Mildly irritating to the eyes.[1][4]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1][4][6]

Handling Precautions:

  • Use in a well-ventilated area and avoid breathing dust.

  • Wear protective gloves, safety glasses, and a dust mask.

  • Store separately from strong oxidants and foodstuffs.[4]

  • Prevent release into the environment.[4]

This summary should assist in differentiating between the two compounds and provide essential data for 2,4-Diamino-6-phenyl-1,3,5-triazine.

References

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Sources

solubility of D-Mannitol, 2-O-methyl- in organic solvents vs water

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

2-O-Methyl-D-mannitol (also referred to as 2-O-methylmannitol) is a mono-methyl ether of D-mannitol.[] In drug development and carbohydrate chemistry, it serves as a specific chiral intermediate or a probe for transport mechanisms.[]

Unlike the parent D-mannitol, which forms a highly stable, high-melting crystal lattice (

increased solubility in polar organic solventslower melting point
Physicochemical Profile Comparison[1][2][4][6][7]
FeatureD-Mannitol (Parent)2-O-Methyl-D-Mannitol (Derivative)Impact of Methylation
Molecular Weight 182.17 g/mol 196.20 g/mol Slight increase (+14 Da)
H-Bond Donors 65Reduced H-bonding capacity
H-Bond Acceptors 66Unchanged
LogP (Est.) -3.10-2.5 to -2.8Slightly more lipophilic
Physical State Crystalline SolidSolid or Viscous OilLattice disruption lowers MP

Solubility Profile: Aqueous vs. Organic

The solubility behavior of 2-O-methyl-D-mannitol is governed by the competition between its five hydrophilic hydroxyl groups and the single hydrophobic methoxy group.[]

Aqueous Solubility (Water)[1][2]
  • Solubility: High (>100 mg/mL) [][2]

  • Mechanism: The five remaining hydroxyl groups form extensive hydrogen bond networks with water molecules.[] The small methyl group does not provide enough hydrophobic bulk to impede solvation.[]

  • Application Note: Solutions are stable at neutral pH. Like mannitol, it does not undergo mutarotation as it is an acyclic polyol (no hemiacetal linkage).[]

Organic Solvent Solubility

The 2-O-methylation significantly alters the solubility profile in polar organic solvents compared to D-mannitol.[]

Solvent ClassSpecific SolventsSolubility PredictionMechanistic Rationale
Lower Alcohols Methanol, EthanolModerate to High The methyl ether disrupts crystal packing, making it more soluble than D-mannitol (which is only sparingly soluble in EtOH).[]
Polar Aprotic DMSO, DMFHigh Strong dipole interactions solvate the polyol backbone effectively.[]
Chlorinated Dichloromethane (DCM), ChloroformVery Low / Insoluble Despite the methyl group, the compound remains too polar for effective solvation in DCM.[]
Ethers Diethyl Ether, THFLow / Insoluble THF may show trace solubility, but diethyl ether is too non-polar to solvate the multiple hydroxyls.[]
Alkanes Hexane, HeptaneInsoluble The polarity mismatch is too great; no solvation occurs.[]

Critical Insight: In synthesis purification, 2-O-methyl-D-mannitol is often purified from reaction mixtures using aqueous methanol or ethanol .[] The methyl group prevents the rapid, hard crystallization seen with pure mannitol, often requiring slower evaporation or seeding.[]

Experimental Protocols

Since specific batch-to-batch polymorphic variations can affect solubility, the following self-validating protocols are recommended for precise determination.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility in a specific solvent at

  • Preparation: Add excess 2-O-methyl-D-mannitol solid to

    
     of the target solvent in a glass vial.
    
  • Equilibration: Agitate at

    
     for 24 hours (use a thermomixer).
    
  • Validation: Visually confirm undissolved solid remains. If fully dissolved, add more solid and repeat.[]

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a

    
     PTFE filter.[]
    
  • Quantification: Analyze filtrate via HPLC-RI (Refractive Index) or LC-MS.

Protocol B: Partition Coefficient (LogP) Estimation

Objective: Assess lipophilicity for transport modeling.

  • System: 1-Octanol / Water (pre-saturated with each other).[]

  • Dissolution: Dissolve

    
     of compound in 
    
    
    of the aqueous phase.
  • Partitioning: Add

    
     of octanol. Vortex vigorously for 5 minutes.[]
    
  • Separation: Centrifuge to separate phases.

  • Analysis: Measure concentration in both phases.

    • 
      []
      

Workflow Visualization

The following diagram outlines the decision logic for solvent selection during extraction or purification of 2-O-methyl-D-mannitol.

SolubilityWorkflowStartStart: Crude 2-O-Methyl-D-MannitolSolventCheckSelect Solvent SystemStart->SolventCheckWaterWater (Aqueous)SolventCheck->WaterHigh PolarityAlcoholMethanol / EthanolSolventCheck->AlcoholMed PolarityNonPolarDCM / HexaneSolventCheck->NonPolarLow PolaritySolubleAqFully Soluble(Use for Stock Solutions)Water->SolubleAqSolubleAlcModerately Soluble(Use for Recrystallization)Alcohol->SolubleAlcInsolubleInsoluble(Use as Anti-solvent)NonPolar->Insoluble

Figure 1: Solvent selection logic for 2-O-Methyl-D-Mannitol based on polarity and application.[]

References

  • PubChem. (n.d.).[] Mannitol (Compound Summary). National Library of Medicine.[] Retrieved from [Link][]

  • NIST. (n.d.). D-Mannitol Thermochemical Data. National Institute of Standards and Technology.[] Retrieved from [Link][]

biosynthesis pathways of O-methylated sugar alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis Pathways of O-Methylated Sugar Alcohols: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Metabolic Bridge

O-methylated sugar alcohols (OMAs)—specifically D-pinitol , D-ononitol , and D-bornesitol —represent a specialized class of cyclitols that function as high-efficacy osmoprotectants in plants and insulin-mimetic agents in mammalian physiology. Unlike ubiquitous polyols (e.g., sorbitol, mannitol), OMAs possess a methyl ether linkage that confers unique chemical stability and lipophilicity, allowing them to traverse membrane barriers and modulate phosphoinositide signaling pathways.

This guide dissects the biosynthetic architecture of OMAs, moving from the myo-inositol hub to the specific methylation and epimerization events driven by Inositol Methyltransferases (IMTs). It provides a self-validating framework for their extraction, enzymatic quantification, and pharmacological evaluation, bridging the gap between plant stress physiology and metabolic drug development.

Molecular Architecture & Biochemistry

The structural core of all OMAs is the cyclohexane hexol ring (myo-inositol). The biological activity is dictated by the stereochemistry of the hydroxyl groups and the position of the O-methylation.

CompoundIUPAC NameBiosynthetic PrecursorKey Pharmacological Role
Myo-inositol cis-1,2,3,5-trans-4,6-cyclohexanehexolGlucose-6-PhosphatePI3K/Akt signaling precursor
D-Ononitol 4-O-methyl-myo-inositolmyo-inositolDrought stress tolerance
D-Pinitol 3-O-methyl-chiro-inositolD-OnonitolInsulin mimetic; PCOS therapy
D-Bornesitol 1-O-methyl-myo-inositolmyo-inositolOsmoprotection

Technical Insight: The methylation of the hydroxyl group prevents the molecule from being incorporated into bulk cellular polymers (like cell walls), effectively trapping it in the soluble pool as a "compatible solute" that stabilizes protein structures under dehydration stress.

Biosynthetic Mechanisms: The Core Pathway

The biosynthesis of OMAs is a branch point from primary metabolism, specifically diverting carbon from the glucose pool via myo-inositol.

The Myo-Inositol Hub

The pathway initiates with the cyclization of Glucose-6-phosphate (G6P) to ** myo-inositol-1-phosphate**, catalyzed by MIPS (Myo-inositol-1-phosphate synthase).[1] This is the rate-limiting step for de novo inositol synthesis. A specific phosphatase (IMP ) then releases free myo-inositol.[1][2]

The Methylation Step (The IMT Checkpoint)

The defining characteristic of OMA biosynthesis is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the inositol ring.

  • Enzyme: Inositol Methyltransferase (IMT).[1][3][4]

  • Reaction: myo-Inositol + SAM

    
     D-Ononitol + S-Adenosyl-L-Homocysteine (SAH).
    
  • Specificity: In Mesembryanthemum crystallinum (ice plant), IMT1 specifically methylates the C4 position to yield D-ononitol.

The Epimerization Step (Pinitol Synthesis)

D-Pinitol is not formed by direct methylation of chiro-inositol. Instead, it is synthesized via a two-step epimerization of D-ononitol.[1][5][6]

  • Enzymes: Ononitol Epimerase (OEP).[1]

  • Mechanism: Oxidation of D-ononitol to a ketose intermediate followed by stereospecific reduction to D-pinitol.

Pathway Visualization

Biosynthesis G6P Glucose-6-Phosphate MIP Myo-inositol-1-Phosphate G6P->MIP MIPS (G6P Cyclase) MyoInositol Myo-Inositol (Central Hub) MIP->MyoInositol IMP (Phosphatase) Ononitol D-Ononitol (4-O-methyl-myo-inositol) MyoInositol->Ononitol IMT1 (Inositol Methyltransferase) SAM SAM (Cofactor) SAM->Ononitol SAH SAH (Byproduct) Pinitol D-Pinitol (3-O-methyl-chiro-inositol) Ononitol->Pinitol OEP (Epimerase)

Figure 1: The biosynthetic progression from Glucose-6-Phosphate to D-Pinitol, highlighting the critical methylation step dependent on SAM.[1]

Enzymology & Regulation: The IMT1 System

Understanding the kinetics of IMT1 is critical for both metabolic engineering and in vitro synthesis.

  • Substrate Affinity: IMT1 exhibits a significantly higher affinity for SAM than for myo-inositol.

    • 
       (SAM): ~0.18 mM
      
    • 
       (myo-inositol): ~1.32 mM[4]
      
  • Inhibition: The reaction is strictly regulated by product inhibition. SAH (S-adenosyl-homocysteine) is a potent competitive inhibitor. Furthermore, high concentrations of SAM (>0.5 mM) can induce substrate inhibition, a critical factor when designing bioreactors.

  • Stress Induction: Expression of the Imt1 gene is transcriptionally upregulated by osmotic stress (salt/drought), linking environmental cues directly to metabolic flux.

Experimental Protocols

Protocol A: Self-Validating Extraction & Quantification (GC-MS)

Objective: Isolate and quantify OMAs from plant tissue or cell culture with isomer-specific resolution.

1. Extraction (The "80% Ethanol Pulse"):

  • Step 1: Homogenize 100 mg lyophilized tissue in 1 mL 80% Ethanol (v/v) containing 50 µg Ribitol (Internal Standard).

    • Causality: Ribitol is structurally similar but absent in most target tissues, validating recovery rates. 80% ethanol precipitates proteins/polysaccharides while solubilizing OMAs.

  • Step 2: Incubate at 80°C for 60 min. Centrifuge at 12,000 x g for 10 min.

  • Step 3: Evaporate supernatant to dryness under nitrogen stream.

2. Derivatization (TMS-Oximation):

  • Why: Sugar alcohols are non-volatile. Trimethylsilylation (TMS) renders them volatile for GC.

  • Step 1: Resuspend residue in 50 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 90 min at 30°C.

    • Mechanism:[7][8][9][10] Protects carbonyl groups (if any reducing sugars are present) to prevent multiple peak formation (anomers).

  • Step 2: Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate 30 min at 37°C.

3. GC-MS Analysis & Validation:

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • System Suitability Test (Pass/Fail):

    • Resolution: Must resolve D-ononitol (Target) from myo-inositol (Precursor) by > 0.5 min retention time difference.

    • Linearity:

      
       for standard curves (0.1 - 10 µg/mL).
      
    • Recovery: Internal standard (Ribitol) recovery must be 85-115%.

Protocol B: Enzymatic Assay for IMT Activity

Objective: Measure the conversion of myo-inositol to ononitol in vitro.

  • Reaction Mix (100 µL):

    • 50 mM Tris-HCl (pH 7.8)

    • 10 mM myo-inositol

    • 0.2 mM SAM (S-adenosyl-L-methionine)

    • Enzyme Extract (desalted to remove endogenous substrates)

  • Incubation: 30°C for 30 minutes.

  • Termination: Add 100 µL cold ethanol.

  • Detection: HPLC-PAD (Pulsed Amperometric Detection) or LC-MS/MS monitoring the transition of myo-inositol (180 Da) to Methyl-inositol (194 Da).

Pharmaceutical Applications & Scalability

Therapeutic Mechanism: D-Pinitol and D-chiro-inositol (derived from pinitol) act as putative insulin mediators (phosphoglycan mediators). They activate protein phosphatase 2C


 (PP2C

) and pyruvate dehydrogenase phosphatase, enhancing glucose uptake and glycogen synthesis independent of the insulin receptor kinase.

Scalability Challenges:

  • Chemical Synthesis: Difficult due to stereochemical complexity (6 chiral centers).

  • Biotech Solution: Transgenic expression of Imt1 and Oep genes in "bio-factory" crops (e.g., tobacco or soy) allows for the accumulation of pinitol up to 5-10% of dry weight, offering a cost-effective extraction source for drug development.

References

  • Wanek, W., & Richter, A. (1997). Biosynthesis and accumulation of D-ononitol in Vigna umbellata in response to drought stress. Physiologia Plantarum. Link

  • Vernon, D. M., & Bohnert, H. J. (1992). A novel methyl transferase induced by osmotic stress in the facultative halophyte Mesembryanthemum crystallinum. The EMBO Journal. Link

  • Larner, J. (2002). D-chiro-inositol–its functional role in insulin action and its deficit in insulin resistance. International Journal of Experimental Diabetes Research. Link

  • Streeter, J. G., et al. (2001). Extraction of carbohydrates from soybean leaves and analysis by HPLC and GC-MS. Crop Science. Link

  • Kwon, O. J., et al. (2013). Cloning and characterization of the myo-inositol O-methyltransferase gene from Ice Plant. Journal of Plant Biology. Link

Sources

Introduction: The Strategic Role of Methylation in Modifying Sugar Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-O-methyl-D-mannitol in Carbohydrate Chemistry

D-Mannitol, a naturally occurring six-carbon sugar alcohol, is a cornerstone of the food and pharmaceutical industries, valued for its properties as a low-calorie sweetener and an osmotic diuretic.[1][2] In its pure form, D-mannitol is a polyol, a hydrocarbon derivative featuring multiple hydroxyl (-OH) groups, which dictate its high water solubility and chemical reactivity.[][4] However, for advanced applications in drug development and complex chemical synthesis, the strategic modification of these hydroxyl groups is paramount.

Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl (-CH₃) group, is a fundamental transformation in carbohydrate chemistry. This seemingly simple modification imparts significant changes to a molecule's physicochemical properties. It increases hydrophobicity, alters the conformational space, and can serve as a stable protecting group, preventing specific hydroxyls from participating in subsequent reactions.[5]

This guide focuses on a specific, selectively methylated derivative: 2-O-methyl-D-mannitol . We will explore its synthesis, purification, and characterization, and delve into its applications as a versatile intermediate and molecular probe in modern carbohydrate chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of how such modifications are achieved and leveraged.

Synthesis of 2-O-methyl-D-mannitol: A Multi-Step Approach

The direct, selective methylation of the C2 hydroxyl group of D-mannitol is challenging due to the presence of six similar hydroxyl groups. Therefore, a robust synthetic strategy involves the use of protecting groups to temporarily block other hydroxyls, directing the methylation to the desired position. A validated approach involves the stepwise hydrolysis of a multi-protected mannitol precursor.[6]

Causality in Experimental Design: The Logic of Protecting Groups

In carbohydrate chemistry, protecting groups are essential tools. The hydroxyl groups on a sugar backbone have similar pKa values and nucleophilicity, making selective reactions difficult. By converting specific hydroxyls into unreactive ethers or esters, chemists can isolate a single reaction site. The choice of protecting group is critical; it must be easy to install, stable under the reaction conditions for the unprotected group, and easy to remove without disturbing the rest of the molecule. In the synthesis of 2-O-methyl-D-mannitol, a combination of benzoyl and isopropylidene groups is used to achieve the required selectivity.

Experimental Protocol: Synthesis via Stepwise Hydrolysis

This protocol is based on the synthetic route described for obtaining 2-O-methyl-D-mannitol from 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol.[6]

Step 1: Preparation of the Protected Precursor (Not Detailed Here) The starting material, 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol, is typically synthesized from D-mannitol through a series of protection steps.

Step 2: Selective Hydrolysis (Debenzoylation)

  • Dissolve the protected precursor in a suitable solvent mixture, such as methanol/dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Add a catalytic amount of sodium methoxide in methanol. The methoxide will selectively cleave the ester-based benzoyl groups while leaving the acid-sensitive isopropylidene and the target methyl ether intact.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with an acid resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

  • Filter the resin and concentrate the filtrate under reduced pressure to yield the partially deprotected intermediate.

Step 3: Hydrolysis of Isopropylidene Group (Deprotection)

  • Dissolve the intermediate from Step 2 in an aqueous solution of a mild acid, such as 80% acetic acid or dilute trifluoroacetic acid (TFA).

  • Heat the solution gently (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, remove the acid by co-evaporation with toluene or by passing the solution through an anion-exchange resin (e.g., Amberlite IRA-400 OH⁻).

  • Concentrate the resulting solution to obtain crude 2-O-methyl-D-mannitol.

G A 1,2,6-tri-O-benzoyl- 3,4-O-isopropylidene-D-mannitol B Step 2: Selective Hydrolysis (NaOMe in MeOH) A->B Reagents C Partially Deprotected Intermediate B->C Product D Step 3: Acid Hydrolysis (aq. Acetic Acid or TFA) C->D Reagents E Crude 2-O-methyl-D-mannitol D->E Final Product G cluster_purification Purification cluster_characterization Characterization Crude Crude Product HPLC HPLC System (HILIC Column, ELSD) Crude->HPLC Fractions Collect Pure Fractions HPLC->Fractions SolventRemoval Solvent Removal Fractions->SolventRemoval PureProduct Pure 2-O-methyl-D-mannitol SolventRemoval->PureProduct NMR NMR ('H, 'C) PureProduct->NMR Analysis MS HRMS PureProduct->MS Analysis FTIR FTIR PureProduct->FTIR Analysis Structure Structure Confirmed NMR->Structure MS->Structure FTIR->Structure

Sources

A Hypothetical Guide to the Crystal Structure Analysis of 2-O-methyl-D-mannitol: A Roadmap for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the crystal structure of 2-O-methyl-D-mannitol has not been publicly reported. This guide, therefore, presents a comprehensive and scientifically grounded hypothetical framework for its determination and analysis. The methodologies described are based on established principles of small molecule crystallography and informed by studies on the parent compound, D-mannitol, and its derivatives.

Preamble: The Scientific Imperative for Structural Analysis

In the realm of pharmaceutical sciences and carbohydrate chemistry, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its physicochemical properties and biological activity. 2-O-methyl-D-mannitol, a derivative of the widely used excipient D-mannitol, presents a compelling case for structural elucidation.[1][2][] The introduction of a methyl group at the C2 position is anticipated to significantly influence its hydrogen bonding capabilities, conformational flexibility, and ultimately, its solid-state properties such as solubility, stability, and hygroscopicity. A definitive crystal structure would provide invaluable insights for its potential applications, from drug formulation to its role as a chiral building block.

This technical guide provides a robust, experience-driven roadmap for any research endeavor aimed at uncovering the crystal structure of 2-O-methyl-D-mannitol.

Part 1: Synthesis and Purification of 2-O-methyl-D-mannitol

The journey to a crystal structure begins with the synthesis of high-purity material. A plausible synthetic route to 2-O-methyl-D-mannitol would involve the selective methylation of D-mannitol. This often requires a multi-step process involving protection of the other hydroxyl groups, followed by methylation and subsequent deprotection.

Illustrative Synthetic Workflow:

cluster_synthesis Synthesis & Purification start D-Mannitol protect Protection of Hydroxyl Groups (e.g., acetonide formation) start->protect methylate Selective Methylation of C2-OH (e.g., with methyl iodide) protect->methylate deprotect Deprotection of Hydroxyl Groups methylate->deprotect purify Purification (e.g., column chromatography, recrystallization) deprotect->purify end High-Purity 2-O-methyl-D-mannitol purify->end

Caption: A generalized synthetic pathway for 2-O-methyl-D-mannitol.

Expert Insight: The purity of the starting material is paramount for successful crystallization. Trace impurities can act as inhibitors of crystal growth or lead to disordered structures. Therefore, rigorous purification, verified by techniques such as NMR spectroscopy and mass spectrometry, is a critical, non-negotiable step.

Part 2: Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of crystal structure analysis. For a polar, flexible molecule like 2-O-methyl-D-mannitol, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Vapor Diffusion Crystallization

  • Solution Preparation: Prepare a stock solution of purified 2-O-methyl-D-mannitol in a suitable solvent (e.g., water, ethanol, or a mixture) at a concentration approaching saturation.

  • Crystallization Plate Setup:

    • In the reservoir of a vapor diffusion plate, pipette a range of precipitant solutions. These can vary in solvent composition (e.g., different ratios of ethanol/water, isopropanol/water) and may include additives that can influence crystal packing.

    • On the sitting drop post, place a small droplet (e.g., 1-2 µL) of the 2-O-methyl-D-mannitol stock solution.

    • Mix this droplet with an equal volume of the reservoir solution.

  • Equilibration: Seal the plate and allow it to equilibrate at a constant temperature. The slow evaporation of the more volatile solvent from the drop into the reservoir will gradually increase the concentration of the solute, hopefully leading to nucleation and crystal growth.

  • Monitoring: Regularly inspect the drops under a microscope for the formation of single crystals.

Data Presentation: Crystallization Screening Matrix

Condition IDSolvent SystemPrecipitantTemperature (°C)Observations
A1WaterEthanol4Amorphous precipitate
A2WaterIsopropanol4Small needles
B1Ethanol/Water (9:1)Diethyl ether20Clear solution
B2MethanolAcetone20Single, block-shaped crystals

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Experimental Workflow for X-ray Diffraction:

cluster_xray X-ray Diffraction & Structure Solution crystal Mount Crystal on Diffractometer data_collection Data Collection (Collection of diffraction pattern) crystal->data_collection data_processing Data Processing (Integration of reflection intensities) data_collection->data_processing structure_solution Structure Solution (Determination of initial atomic positions) data_processing->structure_solution structure_refinement Structure Refinement (Optimization of atomic parameters) structure_solution->structure_refinement validation Structure Validation (Checking the quality of the final model) structure_refinement->validation

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers can often complete data collection in a matter of hours.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Part 4: Analysis of the Hypothetical Crystal Structure

While the actual structure is unknown, we can anticipate key features to analyze based on the molecular structure of 2-O-methyl-D-mannitol and the known structures of related compounds.

Key Analytical Points:

  • Molecular Conformation: The conformation of the carbon backbone (e.g., planar zigzag, bent) and the orientation of the hydroxyl and methyl groups would be of primary interest.

  • Hydrogen Bonding Network: A detailed analysis of the intermolecular hydrogen bonds is crucial. The methylation at the C2 hydroxyl group will disrupt the hydrogen bonding potential at this position compared to D-mannitol, likely leading to a different packing arrangement.[5]

  • Polymorphism: D-mannitol is known to exist in several polymorphic forms.[1][6] It is highly probable that 2-O-methyl-D-mannitol could also exhibit polymorphism, and the crystallization conditions will determine which form is obtained.

Data Presentation: Anticipated Crystallographic Data Table

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)Reflects the chirality of the molecule.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Z2 or 4Number of molecules in the unit cell.
R-factor< 5%A measure of the agreement between the model and the data.

Conclusion: A Path Forward

The determination of the crystal structure of 2-O-methyl-D-mannitol would be a valuable contribution to the field of carbohydrate chemistry and pharmaceutical sciences. This guide provides a comprehensive, albeit hypothetical, framework for achieving this goal. The insights gained from such a study would not only illuminate the fundamental solid-state properties of this specific molecule but also contribute to a broader understanding of structure-property relationships in sugar alcohols and their derivatives.

References

  • ResearchGate. (2017). Structure of 2,4:3,5-Di-O-isopropylidene-D-mannitol. [Link]

  • Botez, C. E., Stephens, P. W., Nunes, C., & Suryanarayanan, R. (n.d.). CRYSTAL STRUCTURE OF δ-MANNITOL. [Link]

  • MDPI. (2021). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. [Link]

  • Google Patents. (1972).
  • ResearchGate. (2025). Crystallisation of Amorphous mannitol is retarded using boric acid. [Link]

  • Google Patents. (n.d.). Process for producing D-tnannitol.
  • ACS Publications. (2021). Selective Crystallization of D-Mannitol Polymorphs Using Surfactant Self-Assembly. [Link]

  • PubChem. (n.d.). 2,5-O-Methylene-D-mannitol. [Link]

  • PubChem. (n.d.). L-Mannitol. [Link]

  • ACS Publications. (n.d.). Sugar Crystallization, X-Ray Diffractometer and Microscopic Investigation of Crystallization of Amorphous Sucrose. [Link]

  • ResearchGate. (2017). Sugar Alcohols: Chemistry, Production, Health Concerns and Nutritional Importance of Mannitol, Sorbitol, Xylitol, and Erythritol. [Link]

  • CentAUR. (2010). Characterisation of sugars in chocolate and chocolate-manufacturing precursors by X-ray diffraction. [Link]

  • YouTube. (2025). What the Sugar Crystal Looks Like Under X-rays. [Link]

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Methodological & Application

Synthesis of 2-O-methyl-D-mannitol: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-O-methyl-D-mannitol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex natural products. Its specific stereochemistry and the presence of a methyl ether at the C2 position make it a crucial intermediate for introducing desired molecular features that can influence biological activity and pharmacokinetic properties. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-O-methyl-D-mannitol from the readily available starting material, D-mannitol. The described methodology emphasizes strategic protecting group chemistry to achieve regioselective methylation, a critical step in this multi-stage synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure.

Synthesis Strategy: The Logic of Protection, Methylation, and Deprotection

The synthesis of 2-O-methyl-D-mannitol from D-mannitol presents a significant challenge due to the presence of six hydroxyl groups with similar reactivity. A direct, selective methylation of the C2 hydroxyl group is not feasible. Therefore, a robust three-stage strategy is employed:

  • Protection: The hydroxyl groups at positions 1, 3, 4, and 6 are selectively protected using a benzylidene acetal. This directs the subsequent reaction to the remaining free hydroxyl groups at C2 and C5.

  • Methylation: The free hydroxyl groups are methylated. This step typically yields a mixture of products, and this guide will discuss strategies to influence and manage the product distribution.

  • Deprotection: The benzylidene protecting groups are removed to yield the final product, 2-O-methyl-D-mannitol.

This sequential approach ensures that the methylation occurs at the desired region of the molecule, highlighting the power of protecting group chemistry in complex organic synthesis.

Experimental Protocols

Stage 1: Protection - Synthesis of 1,3:4,6-di-O-benzylidene-D-mannitol

The initial step involves the formation of a diacetal to protect four of the six hydroxyl groups of D-mannitol. The reaction with benzaldehyde in the presence of an acid catalyst selectively forms the six-membered 1,3- and 4,6-dioxane rings, leaving the C2 and C5 hydroxyl groups free.

Protocol:

  • Suspend D-mannitol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add benzaldehyde (2.2 equivalents) to the suspension.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium carbonate solution).

  • The product, 1,3:4,6-di-O-benzylidene-D-mannitol, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted benzaldehyde, and dry under vacuum.[1]

The structure of the resulting intermediate, 1,3:4,6-di-O-benzylidene-D-mannitol, is a C2-symmetric diol, a versatile chiral intermediate in its own right.[2]

Stage 2: Methylation of 1,3:4,6-di-O-benzylidene-D-mannitol

With the hydroxyl groups at C1, C3, C4, and C6 protected, the focus shifts to the methylation of the remaining free hydroxyls at C2 and C5. Due to the symmetry of the intermediate, methylation with standard reagents like methyl iodide in the presence of a base (e.g., sodium hydride) in an inert solvent (e.g., THF) will typically lead to a statistical mixture of the 2-O-methyl, 5-O-methyl (which are identical due to symmetry), 2,5-di-O-methyl, and unreacted starting material.

General Methylation Protocol:

  • Dissolve 1,3:4,6-di-O-benzylidene-D-mannitol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents per hydroxyl group to be methylated), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide (CH3I, ~1.1 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture that requires purification by column chromatography on silica gel to separate the desired 2-O-methyl-1,3:4,6-di-O-benzylidene-D-mannitol from the di-methylated and unreacted starting material.

Insight into Regioselectivity - The Tin-Mediated Approach:

To enhance the yield of the desired mono-methylated product, a regioselective approach utilizing organotin reagents can be employed. The formation of a dibutylstannylene acetal intermediate can activate one hydroxyl group over the other, leading to a more controlled methylation.[3]

Tin-Mediated Monomethylation Protocol:

  • A mixture of 1,3:4,6-di-O-benzylidene-D-mannitol (1 equivalent) and dibutyltin oxide (Bu2SnO, 1 equivalent) in a solvent like toluene or methanol is heated at reflux with azeotropic removal of water (using a Dean-Stark apparatus if in toluene).

  • After the formation of the stannylene acetal, the reaction is cooled, and a methylating agent such as methyl iodide is added in the presence of a fluoride source like cesium fluoride (CsF).

  • The reaction is stirred at an appropriate temperature until completion.

  • The product is worked up as described in the general methylation protocol, followed by chromatographic purification.

This method often provides a higher yield of the mono-methylated product compared to the statistical methylation.

Stage 3: Deprotection - Synthesis of 2-O-methyl-D-mannitol

The final step is the removal of the two benzylidene acetal protecting groups to unveil the target molecule, 2-O-methyl-D-mannitol. Catalytic hydrogenolysis is a clean and efficient method for this transformation, as it cleaves the benzylidene groups without affecting the newly formed methyl ether.[4]

Deprotection Protocol:

  • Dissolve the purified 2-O-methyl-1,3:4,6-di-O-benzylidene-D-mannitol in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2-O-methyl-D-mannitol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford the final product as a white solid.

Data Summary

The following table summarizes the expected yields and key characterization data for the intermediates and the final product. Actual yields may vary depending on reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1,3:4,6-di-O-benzylidene-D-mannitolC₂₀H₂₂O₆358.3970-85192-195
2-O-methyl-1,3:4,6-di-O-benzylidene-D-mannitolC₂₁H₂₄O₆372.4140-60 (from mono-methylation)Not readily available
2-O-methyl-D-mannitolC₇H₁₆O₆196.19>90 (deprotection)Not readily available

Experimental Workflow Diagram

Synthesis_Workflow D_Mannitol D-Mannitol Protection Stage 1: Protection (Benzaldehyde, H⁺) D_Mannitol->Protection Intermediate 1,3:4,6-di-O-benzylidene-D-mannitol Protection->Intermediate Purification1 Purification (Crystallization) Intermediate->Purification1 Methylation Stage 2: Methylation (CH₃I, Base or Bu₂SnO then CH₃I) Methylated_Intermediate 2-O-methyl-1,3:4,6-di-O- benzylidene-D-mannitol Methylation->Methylated_Intermediate Purification2 Purification (Column Chromatography) Methylated_Intermediate->Purification2 Deprotection Stage 3: Deprotection (H₂, Pd/C) Final_Product 2-O-methyl-D-mannitol Deprotection->Final_Product Purification3 Purification (Recrystallization) Final_Product->Purification3 Purification1->Methylation Purification2->Deprotection

Caption: Overall workflow for the synthesis of 2-O-methyl-D-mannitol from D-mannitol.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the intermediates and the final product. For 2-O-methyl-D-mannitol, the appearance of a singlet corresponding to the methyl ether protons (around 3.4 ppm) and the characteristic shifts of the mannitol backbone protons and carbons are key diagnostic features.[5][6][7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Melting Point (MP): The melting point of crystalline solids provides an indication of purity.

  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of each reaction step and for assessing the purity of the isolated products.

Conclusion

The synthesis of 2-O-methyl-D-mannitol from D-mannitol is a classic example of applying strategic protecting group chemistry to achieve a specific synthetic goal. The three-stage process of protection, methylation, and deprotection, when executed with care, provides a reliable route to this valuable chiral building block. The use of tin-mediated methods for the methylation step can significantly improve the regioselectivity and overall efficiency of the synthesis. This detailed protocol provides a solid foundation for researchers in drug discovery and development to produce 2-O-methyl-D-mannitol for their synthetic needs.

References

  • Baskaran, S., et al. (2005). Regioselective Cleavage of D-Mannitol Acetal. Tetrahedron Letters, 46(15), 2647-2650.
  • Martin, S. F., & Dodge, J. A. (1991). Efficacious Method for the Monofunctionalization of Symmetric Diols. Tetrahedron Letters, 32(28), 3017-3020.
  • Carman, R. M., & Kibby, J. J. (1976). Benzylidene derivatives of mannitol. Australian Journal of Chemistry, 29(8), 1761-1766.
  • Kamaiah, J., et al. (2009). 1H-NMR spectra of mannitol and lactulose in D2O. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3:4,6-Di-O-benzylidene-D-mannitol. PubChem Compound Database. Retrieved from [Link]

  • RSC Publishing. (2024). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2018). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 83(15), 8136-8144.
  • ResearchGate. (n.d.). Regioselective Mono and Multiple Alkylation of Diols and Polyols Catalyzed by Organotin and Its Applications on the Synthesis of Value-Added Carbohydrate Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,4,5-tetra-O-methyl-D-glucono-1,6-lactone as a monomer for the preparation of copolyesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]

  • Soetaert, W., & Vandamme, E. J. (1997). Biotechnological production of mannitol and its applications. Journal of Industrial Microbiology & Biotechnology, 19(5-6), 358-366.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Mannitol and glucitol derivatives.
  • ResearchGate. (n.d.). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-Mannitol. Retrieved from [Link]

  • Stoddart, J. F., & Szarek, W. A. (1969). Conformational studies on 1,3-dioxepans. Part I. 1,3:2,5:4,6-tri-O- methylene-D-mannitol and some related compounds. Journal of the Chemical Society B: Physical Organic, 437-442.
  • Google Patents. (n.d.). Imidazotetrazine compounds.
  • FooDB. (n.d.). Showing Compound Mannitol (FDB112364). Retrieved from [Link]

  • MDPI. (2022). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. Crystals, 12(8), 1121.
  • Thieme. (n.d.). Product Class 7: Oligo- and Monosaccharide Ethers. Retrieved from [Link]

  • ChemRxiv. (2021). Chemoselectivity Change in Catalytic Hydrogenolysis: Ureas to Formamides and Amines.
  • American Chemical Society. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 13017-13095.
  • Semantic Scholar. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Influence of Acceptor Nucleophilicity on the Glycosylation Reaction Mechanism Supplementary Information. Retrieved from [Link]

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Application Note & Protocol Guide: Extraction of 2-O-methyl-D-mannitol from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the extraction of 2-O-methyl-D-mannitol, a six-carbon sugar alcohol, from various biological matrices, including plasma, urine, and tissue homogenates.[1] As a compound of interest in various research and clinical settings, its accurate quantification is paramount. This guide critically evaluates prevalent extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offering detailed, step-by-step protocols for each. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This note is intended for researchers, scientists, and drug development professionals requiring robust and reproducible methods for the isolation of polar analytes like 2-O-methyl-D-mannitol for downstream analysis, typically by chromatography-mass spectrometry techniques.

Introduction: The Challenge of a Small, Polar Analyte

2-O-methyl-D-mannitol is a naturally occurring sugar alcohol found in various plants and microorganisms.[1] In biomedical research, it and similar sugar alcohols are often used as probes for assessing intestinal permeability or as biomarkers in metabolic studies.[2] The primary analytical challenge in its quantification lies in its physicochemical properties: high polarity (hydrophilicity) and low molecular weight. These characteristics make its separation from complex, aqueous biological matrices—replete with salts, proteins, lipids, and other polar metabolites—a non-trivial task.

The goal of any extraction protocol is twofold:

  • Remove Interfering Matrix Components: Primarily proteins and phospholipids that can cause ion suppression in mass spectrometry and foul analytical columns.

  • Isolate and Concentrate the Analyte: To enhance the signal-to-noise ratio and achieve the necessary limits of detection for accurate quantification.

The choice of extraction method is a critical decision that directly impacts data quality, reproducibility, and laboratory workflow efficiency. It is dictated by the specific biological matrix, the required level of sample cleanliness, desired analyte recovery, and available resources.

Comparative Analysis of Extraction Methodologies

Three primary techniques dominate the landscape for small molecule extraction from biological fluids: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an optimal method involves a trade-off between speed, cost, selectivity, and recovery.

Methodology Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to reduce protein solubility, causing them to precipitate.[3][4]Fast, simple, inexpensive, suitable for high-throughput screening.[4]Non-selective (co-extracts salts and other small molecules), risk of analyte loss due to co-precipitation, potential for ion suppression.[3][5]Rapid screening, applications where high sample cleanliness is not paramount.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample and a water-immiscible organic solvent).[6]Good for removing highly polar interferences (salts), can provide a cleaner extract than PPT.Challenging for highly polar analytes like 2-O-methyl-D-mannitol which have poor solubility in common water-immiscible solvents.[6][7] Can be labor-intensive and difficult to automate.[8]Applications requiring salt removal where analyte polarity allows for partitioning into a suitable organic phase.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (the stationary phase) while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.[9]Highly selective, provides the cleanest extracts, allows for analyte concentration, high reproducibility, and is easily automated.[10]More expensive, requires method development to select the appropriate sorbent and optimize wash/elution steps.[5]Quantitative bioanalysis requiring high accuracy, precision, and low detection limits.

Detailed Protocols & Methodologies

The following protocols are designed as robust starting points. Researchers are encouraged to perform in-house validation and optimization based on their specific instrumentation and sample characteristics.

Method 1: Protein Precipitation (PPT) with Acetonitrile

This is the most straightforward method for removing the bulk of proteins from plasma or serum samples. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[4]

Causality: The addition of a large volume of cold organic solvent disrupts the hydration shell around proteins, reducing their solubility and causing them to aggregate and precipitate out of solution.[3] Cold temperatures enhance this effect.

Experimental Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis s1 Aliquot 100 µL Biological Sample s2 Add 300 µL Cold ACN with Internal Standard s1->s2 1:3 Ratio p1 Vortex Mix (1 min) s2->p1 Precipitation p2 Centrifuge (10 min, >10,000 x g, 4°C) p1->p2 Pellet Proteins a1 Transfer Supernatant to Autosampler Vial p2->a1 Collect Extract a2 Inject for LC-MS Analysis a1->a2

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • Preparation: Pre-chill acetonitrile (ACN) to -20°C. Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte) in ACN.

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma, serum, urine).

  • Precipitation: Add 300 µL of the cold ACN containing the internal standard to the sample. The 3:1 solvent-to-sample ratio is critical for efficient protein removal.[4]

  • Mixing: Immediately vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Collection: Carefully aspirate the supernatant (the clear liquid layer) and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

  • Analysis: The sample is now ready for injection into an LC-MS system.

Self-Validation:

  • Visual Check: The supernatant should be clear and free of particulate matter. A cloudy supernatant indicates incomplete precipitation.

  • Recovery Check: Spike a known concentration of 2-O-methyl-D-mannitol into a blank matrix and process it. Compare the analyte response to a standard prepared in the final solvent to calculate the extraction recovery.

Method 2: Liquid-Liquid Extraction (LLE) - Sugaring-Out Assisted

Standard LLE is often ineffective for highly polar molecules. However, a "sugaring-out" or "salting-out" approach can be adapted. This method uses a water-miscible solvent like acetonitrile, and phase separation is induced by adding a high concentration of sugar or salt, which sequesters water molecules and forces the formation of a separate organic layer containing the analyte.[6][11]

Causality: The high concentration of a phase-separation agent (like glucose or sodium chloride) increases the polarity of the aqueous phase to such an extent that the water-miscible organic solvent is forced out, creating a two-phase system.[12] Analytes like 2-O-methyl-D-mannitol will preferentially partition into the acetonitrile-rich upper phase.

Experimental Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_process Phase Separation cluster_analysis Analysis s1 Aliquot 100 µL Biological Sample s2 Add 400 µL ACN with Internal Standard s1->s2 p1 Vortex Mix (30 sec) s2->p1 p2 Add 200 mg NaCl or Glucose p1->p2 Induce Separation p3 Vortex Mix (2 min) & Centrifuge (5 min) p2->p3 a1 Transfer Organic Layer to new tube p3->a1 Collect Extract a2 Evaporate & Reconstitute a1->a2 Concentrate a3 Inject for LC-MS Analysis a2->a3

Caption: Sugaring-Out LLE Workflow.

Step-by-Step Protocol:

  • Preparation: Prepare an internal standard (IS) stock solution in acetonitrile (ACN).

  • Sample Aliquoting: In a 2.0 mL microcentrifuge tube, aliquot 100 µL of the biological sample.

  • Solvent Addition: Add 400 µL of ACN containing the IS.

  • Initial Mix: Vortex for 30 seconds to precipitate proteins.

  • Induce Phase Separation: Add approximately 200 mg of sodium chloride (NaCl) or glucose powder. The exact amount may require optimization.[12]

  • Extraction: Vortex vigorously for 2 minutes to facilitate the partitioning of the analyte into the ACN layer.

  • Centrifugation: Centrifuge at 5,000 x g for 5 minutes to achieve a clean separation of the two liquid phases and pellet any precipitated protein.

  • Organic Layer Collection: Carefully transfer the upper acetonitrile layer to a new tube.

  • Dry-Down and Reconstitution: Evaporate the ACN to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. This step concentrates the analyte.

  • Analysis: The sample is ready for injection.

Self-Validation:

  • Phase Separation: Ensure two distinct liquid phases are formed after centrifugation.

  • Analyte Partitioning: Analyze both the upper organic and lower aqueous layers during method development to confirm the analyte has partitioned as expected.

Method 3: Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Sorbent

For the cleanest samples and highest sensitivity, SPE is the method of choice. For a polar, neutral molecule like 2-O-methyl-D-mannitol, a mixed-mode sorbent that combines reversed-phase and ion-exchange properties can be effective at removing a wide range of interferences.[13] Polymeric SPE phases are often suitable for concentrating and desalting samples.[9][10]

Causality: The SPE cartridge retains the analyte based on specific chemical interactions (e.g., hydrophilic, hydrophobic, ionic) while allowing salts and other matrix components to pass through under specific solvent conditions. A stronger solvent is then used to disrupt these interactions and elute the purified analyte.

Experimental Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_analysis Post-Elution s1 Dilute 100 µL Sample with 400 µL 2% Phosphoric Acid c3 Load Sample s1->c3 c1 Condition (1 mL MeOH) c2 Equilibrate (1 mL Water) c1->c2 Prepare Sorbent c2->c3 Bind Analyte c4 Wash 1 (1 mL 5% MeOH in Water) c3->c4 Remove Polar Interferences c5 Wash 2 (1 mL ACN) c4->c5 Remove Non-Polar Interferences c6 Elute (1 mL 5% NH4OH in ACN/MeOH) c5->c6 Collect Analyte a1 Evaporate & Reconstitute c6->a1 a2 Inject for LC-MS Analysis a1->a2

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of the biological sample with 400 µL of 2% phosphoric acid in water. The acidic pH helps in retaining certain analytes and disrupting protein-analyte binding. Centrifuge if any precipitate forms.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Agilent Bond Elut Certify) by passing 1 mL of methanol through it.[13] This solvates the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Pass the sample through slowly (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar matrix components.

  • Wash Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of acetonitrile to remove less polar, non-ionic interferences like lipids.

  • Elution: Elute the 2-O-methyl-D-mannitol with 1 mL of a suitable solvent. For a mixed-mode cation exchange column, a basic solution like 5% ammonium hydroxide in a 50:50 acetonitrile/methanol mix is often effective.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: The sample is now a clean, concentrated extract ready for injection.

Self-Validation:

  • Breakthrough Volume: During method development, collect the fraction that passes through during the loading step and analyze it to ensure the analyte is not "breaking through" and being lost.

  • Wash Solvent Selectivity: Analyze the wash fractions to ensure that the analyte is not being prematurely eluted while interferences are being effectively removed.

References

  • Megazyme. (n.d.). D-Mannitol Assay Procedure. Retrieved from [Link]

  • Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. ResearchGate. Retrieved from [Link]

  • Chades, C., et al. (2018). Fermentation of Mannitol Extracts From Brown Macro Algae by Thermophilic Clostridia. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Wang, Y., et al. (2016). Sugaring-out assisted liquid/liquid extraction with acetonitrile for bioanalysis using liquid chromatography–mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Theodoridis, G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis. Retrieved from [Link]

  • Al-Bousafi, M., et al. (2023). Marine Mannitol: Extraction, Structures, Properties, and Applications. MDPI. Retrieved from [Link]

  • Das, A., et al. (2022). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. Biomass Conversion and Biorefinery. Retrieved from [Link]

  • Pharmaguideline. (2008). Method of Analysis for Mannitol. Retrieved from [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines. Retrieved from [Link]

  • Theodoridis, G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. ResearchGate. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Retrieved from [Link]

  • Cox, M. A., et al. (1997). An analytical method for the quantitation of mannitol and disaccharides in serum: a potentially useful technique in measuring small intestinal permeability in vivo. Clinica Chimica Acta. Retrieved from [Link]

  • Kgare, O., et al. (2022). A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector. Separations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • El-Behery, M., et al. (2021). Sugaring-out induced homogeneous liquid-liquid microextraction as an alternative mode for biological sample preparation: A comparative study. Journal of Separation Science. Retrieved from [Link]

  • Podgornik, A., et al. (2020). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Biotechnology Journal. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • Podgornik, A., et al. (2020). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Biotechnology Journal. Retrieved from [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Retrieved from [Link]

  • Cox, M. A., et al. (1997). An analytical method for the quantitation of mannitol and disaccharides in serum: a potentially useful technique in measuring small intestinal permeability in vivo. Clinica Chimica Acta. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the GC-MS Analysis of Acetylated 2-O-methyl-D-mannitol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methylated Mannitol Analysis

2-O-methyl-D-mannitol is a naturally occurring sugar alcohol derivative found in various biological systems, from plants to microorganisms.[1] Its presence and concentration can be indicative of specific metabolic pathways, cellular stress responses, or the structural composition of complex carbohydrates. In the pharmaceutical and drug development sectors, accurate quantification and structural elucidation of such methylated monosaccharides are crucial for understanding drug metabolism, characterizing natural product-based therapeutics, and in quality control processes.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the analysis of volatile and thermally stable compounds.[2] However, carbohydrates like 2-O-methyl-D-mannitol are inherently non-volatile due to their multiple polar hydroxyl groups.[3] To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2][4][5] Acetylation, the process of introducing acetyl groups, is a robust and widely used derivatization method for this purpose. This application note provides a detailed protocol and theoretical background for the analysis of acetylated 2-O-methyl-D-mannitol derivatives by GC-MS, offering insights into the underlying chemistry and expected analytical outcomes.

Principle of the Method

The core of this analytical method involves a two-step process:

  • Acetylation: The hydroxyl groups of 2-O-methyl-D-mannitol are esterified using an acetylating agent, typically acetic anhydride, in the presence of a catalyst. This reaction replaces the polar -OH groups with less polar acetyl groups, significantly increasing the volatility of the molecule.

  • GC-MS Analysis: The resulting acetylated derivative is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification of the original 2-O-methyl-D-mannitol.

Experimental Workflow

The overall experimental workflow is a systematic progression from sample preparation to data interpretation. Each step is critical for achieving accurate and reproducible results.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Acetylation Acetylation Extraction->Acetylation GC_MS GC-MS Analysis Acetylation->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Report Report Data_Analysis->Report Final Report Fragmentation_Pattern cluster_frags Primary Fragment Ions Molecule Acetylated 2-O-methyl-D-mannitol (M+) Frag1 m/z = ... Loss of CH3CO Molecule:f0->Frag1 -43 Da Frag2 m/z = ... Loss of CH3COOH Molecule:f0->Frag2 -60 Da Frag3 m/z = ... C-C Cleavage Molecule:f0->Frag3 Frag4 m/z = ... α-cleavage Molecule:f0->Frag4

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Introduction: The Analytical Challenge of Methyl-Mannitol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An application note on the High-Performance Liquid Chromatography (HPLC) separation of methyl-mannitol isomers is presented. This guide provides an in-depth analysis of the challenges and solutions associated with separating these highly polar, structurally similar compounds. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, offers detailed protocols, and is grounded in authoritative references to ensure scientific integrity.

Methyl-mannitol and its isomers are polyols (sugar alcohols) of significant interest in the pharmaceutical and food industries, often used as excipients, sweeteners, or starting materials for chemical synthesis. The core analytical challenge lies in their inherent physicochemical properties. As isomers, they possess the same molecular weight and often exhibit very similar polarities, making them difficult to resolve using conventional chromatographic techniques. Furthermore, like most sugar alcohols, they lack a UV-absorbing chromophore, which precludes the use of standard UV-Vis detectors, the workhorse of many analytical laboratories.

Effective separation and quantification require a tailored approach that addresses three key issues:

  • High Polarity: These compounds are poorly retained on traditional reversed-phase (e.g., C18) columns.

  • Structural Similarity: Isomers require high-resolution chromatographic modes to achieve baseline separation.

  • Lack of Chromophore: Detection must be accomplished using universal detection techniques such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

This guide will explore the most effective HPLC-based strategies for this separation, with a primary focus on Hydrophilic Interaction Liquid Chromatography (HILIC), and discuss advanced techniques for comprehensive characterization.

Primary Separation Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar analytes like methyl-mannitol isomers, HILIC is the most powerful and widely adopted separation mode.[1][2][3] Unlike reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, HILIC employs a polar stationary phase and a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.

Mechanism of Separation in HILIC

The primary retention mechanism in HILIC is partitioning. The high organic content of the mobile phase promotes the formation of a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like methyl-mannitol, partition between this immobilized aqueous layer and the bulk mobile phase. The more polar the analyte, the more strongly it partitions into the water layer, and the longer it is retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase sp Polar Stationary Phase (e.g., Silica, Amide) Immobilized Water-Enriched Layer mp {High Acetonitrile Low Aqueous Buffer} analyte1 Analyte A (More Polar) mp->analyte1 Strong Partitioning (Elutes Later) analyte2 Analyte B (Less Polar) mp->analyte2 Weak Partitioning (Elutes Earlier) analyte1->sp:f1 analyte2->sp:f1

Caption: HILIC separation mechanism for polar analytes.

Key Parameters for Method Development
  • Stationary Phase Selection: The choice of HILIC stationary phase is critical for achieving selectivity between isomers. While un-derivatized silica is an option, modern phases often provide better stability and unique selectivity.

    • Amide Phases: Offer excellent hydrogen bonding capabilities and are highly recommended for carbohydrate and polyol separations.[2]

    • Diol Phases: Provide weaker, but sometimes more selective, interactions.

    • Zwitterionic Phases (e.g., ZIC-HILIC): Can offer unique selectivity due to both hydrophilic and electrostatic interactions. The Atlantis™ Premier BEH Z-HILIC column, for example, has shown good performance for separating sugar alcohols like mannitol and sorbitol.

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile is the most common organic solvent due to its ideal polarity and miscibility with water. Acetone can be an alternative but may result in different selectivity.[4]

    • Aqueous Component & pH: The retention time is controlled by the amount of acetonitrile, buffer pH, and buffer concentration.[5] Using a buffered aqueous phase (e.g., ammonium formate or ammonium acetate, pH 3-6) is often necessary to ensure reproducible retention times and good peak shape. A salt buffer is recommended to achieve better retention and elution control.[5]

Detector Selection for Universal Compound Analysis

Given that methyl-mannitol isomers lack a UV chromophore, a universal detector is mandatory. The choice of detector depends on the required sensitivity, robustness, and whether gradient elution is necessary.

Detector Principles and Comparison
  • Evaporative Light Scattering Detector (ELSD): The column eluent is nebulized into fine droplets, the mobile phase is evaporated in a heated drift tube, and the remaining non-volatile analyte particles scatter a light beam.[6][7] The scattered light intensity is proportional to the mass of the analyte. ELSD is compatible with gradient elution, making it highly versatile for method development.[8]

  • Refractive Index (RI) Detector: This detector measures the difference in the refractive index between the column eluent and a pure mobile phase reference. While truly universal, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, which can limit its utility in resolving complex isomer mixtures.[9][10]

  • Mass Spectrometry (MS): Offers the highest sensitivity and specificity, providing mass-to-charge ratio information that can confirm the identity of the isomers.[11][12] It is compatible with gradient elution and volatile buffers (e.g., ammonium formate). While powerful, it represents a higher capital and operational cost.

ELSD_Workflow Eluent HPLC Column Eluent (Mobile Phase + Analytes) Nebulizer Nebulization (Nitrogen Gas) Eluent->Nebulizer 1. Aerosol Formation DriftTube Heated Drift Tube (Mobile Phase Evaporation) Nebulizer->DriftTube 2. Solvent Removal Detection Light Scattering Detection (Laser & Photodiode) DriftTube->Detection 3. Particle Detection Signal Detector Signal Detection->Signal 4. Signal Generation Validation_Workflow Start Start Sequence SST1 System Suitability (Replicate Injections) Start->SST1 Check System Performance Blank Blank Injection (Diluent) SST1->Blank Verify No Carryover Samples Inject Samples & QCs Blank->Samples SST2 Bracketing System Suitability Samples->SST2 Confirm System Stability End End Sequence SST2->End

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Application and Protocol for the Use of 2-O-methyl-D-mannitol as an Internal Standard in Polysaccharide Methylation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Polysaccharide Structural Elucidation

Polysaccharides, ubiquitous in nature, play critical roles in biological systems, from providing structural integrity to mediating cellular communication. The determination of their primary structure, specifically the glycosidic linkages between monosaccharide residues, is fundamental to understanding their function. Glycosyl linkage analysis, commonly known as methylation analysis, is a cornerstone technique for this purpose. The method involves the derivatization of constituent sugars into partially methylated alditol acetates (PMAAs), which are subsequently identified and quantified by gas chromatography-mass spectrometry (GC-MS).[1]

The multi-step nature of methylation analysis, which includes permethylation, hydrolysis, reduction, and acetylation, is susceptible to variations in reaction efficiency and sample loss. To mitigate these variables and ensure the accuracy and reproducibility of quantitative data, the inclusion of an internal standard is paramount. An ideal internal standard is a compound that is structurally similar to the analytes of interest, is not naturally present in the sample, and undergoes the entire derivatization process alongside the sample. This application note details the use of 2-O-methyl-D-mannitol as a robust internal standard for the methylation analysis of polysaccharides.

Rationale for Selecting 2-O-methyl-D-mannitol as an Internal Standard

The selection of an appropriate internal standard is a critical decision in quantitative analytical chemistry. While myo-inositol is a commonly used internal standard in carbohydrate analysis, 2-O-methyl-D-mannitol presents several key advantages in the context of methylation analysis.

  • Structural Analogy and Chemical Behavior: As a C-2 methylated hexitol, 2-O-methyl-D-mannitol closely mimics the chemical properties of the methylated monosaccharide alditols derived from the polysaccharide sample. This structural similarity ensures that it behaves comparably during the extraction, derivatization, and chromatographic steps, effectively normalizing for any variations in these processes.

  • Chemical Stability: D-mannitol, the parent compound, is a stable sugar alcohol.[2][3] The presence of the methyl ether at the C-2 position does not compromise its stability during the harsh conditions of permethylation (strong base and methyl iodide) and acid hydrolysis.

  • Chromatographic Separation: The resulting peracetylated derivative of 2-O-methyl-D-mannitol, 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-mannitol, typically has a unique retention time in the gas chromatogram, allowing for clear separation from the PMAAs derived from common monosaccharides found in polysaccharides.

  • Absence in Most Biological Samples: While its monosaccharide counterpart, 2-O-methyl-D-mannose, has been identified in certain actinomycetes like Frankia, 2-O-methyl-D-mannitol is not a common metabolite in most plant, animal, and microbial systems.[4] However, it is crucial for the researcher to verify its absence in their specific sample matrix through a blank run before its use as an internal standard. D-mannitol itself is more widespread.[5][6][7]

Experimental Workflow and Causality

The overall workflow for methylation analysis using 2-O-methyl-D-mannitol as an internal standard is a sequential process designed to convert a complex polysaccharide into a mixture of volatile derivatives suitable for GC-MS analysis. Each step is critical for the accurate determination of glycosidic linkages.

Methylation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Polysaccharide Polysaccharide Sample InternalStandard Add 2-O-methyl-D-mannitol (Internal Standard) Polysaccharide->InternalStandard Accurate Weighing Permethylation Permethylation (e.g., Hakomori method) InternalStandard->Permethylation Solubilization in DMSO Hydrolysis Acid Hydrolysis (e.g., TFA) Permethylation->Hydrolysis Cleavage of Glycosidic Bonds Reduction Reduction (e.g., NaBD4) Hydrolysis->Reduction Formation of Alditols Acetylation Acetylation (e.g., Acetic Anhydride) Reduction->Acetylation Formation of Volatile Esters GCMS GC-MS Analysis Acetylation->GCMS Injection of PMAAs DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis Peak Identification & Integration Fragmentation cluster_structure 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-mannitol cluster_fragments Primary Fragments Mannitol CH2(OAc) - CH(OMe) - CH(OAc) - CH(OAc) - CH(OAc) - CH2(OAc) Frag1 m/z = 118 [CH(OMe)CH2(OAc)]+ Mannitol->Frag1 Cleavage at C2-C3 Frag2 m/z = 162 [CH(OAc)CH(OMe)CH2(OAc)]+ Mannitol->Frag2 Cleavage at C3-C4 Frag3 m/z = 233 [CH(OAc)CH(OAc)CH(OMe)CH2(OAc)]+ Mannitol->Frag3 Cleavage at C4-C5

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Application Note: High-Resolution GC-MS Profiling of 2-O-Methyl-D-Mannitol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for high-level analytical chemists and researchers requiring precise quantification and identification of 2-O-methyl-D-mannitol.

Methodology: Silylation (TMS) & Acetylation (AA) Protocols Target Analyte: 2-O-methyl-D-mannitol (C₇H₁₆O₆) Matrix: Complex Biological Extracts (Lichen, Plant Tissue, Pharmaceutical Excipients)[1][2][3][]

Executive Summary & Chemical Logic

2-O-methyl-D-mannitol is a distinct polyol often utilized as a chemotaxonomic marker in lichenology (e.g., Peltigera species) and monitored as a specific impurity in pharmaceutical mannitol production.[1][2][3][] Unlike D-mannitol, the presence of the methoxy group at the C2 position creates a unique stereochemical and mass-spectral signature.

Direct GC analysis is impossible due to the molecule's high polarity and boiling point.[] This guide presents two orthogonal derivatization strategies:

  • Silylation (TMS): The preferred method for rapid metabolic profiling.[2] It replaces active protons with trimethylsilyl groups, yielding volatile ethers.[1][3][]

  • Acetylation (PMAA equivalent): The "Gold Standard" for structural confirmation.[2] It converts free hydroxyls to acetate esters, providing highly stable derivatives with distinct fragmentation patterns useful for distinguishing positional isomers.[3][]

Chemical Basis of Derivatization

The analyte contains 5 derivatizable hydroxyl groups (C1, C3, C4, C5, C6) and 1 inert methoxy group (C2).[1][3][]

  • Target Derivative (TMS): 1,3,4,5,6-penta-O-trimethylsilyl-2-O-methyl-D-mannitol.[1][2][3][]

  • Target Derivative (Acetate): 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-mannitol.[1][2][3][]

Experimental Workflow (Visualized)

G cluster_path Derivatization Pathways Sample Sample Source (Lichen/Pharma) Extract Extraction (MeOH:H2O 70:30) Sample->Extract Dry Lyophilization (Water Removal) Extract->Dry Internal Std Added Deriv Derivatization (Choice of Path) Dry->Deriv TMS Path A: Silylation (MSTFA + 1% TMCS) 70°C, 30 min Deriv->TMS Ac Path B: Acetylation (Ac2O + Pyridine) 60°C, 60 min Deriv->Ac GC GC-MS Analysis (DB-5MS Column) TMS->GC Moisture Sensitive Ac->GC Stable

Figure 1: Analytical workflow for the isolation and derivatization of 2-O-methyl-D-mannitol. Path A is recommended for general profiling; Path B for structural isomer differentiation.[2][]

Protocol A: Silylation (Rapid Profiling)

Best for: High-throughput metabolomics, simultaneous analysis of sugars and polyols.[1][2][] Critical Constraint: Extreme sensitivity to moisture.[2][]

Reagents
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2][][5]

    • Why TMCS? It acts as a catalyst to silylate sterically hindered hydroxyls (secondary OH groups).[2][]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[2][]

  • Internal Standard (IS): myo-Inositol or U-13C-Sorbitol (20 µg/mL).[1][2][]

Step-by-Step Procedure
  • Preparation: Weigh 1–5 mg of dry extract or standard into a 2 mL GC vial.

  • Drying: Ensure sample is completely anhydrous. If necessary, add 50 µL acetone and evaporate under N₂ stream to remove trace water azeotropically.[3][]

  • Solubilization: Add 20 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Incubate at 30°C for 90 min.

    • Note: While mannitol is acyclic, this step protects any co-extracted reducing sugars (preventing multiple peak formation) and ensures the polyol remains in solution.[]

  • Silylation: Add 80 µL of MSTFA + 1% TMCS .

  • Reaction: Cap tightly and incubate at 70°C for 30 minutes .

  • Equilibration: Allow to cool to room temperature (RT) for 10 minutes.

  • Injection: Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on concentration).

Protocol B: Acetylation (Structural Confirmation)

Best for: Distinguishing 2-O-methyl from 3-O-methyl isomers; samples requiring long-term stability.[1][2][3][]

Reagents
  • Reagent: Acetic Anhydride (Ac₂O).[2][]

  • Catalyst/Solvent: Anhydrous Pyridine.[2][]

Step-by-Step Procedure
  • Preparation: Place 1–5 mg of dry sample in a borosilicate glass tube.

  • Reaction: Add 100 µL Acetic Anhydride and 100 µL Pyridine .

  • Incubation: Seal and heat at 60°C for 1 hour .

    • Mechanism:[1][2][6] Ac₂O attacks the nucleophilic oxygen of the hydroxyl groups. Pyridine neutralizes the acetic acid byproduct.[2]

  • Quenching: Cool to RT. Add 500 µL of ice-cold deionized water to hydrolyze excess anhydride.[2][]

  • Extraction: Add 500 µL of Chloroform (CHCl₃) . Vortex vigorously for 30 seconds.[2][]

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes. The lower chloroform layer contains the penta-O-acetyl-2-O-methyl-D-mannitol.[1][2][3]

  • Drying: Transfer the lower layer to a clean vial. Evaporate to dryness under N₂.

  • Reconstitution: Redissolve in 100 µL Ethyl Acetate for GC injection.

GC-MS Instrument Parameters

These parameters are optimized for a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5MS).

ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates polyol derivatives by boiling point/polarity.[1][2][3][]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS separation.[2][3][]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[2][3][]
Injection Mode Split 1:10 (High conc.)[2][] / Splitless (Trace)Adjust based on sample richness.
Oven Program 70°C (2 min) → 10°C/min → 300°C (5 min)Slow ramp allows separation of closely eluting methyl-mannitol isomers.[1][2][]
Transfer Line 280°CPrevents condensation of high-boiling derivatives.[2][3][]
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy for library matching.[1][3][]

Data Analysis & Interpretation

Silylation (TMS) Characteristics[1][4]
  • Molecular Weight (Calc):

    • 2-O-Me-Mannitol (196) + 5 TMS (360) = 556 Da .[1][2][]

  • Key Diagnostic Ions:

    • m/z 73: [Si(CH₃)₃]⁺ (Base peak, non-specific).[1][]

    • m/z 541: [M - 15]⁺ (Loss of methyl from TMS).[1][2][]

    • m/z 217: Characteristic of TMS-sugar backbones.

    • m/z 205: Fragmentation related to the methoxy-substituted carbon chain.[2]

  • Retention Index (RI): Typically elutes slightly earlier than fully silylated D-mannitol (RI ~1975) due to the smaller size of the methyl group vs. TMS group. Expect RI ~1940–1960 .

Acetylation Characteristics[1][3][4][6]
  • Molecular Weight (Calc):

    • 2-O-Me-Mannitol (196) + 5 Acetyl (210) = 406 Da .[1][2][]

  • Key Diagnostic Ions:

    • m/z 43: [CH₃CO]⁺ (Acetyl group).[2][]

    • m/z 87, 129: Characteristic alditol acetate backbone fragments.[1][3][]

    • m/z 375: [M - 31]⁺ (Loss of methoxy group, rare but diagnostic).[1][2][]

    • m/z 347: [M - 59]⁺ (Loss of acetoxy group).[1][2][]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Signal / No Peaks Water in sample (TMS method).[1][2][3][]Ensure strict lyophilization.[2][] Use fresh MSTFA (clear, not yellow).[1][]
Multiple Peaks (Split) Incomplete derivatization.Increase reaction time or temperature.[2][] Ensure Pyridine is anhydrous.[2][]
Tailing Peaks Active sites in liner/column.[2][3][]Replace inlet liner with deactivated glass wool.[2][] Trim column.[2][]
"Ghost" Peaks Septum bleed or reagent contamination.[2][3][]Bake out column at 300°C. Run a reagent blank.

References

  • NIST Chemistry WebBook. D-Mannitol, 6TMS derivative Mass Spectrum & Retention Indices.[1][2][3][] National Institute of Standards and Technology.[][7][8][9] Available at: [Link][1][]

  • Obata, T., et al. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi.[1][2][][10] Metabolites, 3(2), 168-184.[1][3][][11] Available at: [Link]

  • Medeiros, P.M.[1][3][][9] & Simoneit, B.R.T. (2007). Analysis of sugars in environmental samples by gas chromatography–mass spectrometry.[][9] Journal of Chromatography A, 1141(2), 271-278.[1][3][][9] (Source for polyol RI values).

Sources

Application Note: Quantitative Determination of 2-O-methyl-D-mannitol and Related Sugar Alcohols in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the quantitative determination of 2-O-methyl-D-mannitol and other related sugar alcohols in complex plant matrices. Mannitol and its derivatives are crucial players in plant physiology, acting as primary photosynthates, carbon storage molecules, and potent osmoprotectants against abiotic stress.[1][2] Accurate quantification is therefore essential for research in plant science, agriculture, and the development of natural product-based pharmaceuticals. This document details protocols for sample extraction and purification, followed by three robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR). Each protocol is presented with an emphasis on the scientific rationale behind key steps, ensuring methodological integrity and reliable, reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Mannitol Derivatives in Planta

Mannitol, a six-carbon sugar alcohol, is synthesized in over 70 families of higher plants and plays a central role in their defense mechanisms against environmental challenges like salinity and drought.[3] It functions as a compatible solute, lowering the cellular water potential to maintain turgor and protect cellular structures without interfering with metabolic processes.[1][4] Furthermore, it serves as a significant carbon storage and translocation compound.[5]

While D-mannitol is the most studied, its methylated derivatives, such as 2-O-methyl-D-mannitol, are also found in nature, often as components of bacterial or plant polysaccharides.[6] The analytical challenge in quantifying these compounds lies in their high polarity, lack of a strong UV-absorbing chromophore, and presence within a complex mixture of other carbohydrates and metabolites.[7]

This application note addresses these challenges by providing a framework for analysis. While literature specifically detailing the quantification of 2-O-methyl-D-mannitol in plant extracts is limited, the analytical principles and methods established for D-mannitol are directly transferable. The key differences will lie in the final analytical data—specifically, the retention time in chromatography, the mass-to-charge ratio in mass spectrometry, and the chemical shifts in NMR spectroscopy—which will be unique to the methylated structure. The following protocols are designed to be robust for D-mannitol and serve as a validated starting point for its 2-O-methyl derivative.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to efficiently extract low-molecular-weight carbohydrates while removing interfering macromolecules like proteins, lipids, and structural polysaccharides.

Protocol: Extraction of Soluble Carbohydrates

This protocol is adapted from established methods for extracting non-structural carbohydrates from plant tissues.[3][8]

  • Harvesting & Quenching: Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench all enzymatic activity. This prevents post-harvest changes in metabolite concentrations.

  • Lyophilization & Homogenization: Freeze-dry the tissue to remove water and then grind it into a fine, homogenous powder using a mortar and pestle or a tissue lyser. Store the powder at -80°C until extraction.

  • Extraction:

    • Weigh 10–20 mg of the dried, pulverized material into a 2 mL screw-cap microcentrifuge tube.[8]

    • Add 1.5 mL of 80% (v/v) aqueous ethanol. The high ethanol concentration effectively precipitates proteins and polysaccharides.

    • Vortex thoroughly to ensure the powder is fully suspended.

    • Incubate in a water bath at 80°C for 20 minutes. Use a tube rack or weight to keep the caps from opening due to pressure.[8]

  • Centrifugation & Collection:

    • Centrifuge the tubes at 15,000 x g for 5 minutes to pellet the insoluble material.[8]

    • Carefully decant the supernatant, which contains the soluble sugars and sugar alcohols, into a new collection tube.

  • Re-extraction (Optional but Recommended): To ensure quantitative recovery, add another 1.0 mL of 80% ethanol to the pellet, vortex, incubate, and centrifuge again. Combine this second supernatant with the first.

  • Solvent Evaporation: Evaporate the pooled supernatant to complete dryness using a centrifugal vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization (for GC-MS) or reconstitution for HPLC and qNMR analysis.

Workflow for Plant Sample Preparation

G cluster_prep Sample Preparation cluster_output Analysis-Ready Extract Harvest 1. Harvest & Quench (Liquid Nitrogen) Homogenize 2. Lyophilize & Homogenize (Fine Powder) Harvest->Homogenize Extract 3. Hot Ethanol Extraction (80% EtOH, 80°C) Homogenize->Extract Centrifuge 4. Centrifuge (15,000 x g) Extract->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Dry 6. Evaporate to Dryness Collect->Dry FinalExtract Dried Plant Extract Dry->FinalExtract

Caption: Workflow for the extraction of 2-O-methyl-D-mannitol.

Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, available equipment, and sample throughput.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for targeted metabolomics. However, it requires a chemical derivatization step to make the polar, non-volatile sugar alcohols amenable to gas-phase analysis.[9]

Principle of Causality: Derivatization replaces the active hydrogens on the hydroxyl groups with nonpolar moieties (e.g., trimethylsilyl groups).[9][10] This increases the compound's volatility and thermal stability, allowing it to traverse the GC column and produce sharp, symmetrical peaks. A two-step process of methoximation followed by silylation is recommended to prevent the formation of multiple derivatives from different tautomers.[10]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried plant extract.

    • Vortex for 1 minute and incubate at 37°C for 90 minutes with shaking. This step stabilizes aldehyde and keto groups, preventing ring formation.

  • Silylation:

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture.

    • Vortex and incubate at 37°C for 30 minutes with shaking. This step replaces active protons with trimethylsilyl (TMS) groups.

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert.

    • Inject 1 µL of the sample into the GC-MS system.

Table 1: Typical GC-MS Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard nonpolar column provides good separation for TMS-derivatized sugars.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas to carry the sample through the column.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized sample.
Oven Program Initial 70°C, hold for 1 min; ramp to 310°C at 5°C/min; hold for 10 min.A temperature gradient separates compounds based on their boiling points.
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230°COptimal temperature for electron ionization (EI).
MS Mode Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification.Scan mode provides full spectra for identification; SIM mode increases sensitivity.

Data Analysis: Quantification is achieved by creating a calibration curve using an authentic standard of 2-O-methyl-D-mannitol (if available) or D-mannitol, spiked with a fixed concentration of an internal standard (e.g., ¹³C-sorbitol). The ratio of the analyte's peak area to the internal standard's peak area is plotted against concentration.

G cluster_gcms GC-MS Protocol cluster_result Result Extract Dried Extract Methoximation 1. Methoximation (MeOx/Pyridine) Extract->Methoximation Silylation 2. Silylation (MSTFA) Methoximation->Silylation Inject 3. GC-MS Injection Silylation->Inject Data 4. Data Acquisition (SIM/Scan Mode) Inject->Data Quantify 5. Quantification (vs. Internal Std.) Data->Quantify Concentration Concentration Value Quantify->Concentration

Caption: Workflow for the quantitative analysis by GC-MS.

Method B: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust and reliable technique for analyzing compounds that lack a UV chromophore. It avoids the need for derivatization, simplifying sample preparation.

Principle of Causality: The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been nebulized and evaporated. The amount of scattered light is proportional to the mass of the analyte. This makes it ideal for sugar alcohols.[2]

  • Sample Reconstitution: Reconstitute the dried plant extract in 500 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • Analysis: Transfer the filtrate to an HPLC vial and inject 10-20 µL into the system.

Table 2: Typical HPLC-ELSD Parameters

ParameterSettingRationale
HPLC Column Amino-propyl (NH₂) or specialized carbohydrate column (e.g., 250 x 4.6 mm, 5 µm)These columns are designed for the separation of polar compounds like sugars using HILIC or normal-phase chromatography.
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v)A common mobile phase for separating sugars on an amino column. May require optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-35°CElevated temperature can improve peak shape and reduce viscosity.
ELSD Nebulizer 40°COptimizes the formation of fine droplets.
ELSD Evap. Tube 95°CEnsures complete evaporation of the mobile phase without degrading the analyte.
Gas Flow Rate 2.5 L/min (Nitrogen)Carrier gas for the nebulized particles.

Data Analysis: The ELSD response is often non-linear. Therefore, the calibration curve, prepared with a series of standards, should be fitted with a quadratic or logarithmic function (log[Area] vs. log[Concentration]) to ensure accurate quantification.

G cluster_hplc HPLC-ELSD Protocol cluster_result Result Extract Dried Extract Reconstitute 1. Reconstitute (Mobile Phase) Extract->Reconstitute Filter 2. Filter (0.22 µm) Reconstitute->Filter Inject 3. HPLC Injection Filter->Inject Detect 4. ELSD Detection Inject->Detect Quantify 5. Quantification (Non-linear Curve) Detect->Quantify Concentration Concentration Value Quantify->Concentration

Caption: Workflow for the quantitative analysis by HPLC-ELSD.

Method C: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it can provide highly accurate quantification without the need for an identical analyte standard, relying instead on a certified internal standard.[1]

Principle of Causality: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the analyte's concentration can be calculated directly.[6]

  • Sample Preparation:

    • Accurately weigh the dried plant extract into an NMR tube.

    • Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O) containing a certified internal standard at a known concentration (e.g., 1 mM maleic acid or TSP).

  • Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Crucial Parameter: Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (typically d1 ≥ 30 seconds for quantitative accuracy). This ensures all protons are fully relaxed before the next pulse, making the signal integrals directly comparable.[6]

Table 3: Key ¹H-NMR Acquisition Parameters

ParameterSettingRationale
Solvent D₂ODissolves the polar extract and avoids a large interfering water signal.
Internal Standard Maleic Acid, TSP, or other CRMProvides a reference signal of known concentration for absolute quantification.
Pulse Angle 30-90 degreesA 90-degree pulse provides the maximum signal.
Relaxation Delay (d1) ≥ 30 sCritical for quantification. Ensures accurate signal integration.
Number of Scans 64 or higherIncreases the signal-to-noise ratio for better accuracy.

Data Analysis: The concentration of the analyte (Cₓ) is calculated using the following formula:

Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

Where:

  • Iₓ, Iₛₜd: Integral of the analyte and standard signals.

  • Nₓ, Nₛₜd: Number of protons for the analyte and standard signals.

  • MWₓ, MWₛₜd: Molecular weights.

  • mₓ, mₛₜd: Mass of the extract and standard.

  • Purityₛₜd: Purity of the internal standard.

For 2-O-methyl-D-mannitol, the methyl group protons (-OCH₃) would likely provide a sharp, unique singlet in a relatively uncrowded region of the spectrum, making it an ideal signal for quantification.

G cluster_qnmr qNMR Protocol cluster_result Result Extract Dried Extract Dissolve 1. Dissolve in D₂O with Internal Std. Extract->Dissolve Acquire 2. Acquire ¹H Spectrum (long d1) Dissolve->Acquire Process 3. Process Data (Phasing, Baseline) Acquire->Process Integrate 4. Integrate Signals (Analyte & Std.) Process->Integrate Calculate 5. Calculate Concentration Integrate->Calculate Concentration Absolute Concentration Calculate->Concentration

Caption: Workflow for the quantitative analysis by qNMR.

Method Validation for Trustworthy Results

To ensure that any chosen analytical method is fit for its intended purpose, it must be validated. Validation demonstrates that the method is reliable, reproducible, and accurate for the specific analyte and matrix. Key validation parameters are defined by guidelines from bodies like the ICH and AOAC.[6]

Table 4: Key Method Validation Parameters

ParameterDescriptionAssessment Procedure
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.Analyze blank matrix, matrix spiked with analyte, and standards. Peak purity analysis (e.g., MS spectra) is crucial.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Analyze at least 5 concentrations spanning the expected range. Plot response vs. concentration and determine R².
Accuracy (Recovery) The closeness of the test results to the true value.Spike a blank plant matrix with known amounts of the analyte at 3 levels (low, medium, high). Calculate % recovery.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Multiple analyses on the same day. Intermediate Precision (Inter-day): Analyses on different days. Expressed as %RSD.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).

Summary and Method Comparison

The optimal analytical method depends on the specific research question and available resources.

Table 5: Comparison of Analytical Methodologies

FeatureGC-MSHPLC-ELSDqNMR
Sensitivity Very High (pg-fg)Moderate (ng-µg)Low (µg-mg)
Selectivity Very High (based on retention time and mass)Moderate (based on retention time)High (based on unique chemical shifts)
Sample Preparation Complex (requires derivatization)Simple (reconstitute and filter)Very Simple (dissolve in solvent)
Quantification Relative (requires calibration curve & internal std)Relative (requires non-linear calibration curve)Absolute (primary method, requires internal std)
Throughput ModerateHighLow
Cost (Instrument) HighModerateVery High
Best For Low-level detection, confirmation of identityRoutine screening of many samplesAccurate absolute quantification, structural info

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. [Link]

  • Megias-Perez, R., et al. (2020). Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method. MDPI. [Link]

  • Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. International Journal of Applied Pharmaceutics. [Link]

  • Hendrix, D. L. (1993). Rapid extraction and analysis of nonstructural carbohydrates in plant tissues. Crop Science. [Link]

  • Sato, S., et al. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. Metabolites. [Link]

  • Patel, T. K., & Williamson, J. D. (2016). Mannitol in Plants, Fungi, and Plant-Fungal Interactions. Trends in Plant Science. [Link]

  • Li, C. Y., et al. (2023). Development of a Pure Certified Reference Material of D-Mannitol. Molecules. [Link]

  • Ichimura, K., et al. (2015). A Simple Extraction Method of Soluble Carbohydrates from Various Organs of Several Ornamental Plants Using a Vacuum Manifold. ResearchGate. [Link]

  • Simmler, C., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International. [Link]

  • Shi, H., Valliyodan, B., & Nguyen, H. T. (n.d.). An Improved HPLC-ELSD Method To Separate And Quantify Sugar Components From Soybean Tissues. NC State University. [https://www.ncs सोयाbeanbreeders.com/workshop/SoybeanBreedersWorkshop_2012_Abstracts.pdf]([Link] सोयाbeanbreeders.com/workshop/SoybeanBreedersWorkshop_2012_Abstracts.pdf)

  • Kamaiah, J., et al. (2009). Assessment of Small Intestinal Permeability using H-1-NMR Spectroscopy. ResearchGate. [Link]

  • Loescher, W. H., et al. (1992). Mannitol Synthesis in Higher Plants: Evidence for the Role and Characterization of a NADPH-Dependent Mannose 6-Phosphate Reductase. Plant Physiology. [Link]

  • Li, H., et al. (2019). Extraction and Hypolipidemic Activity of Low Molecular Weight Polysaccharides Isolated from Rosa Laevigata Fruits. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Petruczynik, A. (Ed.). (2023). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI. [Link]

  • Lv, H., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Journal of Chromatography B. [Link]

  • Yemm, E. W., & Willis, A. J. (1954). The estimation of carbohydrates in plant extracts by anthrone. The Biochemical journal. [Link]

  • International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar, A., et al. (2022). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]

  • González-Muñoz, M. J., et al. (2022). Non-Digestible Carbohydrates: Green Extraction from Food By-Products and Assessment of Their Effect on Microbiota Modulation. MDPI. [Link]

  • Ma, C., et al. (2014). Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD. ResearchGate. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • Lin, H., et al. (2013). Simultaneous Determination by HPLC-ELSD of Ten Kinds of Sugars and Sugar Alcohols in Foods. Food Science. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Patel, K. N., et al. (2021). Spectrophotometry Method for Determination of Mannitol in Injectable Formulation. Research Journal of Pharmacy and Technology. [Link]

Sources

Regioselective Synthesis of 2-O-methyl-D-mannitol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the regioselective synthesis of 2-O-methyl-D-mannitol, a valuable building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the selective methylation of a polyol like D-mannitol. The protocols described herein are designed to be self-validating, with in-process controls and characterization data to ensure the successful synthesis of the target molecule.

D-mannitol, a naturally occurring sugar alcohol, presents a significant synthetic challenge due to the presence of six hydroxyl groups with similar reactivity.[1][2] Achieving selective functionalization at a single position, particularly at the C2 hydroxyl group, requires a strategic approach involving the use of protecting groups. This guide will focus on a well-established, multi-step synthesis that leverages the differential reactivity of protected intermediates to achieve the desired regioselectivity.

Core Principle: The Power of Protecting Group Strategy

Direct methylation of unprotected D-mannitol would result in a complex mixture of randomly methylated products, making the isolation of the desired 2-O-methyl isomer exceedingly difficult and low-yielding. Therefore, a robust protecting group strategy is essential. The chosen strategy involves the sequential protection of the hydroxyl groups, leaving only the C2 hydroxyl available for methylation. This is followed by the systematic removal of the protecting groups to yield the final product.

The key intermediate in the most reliable synthesis of 2-O-methyl-D-mannitol is a differentially protected mannitol derivative. One such precursor that allows for selective methylation at the C2 position is 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol.[3] The synthesis of this intermediate, followed by methylation and deprotection, forms the basis of the detailed protocol provided in this guide.

Experimental Workflow Overview

The synthesis of 2-O-methyl-D-mannitol can be conceptually broken down into four main stages, as illustrated in the workflow diagram below. Each stage involves specific reactions and purification steps that are critical for the overall success of the synthesis.

SynthesisWorkflow A Stage 1: Di-acetonide Protection of D-Mannitol B Stage 2: Selective Benzoylation at C1, C2, and C6 A->B Yields 3,4-O-isopropylidene- D-mannitol C Stage 3: Regioselective Methylation at C2-OH B->C Forms 1,2,6-tri-O-benzoyl- 3,4-O-isopropylidene-D-mannitol D Stage 4: Deprotection to Yield 2-O-methyl-D-mannitol C->D Methylation of the free C5-OH (re-assigned as C2 after deprotection)

Figure 1: Overall synthetic workflow for 2-O-methyl-D-mannitol.

Detailed Protocols

Stage 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol

This initial step protects the primary (C1, C6) and adjacent secondary (C2, C5) hydroxyl groups, leaving the C3 and C4 hydroxyls free. This is a common starting point for many mannitol derivatizations.[4][5]

Materials:

  • D-mannitol

  • Acetone (anhydrous)

  • Zinc chloride (anhydrous)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Chloroform

  • Pyridine

Procedure:

  • To a reflux apparatus, add D-mannitol (10.0 g) and anhydrous acetone (200 mL).

  • Carefully add anhydrous zinc chloride as a catalyst.

  • Reflux the mixture with stirring for 7 hours. To ensure anhydrous conditions, a drying tube or molecular sieves (3Å) can be placed between the reaction flask and the condenser.[6]

  • After cooling, add a small amount of pyridine to neutralize the catalyst.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in chloroform and wash with aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.

Expected Yield: ~87%[5]

Characterization: The product can be characterized by its melting point and NMR spectroscopy. The formation of the two isopropylidene groups will be evident in the 1H NMR spectrum by the appearance of characteristic methyl singlets.

Stage 2: Synthesis of 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol

This stage involves the selective benzoylation of the remaining free hydroxyl groups of a partially deprotected mannitol intermediate. Note: The direct synthesis from 1,2:5,6-di-O-isopropylidene-D-mannitol requires selective deprotection of one isopropylidene group before benzoylation, a step not explicitly detailed in the readily available literature. The following is a generalized procedure for benzoylation of available hydroxyls.

Materials:

  • Partially protected mannitol derivative (e.g., 3,4-O-isopropylidene-D-mannitol)

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the partially protected mannitol derivative in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise with stirring. The amount of benzoyl chloride will depend on the number of free hydroxyl groups to be protected.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding cold water.

  • Extract the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 3: Regioselective Methylation

With the other hydroxyl groups protected, the remaining free hydroxyl group (at the C2 position in the final product) can be selectively methylated.

Materials:

  • 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol with a free hydroxyl at the desired position.

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve the protected mannitol derivative in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C and carefully add sodium hydride in portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Cool the reaction back to 0 °C and add methyl iodide dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Stage 4: Deprotection to Yield 2-O-methyl-D-mannitol

The final stage involves the removal of the benzoyl and isopropylidene protecting groups to yield the target molecule. This is typically achieved through hydrolysis.[3]

Materials:

  • Methylated and protected mannitol derivative

  • Sodium methoxide in methanol

  • Dowex 50W-X8 resin (H⁺ form) or other acidic resin

  • Methanol

Procedure:

  • Dissolve the fully protected and methylated mannitol derivative in methanol.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC until the benzoyl groups are removed.

  • Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).

  • Filter off the resin and concentrate the filtrate.

  • The isopropylidene group can be removed by treatment with a mild acid in an aqueous solution.

  • Purify the final product by recrystallization or column chromatography.

Characterization of 2-O-methyl-D-mannitol

The final product should be characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Appearance of a singlet around 3.4 ppm corresponding to the methyl ether protons. The rest of the spectrum will show complex multiplets for the mannitol backbone protons.
¹³C NMR A signal around 60 ppm for the methyl carbon of the ether. The six carbons of the mannitol backbone will appear in the 60-80 ppm region.
Mass Spectrometry The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to the molecular weight of 2-O-methyl-D-mannitol (C₇H₁₆O₆, MW: 196.19 g/mol ).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Many of the steps, particularly those involving reactive reagents like sodium hydride and benzoyl chloride, require strictly anhydrous conditions to prevent side reactions and ensure high yields.

  • Stoichiometry of Reagents: Careful control of the stoichiometry of protecting group reagents is crucial for achieving the desired level of protection and avoiding the formation of over- or under-protected byproducts.

  • Purification: Column chromatography is essential for isolating the desired intermediates and the final product. Careful selection of the eluent system is necessary for good separation.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction and ensuring complete conversion before proceeding to the next step.

Conclusion

The regioselective synthesis of 2-O-methyl-D-mannitol is a challenging but achievable goal through a well-planned multi-step synthetic route. The use of protecting groups to differentiate the reactivity of the six hydroxyl groups is the cornerstone of this strategy. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of this important molecule for applications in drug discovery and development.

References

  • Journal of the Chemical Society C: Organic. (1967). Alternative syntheses of 1-, 2-, and 3-O-methyl-D-mannitol. RSC Publishing.
  • PrepChem. (n.d.). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Retrieved from [Link]

  • Megazyme. (n.d.). D-Mannitol Assay Procedure. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol.
  • Google Patents. (1978). Process for preparing D-mannitol.
  • AIR Unimi. (n.d.). Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. Retrieved from [Link]

  • FooDB. (2020). Showing Compound Mannitol (FDB112364). Retrieved from [Link]

  • PubChem. (n.d.). 1,2:5,6-di-O-isopropylidene-D-mannitol. Retrieved from [Link]

  • ResearchGate. (2009). 1H-NMR spectra of mannitol and lactulose in D2O.
  • ResearchGate. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.

Sources

thin-layer chromatography (TLC) detection of methylated mannitols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-729

Topic: High-Resolution Separation and Detection of Methylated Mannitols using Thin-Layer Chromatography

Introduction & Significance

Mannitol, a sugar alcohol, and its methylated derivatives are crucial compounds in various fields, including glycobiology, natural product chemistry, and pharmaceutical development.[1][2] The degree of methylation significantly alters the physicochemical properties of the mannitol backbone, influencing its biological activity and function. Consequently, a reliable, rapid, and cost-effective analytical method is essential for monitoring methylation reactions, assessing the purity of synthetic intermediates, and profiling complex mixtures.

Thin-Layer Chromatography (TLC) offers a powerful solution for this analytical challenge.[3] Despite the highly polar nature of carbohydrates, which can complicate separation on standard polar stationary phases, TLC provides a versatile platform through careful selection of mobile phases and sensitive visualization reagents.[3][4] This application note provides a comprehensive guide and detailed protocols for the successful separation and detection of methylated mannitols on silica gel TLC plates.

Principles of Separation: Polarity and Hydrogen Bonding

The separation of mannitol and its methylated analogues on a standard silica gel TLC plate is governed by the principles of adsorption chromatography.[4]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the abundance of surface silanol (Si-OH) groups.

  • Analyte Polarity: Mannitol is a hexitol with six hydroxyl (-OH) groups, making it an extremely polar molecule. It forms strong hydrogen bonds with the silanol groups of the stationary phase.

  • Effect of Methylation: Each hydroxyl group that is converted to a methyl ether (-OCH₃) group significantly reduces the molecule's overall polarity. The ability to form hydrogen bonds with the silica gel is diminished at each site of methylation.

  • Separation Mechanism: Consequently, a lower degree of methylation results in stronger adsorption to the silica gel and thus, a shorter travel distance up the plate (lower Retention Factor, Rf). Conversely, a higher degree of methylation leads to weaker adsorption, greater solubility in the mobile phase, and a longer travel distance (higher Rf).

This relationship allows for the effective resolution of a mixture of mannitol derivatives based on the number of methyl groups they contain.

G cluster_0 TLC Plate (Silica Gel) cluster_1 Analyte Polarity & R(f) Value origin Origin (Spotting Line) M0 Mannitol (Hexa-hydroxy) M1 Mono-methylated Mannitol P_High Highest Polarity Strongest Adsorption M0->P_High Corresponds to Rf_Low Lowest R(f) M0->Rf_Low Results in M2 Di-methylated Mannitol M_solvent Solvent Front P_Low Lowest Polarity Weakest Adsorption M2->P_Low Rf_High Highest R(f) M2->Rf_High P_Med Intermediate Polarity Rf_Med Intermediate R(f)

Caption: Relationship between methylation, polarity, and Rf value.

Detailed Experimental Protocols

This section outlines the necessary materials, reagents, and step-by-step procedures for the TLC analysis.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed).

  • Solvents (HPLC Grade):

    • Ethyl Acetate

    • n-Butanol

    • Acetic Acid

    • Water

    • Methanol

    • Dichloromethane

  • Visualization Reagent: p-Anisaldehyde/Sulfuric Acid Stain (see preparation below).

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes or micropipette for spotting

    • Heat gun or heating plate

    • Fume hood

    • Standard laboratory glassware

Protocol 1: Mobile Phase (Solvent System) Preparation

The choice of mobile phase is critical for achieving good separation. A common and effective system for polar compounds like sugar alcohols is a multi-component mixture.[5][6]

Recommended System (EBAW):

  • In a clean, dry graduated cylinder within a fume hood, combine the following solvents in the specified ratio:

    • Ethyl Acetate: 80 parts

    • n-Butanol: 10 parts

    • Acetic Acid: 5 parts

    • Water: 5 parts

  • Mix thoroughly to ensure a homogenous solution.

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, wetting it with the solvent, and close the lid.

  • Allow the chamber to saturate with solvent vapors for at least 15-20 minutes before inserting the TLC plate. This ensures a uniform development front and improves reproducibility.

Protocol 2: Preparation of p-Anisaldehyde Visualization Reagent

Since sugar alcohols are not UV-active, a chemical staining reagent is required for visualization.[3] The p-anisaldehyde stain is excellent for carbohydrates, producing a range of colors upon heating.[7][8]

Reagent Composition:

  • 95% Ethanol: 338 mL

  • p-Anisaldehyde: 9.2 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 12.5 mL

  • Glacial Acetic Acid: 3.75 mL

Preparation Procedure:

  • In a flask, cool 338 mL of 95% ethanol in an ice bath.

  • Slowly and carefully add 12.5 mL of concentrated sulfuric acid to the cold ethanol with constant stirring. Caution: This is a highly exothermic reaction.

  • To this cooled mixture, add 3.75 mL of glacial acetic acid and 9.2 mL of p-anisaldehyde.[9]

  • Stir until the solution is completely homogenous.

  • Store the reagent in a sealed, dark glass bottle in a refrigerator. The solution is stable for several months when stored properly.[8][10]

Protocol 3: TLC Plate Preparation, Development, and Visualization

The following workflow details the complete process from sample application to final analysis.

G cluster_workflow TLC Experimental Workflow prep 1. Plate Preparation Lightly draw origin line (pencil) spot 2. Sample Application Spot dissolved samples on origin prep->spot dry1 3. Spot Drying Ensure solvent fully evaporates spot->dry1 develop 4. Chromatogram Development Place plate in saturated chamber dry1->develop remove 5. Solvent Front Marking Remove plate when front is ~1cm from top develop->remove dry2 6. Plate Drying Completely remove mobile phase in fume hood remove->dry2 stain 7. Visualization Quickly dip plate in p-anisaldehyde stain dry2->stain heat 8. Color Development Heat with heat gun until spots appear stain->heat analyze 9. Analysis Immediately circle spots and calculate R(f) values heat->analyze

Caption: Step-by-step workflow for TLC analysis of methylated mannitols.

Step-by-Step Method:

  • Plate Preparation: Using a pencil, lightly draw a straight line approximately 1 cm from the bottom of the TLC plate. This is the origin line.

  • Sample Application: Dissolve the mannitol standards and unknown samples in a suitable volatile solvent (e.g., methanol). Using a capillary tube, carefully spot small amounts of each sample onto the origin line, keeping the spots small and well-separated.

  • Spot Drying: Allow the spotting solvent to evaporate completely before development.

  • Development: Carefully place the prepared TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the solvent pool. Close the lid.

  • Elution: Allow the mobile phase to ascend the plate via capillary action. Remove the plate when the solvent front is approximately 1 cm from the top edge.[11] Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood to remove all traces of the mobile phase.

  • Visualization: Working in a fume hood, quickly dip the dried plate into the p-anisaldehyde staining solution.[12] Remove the plate and let any excess reagent drip off.

  • Heating: Gently warm the plate with a heat gun.[9] Spots will appear in various colors (typically blues, greens, and violets for sugars) against a light background.[7] Avoid overheating, which can char the plate and obscure the results.

  • Analysis: Immediately after color development, circle the spots with a pencil. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Results and Interpretation

The Rf value is a key parameter for identifying compounds. Under consistent experimental conditions, a specific compound will always have the same Rf value for a given solvent system.

CompoundDegree of MethylationExpected PolarityExpected Rf Value Range
Mannitol0Very High0.15 - 0.25
Mono-O-methyl mannitol1High0.30 - 0.45
Di-O-methyl mannitol2Medium-High0.50 - 0.65
Tri-O-methyl mannitol3Medium0.65 - 0.75
Tetra-O-methyl mannitol4Medium-Low0.75 - 0.85
Penta-O-methyl mannitol5Low0.85 - 0.92
Hexa-O-methyl mannitol6Very Low> 0.92

Note: These Rf values are illustrative for a moderately polar solvent system like EBAW. Actual values may vary based on specific lab conditions (temperature, humidity, chamber saturation). Running authentic standards alongside unknown samples is crucial for accurate identification.[13]

Troubleshooting

  • Spots remain at the origin (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of polar components (e.g., water, acetic acid) or switch to a more polar system.

  • Spots run with the solvent front (Rf ≈ 1): The mobile phase is too polar. Decrease the proportion of polar components or increase the non-polar components (e.g., ethyl acetate).

  • Streaky spots: The sample was overloaded; apply a smaller amount or dilute the sample. Streaking can also occur if the compound is highly acidic or basic; adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can help.[5]

  • Poor separation (spots overlap): Try a different solvent system. Sometimes, multiple developments (running the plate in the same solvent system two or more times, with drying in between) can improve resolution for closely related compounds.[11]

References

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Available at: [Link]

  • Creative Biolabs. Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • Gomez-Patiño, M. B., et al. (2021). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. NIH National Library of Medicine. Available at: [Link]

  • DSpace@MIT. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide. Available at: [Link]

  • Centurion University of Technology and Management. Separation and Analysis of Some Sugars by Using Thin Layer Chromatography. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. Available at: [Link]

  • White, R. C., & Lloyd, C. W. (1988). TLC screening of sugars in urine and blood samples. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Common Developing Solvent Systems Used in the Separation of Different Lipid Classes Using Thin Layer Chromatography (TLC). Available at: [Link]

  • Oreate AI Blog. (2026). Unlocking the Secrets of Anisaldehyde Staining in TLC. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Low, N. H. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. ResearchGate. Available at: [Link]

  • Čížková, H., et al. (2021). Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • ResearchGate. (n.d.). R f value from TLC chromatograms. Available at: [Link]

  • Čížková, H., et al. (2021). Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions. CABI Digital Library. Available at: [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]

  • Google Patents. (2015). US20150307424A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor.
  • YouTube. (2014). p-anisaldehyde staining a TLC plate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Analtech. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • MDPI. (2022). Development of a Pure Certified Reference Material of D-Mannitol. Available at: [Link]

  • ResearchGate. (n.d.). TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf 0.59). Available at: [Link]

  • University of California, Berkeley. (n.d.). TLC Stains. Available at: [Link]

  • Rumpho, M. E., et al. (1983). Mannitol Synthesis in Higher Plants: Evidence for the Role and Characterization of a NADPH-Dependent Mannose 6-Phosphate Reductase. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). TLC Stains. Available at: [Link]

  • ResearchGate. (n.d.). Identification of compounds based on Rf values and colour from TLC profiling. Available at: [Link]

  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards. Available at: [Link]

Sources

Application Note: 2-O-Methyl-D-Mannitol as a Mechanistic Probe for Enzyme Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-O-methyl-D-mannitol , a synthetic sugar analogue, in defining the molecular recognition and catalytic mechanisms of mannitol-metabolizing enzymes. Specifically, this compound is utilized to probe the C2-hydroxyl requirements of Mannitol-2-dehydrogenase (MDH) and the Mannitol Phosphotransferase System (PTS). By blocking the C2-oxygen with a methyl group, researchers can decouple substrate binding affinity (


) from catalytic turnover (

), effectively mapping the steric and electronic constraints of the active site.

Key Applications:

  • Competitive Inhibition Studies: Determining if the C2-hydroxyl serves as a hydrogen bond donor or acceptor during substrate recognition.

  • Active Site Mapping: Defining the "steric exclusion zones" within the catalytic pockets of dehydrogenases and transporters.

  • Transport Specificity: Distinguishing between passive diffusion and stereospecific active transport in bacterial systems.

Scientific Background & Mechanism[1][2][3]

The Role of the C2-Hydroxyl Group

In the biological metabolism of D-mannitol, the Carbon-2 (C2) position is chemically pivotal.

  • Mannitol-2-Dehydrogenase (MDH): Catalyzes the oxidation of the C2-hydroxyl to a ketone, converting D-mannitol to D-fructose using NAD

    
     as a cofactor [1].[1][2][3]
    
  • Mannitol PTS (Enzyme II

    
    ):  Transports and phosphorylates mannitol. While phosphorylation typically occurs at C1 or C6, the stereochemistry at C2 is critical for initial binding recognition by the permease (MtlA) [2].
    
Mechanism of Action: 2-O-Methyl-D-Mannitol

The introduction of a methyl group at the O-2 position creates a specific chemical blockade:

  • Steric Hindrance: The bulky methyl group (

    
    ) replaces the small hydrogen atom, probing the available volume in the enzyme's binding pocket.
    
  • Electronic Blockade: It removes the ability of the oxygen to act as a hydrogen bond donor.

  • Catalytic Nullification: For MDH, the lack of a secondary alcohol at C2 renders the molecule chemically inert to oxidation, making it a dead-end inhibitor rather than a substrate.

Experimental Protocols

Protocol A: Determination of Inhibition Constants ( ) for Mannitol-2-Dehydrogenase (MDH)

Objective: To quantify the affinity of MDH for 2-O-methyl-D-mannitol and determine the mode of inhibition (Competitive vs. Non-competitive).

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (or Tris-HCl pH 8.6 for Pseudomonas enzymes [3]).

  • Enzyme: Purified Mannitol-2-Dehydrogenase (e.g., from Pseudomonas fluorescens or E. coli). Final concentration ~0.5 U/mL.

  • Substrate: D-Mannitol (Stock: 100 mM).

  • Probe: 2-O-methyl-D-mannitol (Stock: 100 mM).

  • Cofactor: NAD

    
     (Stock: 10 mM).
    

Workflow:

  • Baseline Setup: Prepare a reaction mixture containing Buffer and NAD

    
     (1 mM final).
    
  • Variable Substrate: Prepare a series of D-mannitol concentrations (0.5, 1, 2, 5, 10, 20 mM).

  • Inhibitor Spiking: For each substrate concentration, prepare three parallel conditions:

    • No Inhibitor (Control)

    • Low [I]: 5 mM 2-O-methyl-D-mannitol

    • High [I]: 20 mM 2-O-methyl-D-mannitol

  • Initiation: Add MDH enzyme to initiate the reaction.

  • Detection: Monitor the increase in absorbance at 340 nm (formation of NADH) for 5 minutes at 25°C.

  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk).

Interpretation:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, apparent 
    
    
    
    increases). This indicates 2-O-methyl-D-mannitol binds to the active site but cannot be processed.
  • Non-binding: If kinetic parameters remain unchanged, the C2-hydroxyl is strictly required for binding, and the methyl group causes steric clash preventing entry.

Protocol B: Bacterial Transport Specificity Assay (PTS)

Objective: To determine if 2-O-methyl-D-mannitol is recognized by the membrane-bound Mannitol Permease (MtlA).

Reagents:

  • Bacterial Strain: E. coli K12 (wild type) or specific mtlA+ strains.

  • Radiolabel: D-[1-

    
    C]Mannitol.
    
  • Competitor: Cold 2-O-methyl-D-mannitol.

  • Wash Buffer: Minimal Medium A salts.

Workflow:

  • Culture: Grow cells in minimal medium + 0.5% mannitol (to induce mtl operon expression [4]). Harvest at mid-log phase.

  • Wash: Wash cells 2x with minimal salts; resuspend to OD

    
     = 0.5.
    
  • Competition Assay:

    • Tube A: Cells + [

      
      C]Mannitol (10 
      
      
      
      M).
    • Tube B: Cells + [

      
      C]Mannitol (10 
      
      
      
      M) + 2-O-methyl-D-mannitol (1000
      
      
      M) [100-fold excess].
  • Incubation: Incubate at 37°C for 2 minutes.

  • Termination: Rapidly filter through 0.45

    
    m nitrocellulose filters and wash with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate % Inhibition of Transport:



Data Presentation & Analysis

Expected Kinetic Profiles

When using 2-O-methyl-D-mannitol against native D-mannitol, the following data structure is typical for a competitive inhibitor.

ParameterNative Substrate (D-Mannitol)+ 5 mM 2-O-Me-Mannitol+ 20 mM 2-O-Me-Mannitol

(

mol/min)
100 (Reference)98 (

)
99 (

)

(Apparent, mM)
1.54.212.5

(Calculated, mM)
N/A~2.5~2.5

Note: If


 is very high (>50 mM), the enzyme effectively excludes the methylated analogue, suggesting a tight steric constraint at the C2 position.

Visualizing the Mechanism

The following diagrams illustrate the logic flow for specificity testing and the mechanistic blockade.

Diagram 1: Specificity Logic Flow

This decision tree guides the researcher in interpreting the results of the inhibition assay.

SpecificityLogic Start Start: Specificity Assay (Substrate: D-Mannitol + Probe: 2-O-Me-Mannitol) Reaction Measure NADH Production (Abs 340nm) Start->Reaction ResultA No Inhibition Observed Reaction->ResultA Rate Unchanged ResultB Competitive Inhibition (Km increases, Vmax constant) Reaction->ResultB Rate Decreases (Reversible by High [S]) ResultC Non-Competitive Inhibition Reaction->ResultC Rate Decreases (Not Reversible) ConA Conclusion: Steric Exclusion. Methyl group prevents binding entirely. ResultA->ConA ConB Conclusion: Binding Competent. C2-OH not required for binding, but required for catalysis. ResultB->ConB ConC Conclusion: Allosteric Effect. Probe binds outside active site. ResultC->ConC

Caption: Logic flow for interpreting enzyme specificity using the 2-O-methyl analogue.

Diagram 2: Experimental Workflow (MDH Assay)

A visual representation of the spectrophotometric assay setup.

MDH_Assay Cuvette Quartz Cuvette (Path 1cm) Step1 1. Baseline (0-60s) Cuvette->Step1 Mix Reaction Mix: Buffer + NAD+ + MDH Mix->Cuvette Substrate Substrate: D-Mannitol Step2 2. Add Substrate/Probe Substrate->Step2 Probe Probe: 2-O-Me-Mannitol Probe->Step2 Step1->Step2 Step3 3. Monitor NADH (340nm) Step2->Step3

Caption: Step-by-step workflow for the spectrophotometric determination of inhibition constants.

References

  • Megazyme. (n.d.). Mannitol dehydrogenase (Pseudomonas fluorescens).[1][2][3] Retrieved from

  • Lee, L. G., & Saier, M. H. (1983). Mannitol-specific Enzyme II of the bacterial phosphotransferase system.[4] Journal of Biological Chemistry. Retrieved from

  • Stoop, J. M., et al. (1996).[5] Substrate specificity of the NAD-dependent mannitol dehydrogenase from celery. Phytochemistry, 43(6), 1145–1150.[5] Retrieved from

  • Sand, M., et al. (2014). Mannitol-1-phosphate dehydrogenases/phosphatases: a family of novel bifunctional enzymes for bacterial adaptation to osmotic stress. Environmental Microbiology. Retrieved from

  • Pigman, W., & Horton, D. (Eds.). (1972). The Carbohydrates: Chemistry and Biochemistry. Academic Press. (General reference for sugar analogue chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Overlap of 2-O-Methyl and 3-O-Methyl Mannitol in GC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in resolving the positional isomers 2-O-methyl and 3-O-methyl mannitol using gas chromatography (GC). As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the principles at play, enabling you to troubleshoot this and similar separation challenges effectively.

The co-elution of 2-O- and 3-O-methyl mannitol is a common yet surmountable obstacle in carbohydrate analysis, often encountered in fields such as glycobiology, biofuel research, and pharmaceutical development. The structural similarity of these isomers necessitates a highly optimized analytical approach. This guide will walk you through the key experimental variables, from column selection and derivatization to the fine-tuning of GC parameters, to achieve baseline separation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the analysis of methylated mannitol isomers.

Q1: Why is it so difficult to separate 2-O-methyl and 3-O-methyl mannitol?

The primary challenge lies in their close structural similarity. As positional isomers, they have the same molecular weight and similar physicochemical properties, such as boiling point and polarity. This results in very similar partitioning behavior between the mobile phase (carrier gas) and the stationary phase of the GC column, leading to overlapping peaks.

Q2: What is the most critical factor for achieving separation?

While the entire GC method is important, the choice of the GC column (specifically, the stationary phase) is the most critical factor. A stationary phase that can exploit subtle differences in the molecular shape and dipole moment of the derivatized isomers is essential for achieving resolution.

Q3: Is derivatization necessary for this analysis?

Yes, derivatization is mandatory for the GC analysis of sugar alcohols like mannitol and its methylated derivatives. These compounds are non-volatile and highly polar due to the presence of multiple hydroxyl groups. Derivatization replaces the active hydrogens on these hydroxyl groups with non-polar, bulky groups (e.g., acetyl or trimethylsilyl), which increases their volatility and thermal stability, making them suitable for GC analysis.

Q4: Which derivatization method is better: acetylation or silylation?

Both per-O-acetylation and per-O-trimethylsilylation are commonly used. Acetylation often yields more stable derivatives and can sometimes provide better resolution for certain sugar isomers. Silylation is a faster reaction but the resulting derivatives can be more susceptible to hydrolysis. The choice may depend on your specific sample matrix and available reagents. For complex separations, empirical testing of both methods is recommended.

Troubleshooting Guide: From Tailing Peaks to Baseline Separation

This section provides a systematic approach to troubleshooting common issues encountered during the separation of 2-O- and 3-O-methyl mannitol.

Issue 1: Poor Resolution or Complete Co-elution

If you are observing a single broad peak or two poorly resolved peaks, the primary issue is a lack of selectivity in your analytical system.

Potential Causes & Solutions:

  • Inappropriate GC Column: The stationary phase is not capable of differentiating between the isomers.

    • Solution: Switch to a mid-to-high polarity column. Cyano-functionalized stationary phases (e.g., those containing cyanopropylphenyl polysiloxane) are often recommended for separating closely related sugar derivatives due to their unique dipole-dipole interactions with the analytes.

  • Suboptimal Oven Temperature Program: A fast temperature ramp can cause analytes to elute too quickly, without sufficient interaction with the stationary phase.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 5 °C/min to 1-2 °C/min) during the elution window of your target analytes. This increases the residence time on the column and allows for better separation.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions and analyte type.

    • Solution: Optimize the carrier gas (typically helium or hydrogen) flow rate to achieve the best column efficiency (lowest theoretical plate height). This can be done experimentally by performing a van Deemter plot analysis or by setting the flow rate to the manufacturer's recommendation for your column.

Issue 2: Peak Tailing

Peak tailing can obscure the resolution of closely eluting peaks and affect the accuracy of quantification.

Potential Causes & Solutions:

  • Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or detector can interact with the analytes, causing tailing.

    • Solution: Use a deactivated injector liner. If the column is old, it may need to be conditioned at high temperature or replaced.

  • Incomplete Derivatization: Free hydroxyl groups on the mannitol derivatives will cause strong interactions with the stationary phase.

    • Solution: Review your derivatization protocol. Ensure the reaction goes to completion by using a sufficient excess of the derivatizing agent and allowing for adequate reaction time and temperature.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting peak overlap issues with 2-O- and 3-O-methyl mannitol.

TroubleshootingWorkflow cluster_start Start: Peak Overlap Observed cluster_column Step 1: Column Evaluation cluster_method Step 2: Method Optimization cluster_derivatization Step 3: Derivatization Check cluster_end Resolution start Poor Resolution of 2-O-Me & 3-O-Me Mannitol check_column Is the column of appropriate polarity? (e.g., mid-to-high polarity cyano-phase) start->check_column change_column Action: Switch to a suitable column (e.g., DB-225, SP-2330) check_column->change_column No optimize_temp Action: Decrease oven ramp rate (e.g., to 1-2 °C/min) check_column->optimize_temp Yes change_column->optimize_temp optimize_flow Action: Optimize carrier gas flow rate optimize_temp->optimize_flow check_derivatization Are you observing peak tailing? optimize_flow->check_derivatization improve_derivatization Action: Review and optimize derivatization protocol (reagent excess, reaction time/temp) check_derivatization->improve_derivatization Yes end_node Baseline Separation Achieved check_derivatization->end_node No improve_derivatization->end_node

Caption: Troubleshooting workflow for resolving 2-O- and 3-O-methyl mannitol peak overlap in GC.

Detailed Experimental Protocol: Acetylation and GC-FID Analysis

This protocol provides a starting point for the analysis of methylated mannitol isomers. It should be further optimized for your specific instrumentation and sample matrix.

1. Sample Preparation and Derivatization (Per-O-Acetylation)

  • Step 1: Place 1-5 mg of the dried sample (containing the methylated mannitol) into a 2 mL reaction vial.

  • Step 2: Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride to the vial.

  • Step 3: Cap the vial tightly and heat at 100 °C for 1 hour in a heating block or oven.

  • Step 4: Allow the vial to cool to room temperature.

  • Step 5: Evaporate the pyridine and excess acetic anhydride under a stream of dry nitrogen.

  • Step 6: Re-dissolve the residue in 1 mL of dichloromethane (DCM) for GC injection.

2. Gas Chromatography (GC) with Flame Ionization Detection (FID) Parameters

The following table summarizes recommended starting parameters for two different types of GC columns.

ParameterColumn A: Mid-PolarityColumn B: High-Polarity
Column Type DB-17 (50% Phenyl-methylpolysiloxane)SP-2330 (Cyanopropyl polysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.20 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Inlet Temperature 250 °C260 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program 150 °C (hold 2 min), then 2 °C/min to 240 °C (hold 5 min)160 °C (hold 2 min), then 1.5 °C/min to 230 °C (hold 10 min)
Detector FIDFID
Detector Temp. 280 °C280 °C

3. Data Analysis

  • Integrate the peaks corresponding to the derivatized 2-O-methyl and 3-O-methyl mannitol.

  • Calculate the resolution between the two peaks. A resolution value (Rs) of ≥ 1.5 is considered baseline separation.

  • If resolution is still inadequate, further optimization of the oven temperature program (slower ramp rates) is the next logical step.

By systematically addressing each of these experimental variables, you can successfully resolve the challenging peak overlap of 2-O- and 3-O-methyl mannitol and achieve reliable, high-quality data for your research.

Technical Support Center: Optimizing Yield in the Chemical Synthesis of 2-O-Methyl-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-O-methyl-D-mannitol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield. The regioselective methylation of polyols like D-mannitol presents significant challenges due to the similar reactivity of its multiple hydroxyl groups. This resource provides field-proven insights and evidence-based protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2-O-methyl-D-mannitol?

The core challenge lies in achieving high regioselectivity . D-mannitol is a symmetrical polyol with six hydroxyl (OH) groups—four secondary and two identical primary—all possessing similar pKa values.[1] Direct methylation without a strategic approach will result in a complex mixture of mono-, di-, and poly-methylated isomers, which are exceedingly difficult to separate. Therefore, the synthesis must employ a protecting group strategy to differentiate the target C2 hydroxyl group from the others.

Q2: What is the most common synthetic strategy to achieve regioselective 2-O-methylation of D-mannitol?

The most prevalent and reliable strategy involves a multi-step sequence of protection, methylation, and deprotection. A common route involves:

  • Selective Protection: D-mannitol is first treated to form cyclic acetals, which preferentially protect vicinal diols. For instance, using acetone or 2,2-dimethoxypropane under acidic catalysis forms 1,2:5,6-di-O-isopropylidene-D-mannitol, leaving the C3 and C4 hydroxyls free.

  • Protection of Remaining Hydroxyls: The remaining free hydroxyls (C3 and C4) are then protected with a group that can be removed under different conditions than the initial acetals (orthogonal protection).[2]

  • Selective Deprotection: The initial acetal groups are selectively removed, often under milder acidic conditions, to reveal the C1, C2, C5, and C6 hydroxyls.

  • Formation of a Stannylene Acetal: The crucial step for C2 selectivity involves reacting the partially protected mannitol with a dibutyltin oxide. This forms a stannylene acetal, which preferentially activates the equatorial C2 hydroxyl group for subsequent alkylation.

  • Methylation: The activated intermediate is then reacted with a methylating agent, such as methyl iodide.

  • Final Deprotection: All remaining protecting groups are removed to yield the final product, 2-O-methyl-D-mannitol.

A documented synthesis involves obtaining 2-O-Methyl-D-mannitol through the stepwise hydrolysis of 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol.[3]

Q3: What analytical techniques are essential for monitoring this synthesis?

  • Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring reaction progress at each step. It helps visualize the consumption of starting material and the formation of the product. Staining with a polyol-sensitive agent like potassium permanganate or ceric ammonium molybdate is effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural verification of intermediates and the final product. The chemical shifts of the methoxy group protons (~3.4 ppm) and the carbon (~58-60 ppm) are key indicators. 2D NMR techniques (COSY, HSQC) are vital for unambiguously assigning the position of methylation.

  • Mass Spectrometry (MS): MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the molecular weight of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino or diol column) can be used to assess the purity of the final product and quantify the presence of isomers.

Troubleshooting Guide

This section addresses specific experimental issues. The following flowchart provides a high-level decision-making process for common problems.

G cluster_start Experimental Outcome Analysis cluster_problems Problem Identification cluster_solutions Potential Solutions Start Analyze TLC/LC-MS of Crude Reaction Mixture LowConversion Problem: Low Conversion (High SM Remaining) Start->LowConversion High Starting Material (SM)? MultipleSpots Problem: Poor Selectivity (Multiple Product Spots) Start->MultipleSpots Multiple Spots Near Product? NewSpot Problem: Side Product (New, Unidentified Spot) Start->NewSpot Unexpected Polar/Non-Polar Spot? GoodConversion Reaction Successful Proceed to Workup Start->GoodConversion Clean Conversion to Product? Sol_LowConversion 1. Check Reagent Quality (Base, MeI) 2. Increase Reaction Time/Temp 3. Ensure Anhydrous Conditions LowConversion->Sol_LowConversion Sol_Selectivity 1. Verify Protecting Group Integrity 2. Re-optimize Stannylene Acetal Formation 3. Lower Reaction Temperature MultipleSpots->Sol_Selectivity Sol_SideProduct 1. Check for Deprotection 2. Characterize by MS/NMR 3. Consider Alternative Methylating Agent NewSpot->Sol_SideProduct Sol_Proceed Isolate & Purify Product GoodConversion->Sol_Proceed

Caption: Troubleshooting workflow for the methylation step.

Problem 1: Low Conversion of Starting Material in Methylation Step

Observation: TLC or LC-MS analysis shows a significant amount of the unmethylated precursor remaining after the specified reaction time.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inactive Base The methylation reaction (e.g., Williamson ether synthesis) requires a strong base (like NaH) to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Old or improperly stored NaH may be passivated by a layer of NaOH/Na₂CO₃.Use fresh, high-purity sodium hydride. Perform a test reaction (e.g., with a simple alcohol) to confirm its activity.
Insufficient Anhydrous Conditions Water will quench the strong base and react with the electrophilic methylating agent (e.g., methyl iodide). The alkoxide intermediate is also highly sensitive to moisture.Dry all glassware thoroughly in an oven. Use anhydrous solvents, dispensed under an inert atmosphere (N₂ or Ar). Dry the starting polyol by azeotropic distillation with toluene or under high vacuum.
Degraded Methylating Agent Methyl iodide (MeI) can degrade over time, especially when exposed to light, forming I₂ which appears as a brown/purple color. This reduces the concentration of the active electrophile.Use freshly distilled or commercially available high-purity methyl iodide. Store it in a dark bottle, over a copper wire to scavenge iodine.
Incomplete Stannylene Acetal Formation If using a tin-mediated route, the dibutyltin oxide may not have fully reacted to form the activating acetal. This step is often a refluxing azeotropic reaction to remove water, and incomplete removal hinders formation.Ensure the Dean-Stark trap (if used) is functioning correctly and that water is being effectively removed. Confirm the dissolution of dibutyltin oxide, which indicates reaction.
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Observation: TLC shows multiple spots with similar Rf values to the expected product. NMR of the crude product shows multiple methoxy signals or complex multiplets in the sugar region.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Protecting Group Instability The conditions of the methylation (e.g., strong base, temperature) might be partially cleaving one or more of the protecting groups, exposing other hydroxyls to methylation.Review the stability of your chosen protecting groups under the reaction conditions.[4] For instance, if using base-labile ester protecting groups, switch to more robust ether-based groups like benzyl (Bn).[5]
Steric vs. Electronic Control Issues The regioselectivity in polyol chemistry is a delicate balance. The formation of the desired 2-O-methyl isomer via a stannylene acetal is driven by the specific coordination of tin. If reaction conditions are too harsh (e.g., high temperature), the thermodynamic product may be favored over the kinetically controlled, desired product.Perform the methylation at a lower temperature for a longer duration. Screen different solvents, as solvent polarity can influence the conformation of the substrate-tin complex and thus the regioselectivity.
Direct Methylation without Activation If a strong enough base/methylating agent combination is used (e.g., MeOTf), it might be possible to methylate other hydroxyls directly, bypassing the intended regioselective pathway.Reduce the reactivity of the system. Use a less powerful methylating agent (e.g., MeI instead of dimethyl sulfate or MeOTf). Ensure the stoichiometry of the base is carefully controlled (e.g., 1.05 - 1.1 equivalents).
Problem 3: Difficulty in Final Purification

Observation: The final product is difficult to purify by column chromatography, with isomers co-eluting. Crystallization attempts fail or yield an impure solid.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Similar Polarity of Isomers Positional isomers of methylated mannitol (e.g., 1-O-methyl, 2-O-methyl, and 3-O-methyl) have very similar polarities, making them challenging to separate on standard silica gel.1. Derivatization: Temporarily protect the remaining free hydroxyls with a bulky, non-polar group (e.g., TBDMS or another silyl ether). The resulting per-silylated isomers may have different conformations and better separation profiles on silica. After separation, the silyl groups can be removed with TBAF or acid. 2. Specialized Chromatography: Consider using a different stationary phase, such as a diol-bonded silica or employing preparative HPLC. 3. Fractional Crystallization: Mannitol and its derivatives can sometimes be separated by fractional crystallization due to differences in solubility.[6][7] Experiment with various solvent/anti-solvent systems (e.g., ethanol/water, methanol/ether).
Residual Tin Contamination If a tin-mediated route was used, residual organotin compounds can complicate purification and NMR analysis.After the reaction, consider a mild acidic wash (e.g., dilute aq. HCl) or a wash with a fluoride solution (e.g., aq. KF) to precipitate tin salts, which can then be filtered off. A silica gel plug filtration of the crude product before column chromatography can also remove a significant portion of tin residues.

Key Experimental Protocol: Tin-Mediated Regioselective Methylation

This protocol is a representative example and should be adapted based on the specific protected mannitol intermediate used.

Workflow Diagram:

G cluster_protocol Protocol Steps A 1. Combine protected mannitol and Bu₂SnO in Toluene B 2. Reflux with Dean-Stark trap (form stannylene acetal) A->B Heat C 3. Cool to RT under N₂. Add CsF and DMF. B->C Anhydrous Transfer D 4. Add Methyl Iodide (MeI) dropwise C->D E 5. Stir at RT until TLC shows consumption of SM D->E Monitor F 6. Quench reaction (e.g., with Methanol) E->F G 7. Aqueous Workup & Extraction F->G H 8. Column Chromatography G->H Purify

Caption: Step-by-step workflow for tin-mediated methylation.

Step-by-Step Methodology:

  • Stannylene Acetal Formation: To a solution of the partially protected mannitol precursor (1.0 eq) in anhydrous toluene, add dibutyltin oxide (Bu₂SnO, 1.1 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture under an inert atmosphere (N₂) until no more water is collected.

  • Solvent Exchange & Additive: Remove the toluene under reduced pressure. To the resulting white solid/foam, add anhydrous DMF. Add cesium fluoride (CsF, 1.5 eq), which acts as a co-catalyst to enhance the nucleophilicity of the oxygen atom.

  • Methylation: Cool the mixture in an ice bath. Add methyl iodide (MeI, 1.5 - 2.0 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate solvent system).

  • Workup: Once the starting material is consumed, quench the reaction by adding a small amount of methanol. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to isolate the 2-O-methylated product.

References

  • Alternative syntheses of 1-, 2-, and 3-O-methyl-D-mannitol. Journal of the Chemical Society C: Organic.[Link]

  • Synthesis of 2,6-Di-O-methyl-D-mannose. Canadian Journal of Chemistry.[Link]

  • A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Frontiers in Chemistry.[Link]

  • Synthesis of 2,5-anhydro-D-mannitol. PrepChem.[Link]

  • Process for producing D-mannitol.
  • Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. PubMed.[Link]

  • Process for preparing D-mannitol.
  • Production Methods of D‐Mannitol. ResearchGate.[Link]

  • Biosynthesis of D-Mannitol by Diplodia pinea. ResearchGate.[Link]

  • Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production. National Institutes of Health.[Link]

  • Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. ACS Publications.[Link]

  • Purification and Characterization of a Novel Mannitol Dehydrogenase from a Newly Isolated Strain of Candida magnoliae. National Institutes of Health.[Link]

  • Cyclisation of D‐sorbitol, D‐mannitol and methylation of isosorbide via DMC chemistry both with DMC reagent and solvent. ResearchGate.[Link]

  • Protecting Groups. Organic Synthesis.[Link]

  • Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions. CABI Digital Library.[Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.[Link]

  • Deciphering the Regulation of the Mannitol Operon Paves the Way for Efficient Production of Mannitol in Lactococcus lactis. National Institutes of Health.[Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.[Link]

  • Biosynthesis of D-mannitol. ResearchGate.[Link]

  • A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI.[Link]

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resolving solubility issues of D-Mannitol, 2-O-methyl- in derivatization reagents

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for resolving challenges with 2-O-methyl-D-mannitol derivatization. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility and reactivity issues during their analytical workflows, particularly for gas chromatography (GC) applications. Here, we will explore the underlying reasons for these challenges and provide practical, field-proven solutions.

Understanding the Core Challenge: The Physicochemical Nature of 2-O-methyl-D-mannitol

2-O-methyl-D-mannitol, like its parent compound D-mannitol, is a sugar alcohol. These molecules are characterized by multiple hydroxyl (-OH) groups, which make them highly polar and capable of extensive hydrogen bonding.[1][2] This polarity is the primary reason for their high solubility in water and very low solubility in most common organic solvents.[3][]

The introduction of a single methyl group in 2-O-methyl-D-mannitol slightly reduces its polarity compared to D-mannitol, but it remains a highly polar molecule with five free hydroxyl groups. This inherent polarity presents a significant hurdle for analytical techniques like GC, which require analytes to be volatile and thermally stable.[5][6] Derivatization is therefore a necessary step to replace the active hydrogens on the hydroxyl groups with less polar, more volatile moieties.[5][6][7]

The core problem often arises at the very first step: dissolving the polar 2-O-methyl-D-mannitol in the typically nonpolar or moderately polar solvents required for common derivatization reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2-O-methyl-D-mannitol sample won't dissolve in the derivatization reagent/solvent. What should I do?

This is the most common issue. Most silylation and acylation reagents are moisture-sensitive and are therefore supplied in non-polar, aprotic solvents.[8]

Root Cause Analysis:

  • Solvent-Solute Mismatch: There is a fundamental mismatch between the high polarity of 2-O-methyl-D-mannitol and the low polarity of solvents like hexane, toluene, or even dichloromethane.

  • Insufficient Solubilizing Power of the Reagent: While some derivatization reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can act as solvents, their primary role is reaction, not dissolution.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial sample dissolution.

Detailed Solutions:

  • Change the Solvent: The most effective first step is to change the reaction solvent.

    • Pyridine: This is the most commonly used solvent for silylation and acylation of sugars and sugar alcohols.[8][10] It is a good solvent for polar compounds and also acts as a catalyst by scavenging the HCl produced during reactions with silyl chlorides.[11]

    • Dimethylformamide (DMF): An excellent polar aprotic solvent that can dissolve a wide range of polar organic molecules.

    • Acetonitrile (ACN): Another polar aprotic solvent that can be effective.

  • Ensure Anhydrous Conditions: Water in the sample or solvent will preferentially react with the derivatization reagent, reducing the yield of the desired derivative.[8] Always use freshly opened, anhydrous-grade solvents and ensure your sample is thoroughly dried.

  • Gentle Heating and Sonication: After adding a suitable solvent, gently warming the mixture (e.g., to 60-70°C) and using an ultrasonic bath can significantly aid dissolution.[10]

Q2: I've managed to dissolve the sample, but the derivatization seems incomplete, leading to multiple peaks in my chromatogram. Why is this happening?

Incomplete derivatization is often a result of either steric hindrance or insufficient reactivity of the derivatization agent.

Root Cause Analysis:

  • Steric Hindrance: The hydroxyl groups on the mannitol backbone are not equally reactive. The methyl group at the 2-position may sterically hinder the derivatization of adjacent hydroxyl groups. The reactivity of alcohols generally follows the order: primary > secondary > tertiary.[12]

  • Reagent Reactivity: Not all derivatization reagents have the same strength. A milder reagent may not be sufficient to derivatize all five hydroxyl groups.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Increase Reagent Concentration/Excess Drives the reaction equilibrium towards the products.Use a larger molar excess of the derivatization reagent (e.g., 2x to 5x more than the standard protocol).
Increase Reaction Temperature and Time Provides the necessary activation energy to overcome steric hindrance.Increase the reaction temperature to 70-90°C and extend the reaction time from 30 minutes to 1-2 hours.[10] Monitor progress by analyzing aliquots over time.
Use a Stronger Reagent More potent reagents can derivatize even hindered hydroxyl groups.If using BSTFA, switch to MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), which is generally considered more reactive.[13]
Add a Catalyst Catalysts increase the rate of reaction without being consumed.For silylation, adding 1-10% Trimethylchlorosilane (TMCS) to the BSTFA or MSTFA reagent can dramatically increase its reactivity.[12]
Q3: I am seeing peak tailing in my GC analysis. Is this related to solubility or derivatization?

Peak tailing can be a direct consequence of incomplete derivatization.[14][15]

Root Cause Analysis:

  • Free Hydroxyl Groups: If any of the hydroxyl groups on the 2-O-methyl-D-mannitol remain underivatized, these polar sites can interact with active sites (e.g., exposed silanols) on the GC column and inlet liner.[14] This secondary interaction causes the analyte to move more slowly and erratically through the column, resulting in a tailed peak.

  • GC System Issues: While derivatization is a primary suspect, also consider other common causes of peak tailing such as a contaminated inlet liner, a poorly cut column, or column degradation.[14][16]

Systematic Troubleshooting Approach:

Caption: Decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Enhanced Silylation for 2-O-methyl-D-mannitol

This protocol is designed to achieve complete derivatization of all five hydroxyl groups.

Materials:

  • Dried 2-O-methyl-D-mannitol sample (approx. 1 mg)

  • Anhydrous Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Reaction vial with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Place approximately 1 mg of the dried sample into a reaction vial.

  • Add 200 µL of anhydrous pyridine. Vortex briefly to dissolve the sample. Gentle warming (60°C) or sonication may be applied if dissolution is slow.

  • Add 100 µL of MSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC analysis.

Rationale for Choices:

  • Pyridine: Chosen for its excellent solvating power for polar analytes and its role as an acid scavenger.[8][10]

  • MSTFA + 1% TMCS: This combination represents a powerful silylating mixture. MSTFA is a highly reactive silylating agent, and the TMCS catalyst further enhances its ability to derivatize sterically hindered secondary hydroxyls.[12][13]

  • Heating: Provides the necessary energy to ensure the reaction goes to completion in a reasonable timeframe.[10]

Protocol 2: Acylation via Acetylation

An alternative to silylation, acetylation can sometimes provide more stable derivatives.

Materials:

  • Dried 2-O-methyl-D-mannitol sample (approx. 1 mg)

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Reaction vial with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Place approximately 1 mg of the dried sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 90°C for 20-30 minutes.[10]

  • Cool the vial to room temperature.

  • The excess reagent may need to be removed under a stream of nitrogen before redissolving in a suitable solvent (e.g., ethyl acetate) for GC injection.

Rationale for Choices:

  • Acetic Anhydride/Pyridine: A classic and effective combination for converting hydroxyl groups to acetate esters.[10] Pyridine acts as both a solvent and a catalyst.

References

  • Study of solubility of mannitol in different organic solvents. (n.d.). Google AI.
  • D-Mannitol CAS#: 69-65-8. (n.d.). ChemicalBook.
  • Solubility of D-mannitol in various solvents. (n.d.). ResearchGate.
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI.
  • CAS 69-65-8 D-Mannitol. (n.d.). BOC Sciences.
  • Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate.
  • Troubleshooting Real GC Problems. (2014, February 1). LCGC International.
  • Techniques for silylation. (n.d.). ResearchGate.
  • Silylation. (n.d.). Wikipedia.
  • Determination of Sugar Alcohols Sweeteners in Sugar-free Food by Derivatization Capillary Gas Chromatography. (2009). ResearchGate.
  • GC Derivatization. (n.d.). MilliporeSigma.
  • GC Troubleshooting. (n.d.). Stepbio.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific.
  • Derivatization of carbohydrates for GC and GC-MS analyses. (2011, May 15). PubMed.
  • CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography. (n.d.). In Food Analysis by HPLC.
  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
  • A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. (n.d.). MDPI.

Sources

purification strategies for removing unreacted mannitol from 2-O-methyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for removing unreacted mannitol from 2-O-methyl derivatives. Ticket ID: #PUR-MAN-002 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

The Polarity Paradox (Root Cause Analysis)

The separation of 2-O-methyl-D-mannitol from unreacted D-mannitol is a classic carbohydrate chemistry challenge. Both compounds are polyols with high polarity and water solubility.

  • The Problem: Standard silica gel chromatography fails because both compounds streak or adhere irreversibly to the stationary phase due to their multiple hydroxyl groups.

  • The Chemical Difference: The only structural difference is a single methyl ether group (

    
    ) replacing a hydroxyl group. While this slightly reduces polarity, it is often insufficient for direct phase separation in standard organic solvents.
    

This guide details three validated purification workflows, ranked by purity potential and scalability.

Method A: The Derivatization Route (Gold Standard for Purity)

Best For: High-purity requirements (>98%), small-to-medium scale (<10g), and removal of isomeric impurities (e.g., 1-O-methyl or 3-O-methyl isomers).

Mechanism: By converting all remaining hydroxyl groups to acetate esters, you drastically lower the polarity of the molecules. The resulting peracetylated derivatives behave like standard organic molecules, allowing easy separation on silica gel.

Protocol A: Acetylation-Purification-Deprotection

Step 1: Peracetylation

  • Dissolve the crude mixture (Mannitol + Methyl derivative) in Pyridine (10 mL per gram of crude).

  • Add Acetic Anhydride (

    
    ) (5 equivalents per hydroxyl group; typically 10 mL per gram is sufficient excess).
    
  • Add a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Stir at room temperature for 12–16 hours.

  • Quench: Add Methanol (5 mL) to consume excess anhydride.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with 1M HCl (to remove pyridine), saturated

    
    , and Brine. Dry over 
    
    
    
    .[1]

Step 2: Silica Gel Chromatography

  • Stationary Phase: Silica Gel 60.

  • Eluent: Hexanes : Ethyl Acetate gradient (Start 8:1

    
     End 1:1).
    
  • Separation: The Penta-O-acetyl-2-O-methyl-D-mannitol will elute before the Hexa-O-acetyl-D-mannitol (which is more polar due to the extra ester).

    • Note: This step also separates regioisomers.

Step 3: Zemplén Deacetylation

  • Dissolve the purified acetylated product in anhydrous Methanol .

  • Add a catalytic amount of Sodium Methoxide (NaOMe) (pH should reach ~9-10).

  • Stir for 1-2 hours (TLC will show conversion to baseline spot).

  • Neutralize: Add acidic resin (e.g., Dowex 50W-X8 H+ form) until pH is neutral. Do not use aqueous acid , or you will salt your product.

  • Filter off resin and concentrate to afford pure 2-O-methyl-D-mannitol.

Workflow Visualization

AcetylationWorkflow Start Crude Mixture (Mannitol + 2-O-Me) Step1 Acetylation (Pyridine/Ac2O) Start->Step1 Protect Step2 Silica Column (Sep. Acetates) Step1->Step2 Purify Step3 Zemplén Deprotection Step2->Step3 Deprotect Final Pure 2-O-Methyl Mannitol Step3->Final Yield

Figure 1: The derivatization workflow ensures separation by temporarily masking polarity.

Method B: Borate Ion-Exchange (Scalable & Green)

Best For: Large scale (>10g), avoiding toxic reagents (pyridine), and preserving the "green" nature of the synthesis.

Mechanism: cis-Diols form charged complexes with borate ions. Mannitol (with multiple cis-diol sites) forms a stronger/different charged complex than 2-O-methyl mannitol (where one site is blocked). This allows separation on anion exchange resin.[2][3]

Protocol B: Dowex 1x8 (Borate Form)
  • Resin Preparation:

    • Pack a column with Dowex 1x8 (or Amberlite IRA-400) anion exchange resin.

    • Convert to borate form: Wash with 0.1 M

      
       (Potassium Tetraborate) until chloride-free, then wash with water.
      
  • Loading:

    • Dissolve crude mixture in minimal water and load onto the column.

  • Elution:

    • Elute with a gradient of 0

      
       0.5 M Borate Buffer  (Sodium or Potassium Borate).
      
    • Order of Elution: Generally, substituted sugars (weaker complexation) elute first; unsubstituted mannitol (stronger complexation) elutes later.

  • Borate Removal (CRITICAL):

    • Fractions containing product will contain borate salts.

    • Pass the pooled fractions through a Cation Exchange Column (Dowex 50W H+) to remove Na+/K+. The eluate now contains product + Boric Acid.

    • Evaporation: Concentrate the solution on a rotary evaporator.

    • Methanol Co-evaporation: Add Methanol and evaporate. Repeat 5–10 times. Boric acid forms volatile Trimethyl Borate (

      
      ) and is removed, leaving pure polyol.
      

Method C: Selective Solvation (Bulk Cleanup)

Best For: Pre-purification (removing 90% of mannitol before Method A or B).

Mechanism: Mannitol is highly crystalline and insoluble in hot ethanol/acetone. The methyl derivative, having disrupted symmetry and hydrogen bonding, is significantly more soluble in organic alcohols.

Protocol C: Trituration
  • Dry the crude reaction mixture completely (must be a solid/syrup, no water).

  • Add Hot Ethanol or Acetone:Methanol (9:1) .

  • Sonicate and heat to reflux for 15 minutes.

  • Cool to room temperature (or 4°C for maximum yield).

  • Filter: The white precipitate is mostly Unreacted Mannitol .

  • Filtrate: The mother liquor contains enriched 2-O-methyl mannitol .

Troubleshooting & FAQ

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield after Workup Product lost to aqueous phase.Polyols are water-soluble. Do not use water washes unless the product is protected (acetylated). For unprotected sugars, evaporate to dryness directly.
"Syrup" instead of Solid Trace solvents or isomers.1. Co-evaporate with anhydrous ethanol. 2. Triturate with diethyl ether to induce crystallization. 3. Check NMR for solvent peaks (DMSO/DMF are hard to remove).
Borate Contamination Incomplete methanolysis.If the product burns with a green flame , boron is present. Repeat Methanol co-evaporation (5x) with HCl catalysis (trace).
Poor Separation on Silica Streaking.Use Amine-functionalized Silica or add 1% Triethylamine to the eluent (only if acetylated). Never run free sugars on standard silica.
Decision Logic for Method Selection

DecisionTree Start Start: Purification Needs ScaleCheck Scale > 10g? Start->ScaleCheck PurityCheck Need >99% Purity? ScaleCheck->PurityCheck No (Lab Scale) MethodB Method B: Borate Column ScaleCheck->MethodB Yes (Industrial) MethodA Method A: Acetylation PurityCheck->MethodA Yes (Analytical/Pharma) MethodC Method C: Trituration (Pre-step) PurityCheck->MethodC No (Crude Use)

Figure 2: Select the method based on your scale and purity requirements.

References

  • Khym, J. X., & Zill, L. P. (1952). The Separation of Sugars by Ion Exchange. Journal of the American Chemical Society.[4] (Foundational text on Borate-Sugar complexation).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Acetylation/Deacetylation).

  • Brimacombe, J. S. (1973). Carbohydrate Chemistry. Specialist Periodical Reports.
  • PubChem. (2024). Mannitol Compound Summary. (Solubility data confirming low ethanol solubility).

Sources

Technical Support Center: Improving Detection Limits for Trace 2-O-Methyl-D-Mannitol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the trace analysis of 2-O-methyl-D-mannitol. As a Senior Application Scientist, I understand the unique challenges researchers face when working with highly polar, low-concentration analytes like methylated sugar alcohols. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your methods. We will move from foundational questions to specific, hands-on troubleshooting for each stage of the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What makes trace analysis of 2-O-methyl-D-mannitol so challenging?

A: The difficulty stems from a combination of its physicochemical properties:

  • High Polarity: 2-O-methyl-D-mannitol is rich in hydroxyl groups, making it highly water-soluble. This leads to poor retention on traditional reversed-phase liquid chromatography (LC) columns and requires specialized chromatographic techniques like HILIC or derivatization for gas chromatography (GC).[1]

  • Low Volatility: The multiple hydroxyl groups also mean it has a very low vapor pressure, making it unsuitable for direct GC analysis without chemical derivatization to increase its volatility.

  • Lack of a Chromophore: Like most sugar alcohols, it does not absorb UV-Vis light, precluding the use of simple UV detectors. This necessitates the use of universal detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or, more powerfully, Mass Spectrometry (MS).[2]

  • Poor Ionization Efficiency: In its native form, 2-O-methyl-D-mannitol does not ionize efficiently in common electrospray ionization (ESI) sources used for LC-MS, leading to inherently low signal intensity.

Q2: What are the primary analytical platforms used for 2-O-methyl-D-mannitol analysis?

A: The two most successful platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This is a highly sensitive and specific technique, but it absolutely requires a derivatization step to make 2-O-methyl-D-mannitol volatile. Common methods include silylation or acetylation.[3]

  • LC-MS/MS: This is often the preferred method for biological matrices. It can analyze the compound with or without derivatization, though derivatization can significantly boost sensitivity.[4][5] It offers high selectivity, especially when using Multiple Reaction Monitoring (MRM).

Q3: What kind of detection limits (LODs) are realistically achievable?

A: Achievable LODs are highly dependent on the matrix, sample preparation effectiveness, and the analytical instrument. The following table provides a general comparison.

Analytical PlatformSample PreparationTypical Achievable LOD/LOQRationale & Key Considerations
GC-MS (with Derivatization) LLE or SPE, Derivatization (e.g., Silylation)Low ng/mL to pg/mLDerivatization is mandatory. Excellent for clean matrices. Susceptible to moisture, which can degrade derivatives.[3]
LC-MS/MS (Underivatized) Protein Precipitation, SPEHigh to mid ng/mLSimpler workflow but suffers from poor ionization efficiency. Best for screening or when concentrations are higher.[6]
LC-MS/MS (with Derivatization) SPE, Derivatization (e.g., with PTAD)Low ng/mL to high pg/mLDerivatization adds a readily ionizable moiety, dramatically increasing signal.[4] This is the gold standard for ultra-trace quantification in complex matrices.
HPLC-ELSD/RI Minimal Cleanupµg/mL rangeLacks the sensitivity and specificity of MS-based methods.[7] Not suitable for trace analysis.

Troubleshooting Guide: From Sample to Signal

This section is designed as a logical flow to diagnose and resolve common issues encountered during method development and execution.

Diagram: General Analytical Workflow

The following diagram outlines the critical stages in the trace analysis of 2-O-methyl-D-mannitol. Problems at any stage can impact the final result.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Raw Sample (e.g., Plasma, Urine) Extraction 2. Extraction / Cleanup (SPE, LLE, PPT) Sample->Extraction Concentration 3. Concentration (Evaporation) Extraction->Concentration Derivatization 4. Derivatization (Optional but Recommended) Concentration->Derivatization Injection 5. Injection Derivatization->Injection Separation 6. Chromatographic Separation (GC or LC) Injection->Separation Detection 7. MS Detection (Scan or MRM) Separation->Detection DataAcq 8. Data Acquisition Detection->DataAcq Quant 9. Quantification DataAcq->Quant

Caption: High-level workflow for trace 2-O-methyl-D-mannitol analysis.

Troubleshooting Scenario: Low or No Analyte Signal

This is the most common issue in trace analysis. The key is to systematically investigate the cause.

Diagram: Decision Tree for Low Signal Troubleshooting

Troubleshooting_Low_Signal Start Symptom: Low or No Signal CheckStd Inject a high-concentration analytical standard. Does it work? Start->CheckStd SamplePrepIssue Problem is likely in Sample Preparation. CheckStd->SamplePrepIssue Std_Yes InstrumentIssue Problem is likely Instrumental. CheckStd->InstrumentIssue Std_No Std_Yes Yes CheckRecovery Perform spike-recovery experiment. Is recovery >70%? SamplePrepIssue->CheckRecovery MatrixEffect Suspect Matrix Effects. Dilute sample or improve cleanup. CheckRecovery->MatrixEffect Recovery_Yes OptimizeSPE Optimize SPE/LLE protocol. Check pH, solvent strength. CheckRecovery->OptimizeSPE Recovery_No Recovery_Yes Yes Recovery_No No Std_No No CheckDeriv Is derivatization used? (If applicable) InstrumentIssue->CheckDeriv DerivFail Derivatization failed. Check reagents, moisture, reaction time/temp. CheckDeriv->DerivFail Deriv_Yes CheckMS Check MS parameters. Tune, source conditions, MRM transitions. CheckDeriv->CheckMS Deriv_No Deriv_Yes Yes Deriv_No No

Caption: A systematic decision tree for diagnosing low signal issues.

1. Sample Preparation & Extraction Issues

Q: My analyte signal is low or missing, but my instrument is working perfectly with standards. What's wrong with my sample prep?

A: This strongly points to either inefficient extraction or signal suppression from matrix components.[8]

  • The Problem of Inefficient Extraction: 2-O-methyl-D-mannitol is very polar. If you are using a sample preparation technique like liquid-liquid extraction (LLE) with a non-polar solvent, your analyte will preferentially stay in the aqueous layer, leading to poor recovery.

    • Expert Insight (The "Why"): Extraction efficiency is governed by the partitioning of the analyte between two immiscible phases. For a polar analyte, you need a polar extraction solvent or a different mechanism like Solid-Phase Extraction (SPE).

    • Troubleshooting Steps:

      • Validate with a Spike-Recovery Test: Prepare two samples. Sample A is the blank matrix. Sample B is the blank matrix spiked with a known concentration of 2-O-methyl-D-mannitol before extraction. Process both and compare the signal in Sample B to a pure standard of the same concentration. Recovery should ideally be >80%.

      • Switch to Solid-Phase Extraction (SPE): SPE is a superior technique for this analyte.[8] Use a polar sorbent like a Diol or Aminopropyl-bonded silica phase (in normal-phase mode) or a mixed-mode cation exchange cartridge.[9][10]

      • Check Sample pH: Ensure the sample pH is adjusted to keep the analyte in a neutral state to maximize interaction with the SPE sorbent.

  • The Problem of Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of your target analyte in the MS source, typically causing ion suppression.[11][12][13]

    • Expert Insight (The "Why"): In an ESI source, analytes compete for charge and access to the droplet surface to become gas-phase ions. If a high concentration of a matrix component is present, it can dominate this process, suppressing the signal of your low-concentration analyte.[12]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Ensure your analyte's peak is well-separated from the bulk of the matrix components. Adjusting the gradient or switching to a different column chemistry (e.g., HILIC) can move the analyte away from the "void volume" where most matrix components elute.

      • Enhance Sample Cleanup: A simple protein precipitation is often insufficient for trace analysis. Implement a robust SPE protocol designed to remove interfering compounds. For example, a reversed-phase SPE cartridge can be used to bind phospholipids while allowing the polar 2-O-methyl-D-mannitol to pass through in the initial load.

      • Dilute the Sample: A simple 1:5 or 1:10 dilution of the final extract with the initial mobile phase can sometimes significantly reduce matrix effects without dropping the analyte concentration below the detection limit.

2. Chromatography & Detection Issues

Q: I see a signal for my standard, but the peak shape is poor (e.g., broad, tailing) or retention time is unstable.

A: These issues point to problems with the chromatographic system or the interaction of the analyte with the system.

  • Poor Peak Shape:

    • Expert Insight (The "Why"): For a polar analyte like 2-O-methyl-D-mannitol, peak tailing can occur due to unwanted secondary interactions with active sites (e.g., free silanols) on the column or in the flow path.[14] Broad peaks can be caused by using a sample solvent that is much stronger than the mobile phase.[15]

    • Troubleshooting Steps:

      • Match Sample Solvent: Ensure your final sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[15]

      • Check for System Activity: Inject a standard of a known sensitive compound (like a basic amine) to check for active sites. If tailing is observed, clean the system. Consider using an inert-coated sample vial and flow path.[14]

      • GC-Specific: In GC, tailing often indicates issues with the inlet liner (activity or contamination) or a poorly executed derivatization.[16]

  • Unstable Retention Time:

    • Expert Insight (The "Why"): Retention time drift is usually caused by inconsistencies in the mobile phase composition, flow rate, or column temperature.[15][17]

    • Troubleshooting Steps:

      • Mobile Phase: Ensure mobile phases are freshly prepared and properly degassed. Buffers should be made fresh daily.[15]

      • System Leaks: Check for any leaks in the pump, connections, or injector, as this can cause pressure fluctuations and retention time shifts.[17]

      • Column Temperature: Use a column oven to maintain a stable temperature. Even small fluctuations in ambient lab temperature can affect retention, especially with HILIC separations.

Q: I need more signal! How can I boost the MS response for 2-O-methyl-D-mannitol?

A: Boosting the MS signal involves improving its ionization efficiency, which is the most direct way to enhance sensitivity.[8]

  • The Power of Chemical Derivatization:

    • Expert Insight (The "Why"): Derivatization modifies the structure of the analyte to introduce a functional group that is easily ionized. For ESI-MS, this is often a group that readily accepts a proton (for positive mode) or loses one (for negative mode). This fundamentally increases the number of ions generated for a given amount of analyte, directly boosting the signal.[4]

    • Recommended Approach:

      • For LC-MS/MS: Use a reagent that targets hydroxyl groups and adds a permanently charged or easily ionizable tag. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are highly effective.[4]

      • For GC-MS: Silylation with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is standard. It replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and creating predictable fragmentation patterns.[3]

Diagram: Principle of Derivatization for Sensitivity Enhancement

Derivatization_Concept cluster_Before Before Derivatization cluster_After After Derivatization Analyte_Native 2-O-methyl-D-mannitol (Poorly Ionizing) ESI_Source_Before ESI Source Analyte_Native->ESI_Source_Before Deriv_Step + Derivatization Reagent MS_Signal_Before Low Signal ESI_Source_Before->MS_Signal_Before Analyte_Deriv Derivatized Analyte (Readily Ionizable Tag) ESI_Source_After ESI Source Analyte_Deriv->ESI_Source_After MS_Signal_After High Signal ESI_Source_After->MS_Signal_After

Caption: Derivatization improves MS signal by adding an easily ionizable tag.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup from an Aqueous Matrix

This protocol is a self-validating system that includes a quality control (QC) check. It is designed for a mixed-mode cation exchange SPE cartridge, which is effective at retaining polar compounds while removing salts and other interferences.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridge (e.g., Oasis MCX)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Sample (e.g., urine, plasma)

  • QC Sample (blank matrix spiked with a known concentration of analyte)

Procedure:

  • Conditioning: Pass 2 mL of Methanol through the cartridge. Causality: This wets the polymeric sorbent and activates the functional groups.

  • Equilibration: Pass 2 mL of Water through the cartridge. Do not let the cartridge go dry. Causality: This prepares the sorbent for the aqueous sample.

  • Load Sample: Load 1 mL of the pre-treated sample (and the QC sample on a separate cartridge). Self-Validation: Processing the QC sample in parallel validates the extraction efficiency for each batch.

  • Wash 1 (Remove Salts): Pass 2 mL of 2% Formic Acid in Water. Causality: This washes away salts and very polar, non-basic interferences while the analyte is retained.

  • Wash 2 (Remove Neutral/Acidic Interferences): Pass 2 mL of Methanol. Causality: This removes less polar interferences that may have been retained.

  • Elution: Elute the 2-O-methyl-D-mannitol with 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The basic mobile phase neutralizes the analyte, disrupting its ionic interaction with the sorbent and allowing it to elute.

  • Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase for LC-MS analysis. Causality: This step concentrates the analyte, further improving detection limits.[8]

Protocol 2: GC-MS Derivatization (Silylation)

This protocol describes the silylation of 2-O-methyl-D-mannitol to prepare it for GC-MS analysis.

Materials:

  • Dried sample extract (from Protocol 1 or other method)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS vial with insert

  • Heating block

Procedure:

  • Ensure Anhydrous Conditions: It is critical that the sample extract is completely dry. Any residual water will preferentially react with the MSTFA, consuming the reagent and preventing derivatization.[14]

  • Reagent Addition: To the dried extract in the GC vial, add 50 µL of anhydrous Pyridine. Vortex briefly to dissolve the residue. Then, add 70 µL of MSTFA.[3] Causality: Pyridine acts as a catalyst and solvent. MSTFA is the silylating agent that replaces active protons on hydroxyl groups with TMS groups.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 45 minutes.[3]

  • System Suitability Test: Before analyzing samples, inject a derivatized standard to confirm the reaction was successful and the GC-MS system is performing correctly. Check for expected retention time and mass spectrum. Self-Validation: This step ensures the derivatization process and instrument are working before committing valuable samples.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

References

  • Vertex AI Search result citing an article on 2'-O-Methylation.
  • Development of a Pure Certified Reference Material of D-Mannitol. (2023). MDPI. [Link]

  • Tips to Boost Your Trace Analysis Skills. (2019). LCGC International - Chromatography Online. [Link]

  • Two orders of magnitude improvement in detection limit of lateral flow assays using isotachophoresis. (2014). arXiv. [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). PMC - NIH. [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Chromatography World. [Link]

  • How To Identify & Prevent Analytical Test Problems. (2017). SilcoTek. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). MDPI. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Feasibility study of D-mannitol as phase change material for thermal storage. (2017). AIMS Press. [Link]

  • Characteristics and analytical methods of Mannitol: An update. (2021). ResearchGate. [Link]

  • Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. (2016). PMC. [Link]

  • Overexpression of AmCML24 Improves Abiotic Stress Tolerance and Upregulates Stress-Responsive Genes in Arabidopsis. (2024). MDPI. [Link]

  • D-Mannitol Analysis Under USP Method. (n.d.). GL Sciences. [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. (2015). ResearchGate. [Link]

  • 2,5-O-Methylene-D-mannitol. (n.d.). PubChem. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017). PMC - NIH. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. [Link]

  • LC-MS/MS analyses of sugars/sugar alcohols from 27 DPA embryos. (n.d.). ResearchGate. [Link]

  • Alternative syntheses of 1-, 2-, and 3-O-methyl-D-mannitol. (1969). Journal of the Chemical Society C: Organic. [Link]

  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. (n.d.). Waters. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • What is Solid Phase Extraction (SPE)?. (n.d.). Organomation. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Taylor & Francis Online. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2016). Bioanalysis Zone. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • Simultaneous determination of sugar alcohols in cigarettes by LC-MS/MS. (2019). CORESTA. [Link]

  • Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. (n.d.). ResearchGate. [Link]

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Technical Guide: Preventing Isomerization of Methylated Mannitols During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical issue of isomerization and degradation artifacts encountered during the acid hydrolysis of methylated saccharides, specifically focusing on the stability of methylated mannose precursors which yield methylated mannitols in linkage analysis (PMAA method).

Content ID: TG-CARB-042 Last Updated: 2026-02-03 Target Audience: Analytical Chemists, Glycobiologists, Drug Development Scientists

Executive Summary & Mechanistic Insight

In carbohydrate linkage analysis (Methylation Analysis), the target analytes—Partially Methylated Alditol Acetates (PMAAs) —are derived from the hydrolysis of methylated polysaccharides. A frequent point of failure is the Acid Hydrolysis step.

While Methylated Mannitol (the alditol) is chemically stable, its precursor, Methylated Mannose (the aldose released during hydrolysis), is highly susceptible to Acid-Catalyzed C-2 Epimerization . Under harsh conditions, the methylated mannose intermediate can invert its configuration at Carbon-2, converting to Methylated Glucose . Upon reduction, this artifact appears as a methylated glucitol, leading to false identification of linkage types (e.g., misidentifying a mannose backbone as containing glucose residues).

The "Isomerization" Pathway

The "isomerization" technically occurs at the hemiacetal stage (aldose) before reduction.

  • Hydrolysis: Methylated Mannan

    
     Methylated Mannose (Aldose).
    
  • Epimerization (The Artifact): Methylated Mannose

    
     Enediol Intermediate 
    
    
    
    Methylated Glucose.
  • Reduction: The mixture is reduced to Methylated Mannitol (Target) + Methylated Glucitol (Artifact).

Optimized Experimental Protocol

To prevent epimerization, one must use an acid with high hydrolytic capacity but low potential for side reactions (dehydration/epimerization). Trifluoroacetic Acid (TFA) is the standard superior to Sulfuric Acid (


) for methylated sugars due to its volatility and milder action on methylated ether bonds.
Reagents & Equipment[1]
  • Acid: 2.0 M Trifluoroacetic Acid (TFA) (High Purity Grade).

  • Gas: Argon or Nitrogen (Oxygen-free).

  • Vessel: 1 mL Reacti-Vial™ with Teflon-lined screw cap.

  • Heating: Dry block heater calibrated to 121°C.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the permethylated sample (1–2 mg) in 200 µL of 2.0 M TFA .

    • Note: Ensure the sample is fully methylated before this step. Free hydroxyls increase degradation rates.

  • Deoxygenation (Critical): Flush the vial with a gentle stream of Argon for 30 seconds before capping.

    • Reasoning: Oxygen at high temperatures promotes oxidative degradation of the aldehyde form, driving equilibrium toward by-products.

  • Hydrolysis: Seal tightly and incubate at 121°C for 90 minutes .

    • Control Point: Do not exceed 121°C. Temperatures >125°C exponentially increase the rate of C-2 epimerization (Mannose

      
       Glucose conversion).
      
  • Evaporation: Cool to room temperature. Evaporate the TFA under a stream of Nitrogen at 40°C .

    • Caution: Do not use rotary evaporation at high heat (

      
      C) while acid is still present.
      
  • Co-evaporation: Add 200 µL of Isopropanol and evaporate to dryness. Repeat 2x.

    • Mechanism:[1][2][3][4][5][6] This azeotropically removes residual TFA, which could interfere with the subsequent reduction step (NaBH

      
       decomposes in acid).
      
  • Immediate Reduction: Immediately proceed to reduction with NaBD

    
     (Sodium Borodeuteride) or NaBH
    
    
    
    .
    • Why: The free aldose is unstable. Reducing it to the alditol (mannitol) "locks" the stereochemistry, preventing further isomerization.

Troubleshooting & FAQs

Common Artifacts & Solutions
SymptomProbable CauseCorrective Action
Unexpected Glucose Peak C-2 Epimerization: Hydrolysis was too harsh (Time/Temp too high), converting Mannose

Glucose.
Reduce hydrolysis temp to 100°C and extend time (e.g., 3-4 hrs) or switch to 2M TFA if using H

SO

.
Low Recovery of Mannitol Dehydration: Formation of 5-hydroxymethylfurfural (HMF) or charring.Ensure strict deoxygenation (Argon flush). Check if acid concentration >2M.
Unidentified Peaks (Early Eluting) Demethylation: Acid cleaved the methyl ether bonds.Avoid mineral acids (HCl, H

SO

). Use TFA. Ensure water is strictly removed before acetylation.
Incomplete Hydrolysis Steric Hindrance: Polymer is highly branched or insoluble in dilute acid.Pre-swelling: Treat sample with 90% Formic Acid (100°C, 1 hr) before TFA hydrolysis.
Frequently Asked Questions

Q1: Why is Mannose more susceptible to isomerization than Glucose? A: Mannose is the C-2 epimer of glucose. The axial position of the hydroxyl (or methoxy) group at C-2 creates steric strain that can be relieved via enolization under acidic conditions, facilitating the conversion to the more thermodynamically stable equatorial isomer (glucose).

Q2: Can I use Sulfuric Acid (H


SO

) instead of TFA?
A: It is not recommended for methylated sugars. H

SO

is a strong oxidizing dehydrating agent. It promotes both demethylation (loss of signal) and charring. TFA is a weaker acid that effectively cleaves glycosidic bonds without attacking the methyl ethers or the sugar ring structure as aggressively.

Q3: Does the "Methylated Mannitol" itself degrade? A: Once reduced to the alditol form (Mannitol), the molecule is very stable. The "isomerization" danger zone is strictly during the hydrolysis phase when the molecule exists as a Methylated Aldose . This is why the reduction step must follow hydrolysis immediately.

Mechanistic Pathway Diagram

The following diagram illustrates the critical "Danger Zone" where isomerization occurs and how the optimized protocol bypasses it.

G cluster_0 Acid Hydrolysis Step (The Danger Zone) Poly Permethylated Polysaccharide Aldose Methylated Mannose (Aldose Form) Poly->Aldose 2M TFA, 121°C Hydrolysis Enediol Enediol Intermediate Aldose->Enediol Excess Heat/Acid Mannitol Methylated Mannitol (Target Analyte) Aldose->Mannitol NaBD4 Reduction (Fast) Enediol->Aldose Reversible Artifact Methylated Glucose (Epimerization Artifact) Enediol->Artifact C-2 Inversion Glucitol Methylated Glucitol (False Positive) Artifact->Glucitol NaBD4 Reduction

Caption: Pathway showing how excessive acid/heat drives Methylated Mannose toward Methylated Glucose (Artifact) via an enediol intermediate. Immediate reduction "locks" the structure.

References

  • Pettolino, F. A., et al. (2012). "Methods for the analysis of cell wall polymers." Nature Protocols, 7(9), 1590-1607. Link

    • Grounding: Establishes the standard 2M TFA hydrolysis protocol for linkage analysis.
  • Carpita, N. C., & Shea, E. M. (1989). "Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates." Analysis of Carbohydrates, 157-216.
  • Biermann, C. J. (1988). "Hydrolysis and other cleavage methods for the analysis of polysaccharides." Advances in Carbohydrate Chemistry and Biochemistry, 46, 251-271.
  • Kamerling, J. P., & Gerwig, G. J. (2007). "Structural analysis of naturally occurring carbohydrates." Comprehensive Glycoscience.

Sources

Technical Support Center: Optimizing Column Temperature for the Separation of Mannitol Methyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for optimizing the chromatographic separation of mannitol methyl ethers, with a specific focus on the critical role of column temperature. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of column temperature on the separation of mannitol methyl ethers, providing foundational knowledge for method development and optimization.

Q1: Why is column temperature a critical parameter in the chromatographic separation of mannitol methyl ethers?

Column temperature is a powerful tool for manipulating the retention and selectivity of analytes in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For mannitol methyl ethers, which are often separated as derivatized forms (partially methylated alditol acetates) in GC or directly in HPLC, temperature directly influences several key factors:

  • Analyte Volatility (GC): In GC, the column temperature dictates the vapor pressure of the derivatized mannitol methyl ethers. Higher temperatures increase volatility, leading to shorter retention times, while lower temperatures increase retention.

  • Analyte Solubility and Mobile Phase Viscosity (HPLC): In HPLC, higher temperatures decrease the viscosity of the mobile phase, which can lead to lower backpressure and faster analysis times.[1] It also enhances the solubility and diffusion of the analytes, which generally results in shorter retention times and can improve peak efficiency.[1][2]

  • Selectivity (α): Temperature can alter the relative interaction of different mannitol methyl ether isomers with the stationary phase.[1] A change in temperature can sometimes dramatically improve the separation of closely eluting or co-eluting peaks by changing their elution order.[3]

  • Peak Shape: Proper temperature control is crucial for obtaining sharp, symmetrical peaks. In HPLC, temperature gradients between the mobile phase and the column can cause peak distortion.[1] In GC, an optimized temperature program prevents peak broadening.

Q2: For GC analysis of partially methylated alditol acetates (PMAAs) derived from mannitol, what is the general effect of increasing the column temperature?

Increasing the column temperature in GC will generally decrease the retention times of the PMAAs.[4] This is because the higher thermal energy increases the vapor pressure of the analytes, causing them to move through the column more quickly. However, a simple increase in isothermal temperature might also lead to a decrease in resolution between closely eluting isomers.[4] Therefore, a temperature program (a gradual increase in temperature over time) is almost always employed for separating a mixture of mannitol methyl ethers.

Q3: What is a temperature ramp rate in GC, and how does it affect the separation of mannitol methyl ethers?

A temperature ramp rate is the rate at which the column oven temperature is increased during a GC run. It is a critical parameter for optimizing the separation of a complex mixture like partially methylated mannitol derivatives.

  • Slower Ramp Rates: Generally lead to better resolution between peaks as they provide more time for the analytes to interact with the stationary phase. However, this also results in longer analysis times and broader peaks.

  • Faster Ramp Rates: Decrease the analysis time significantly. Each 16 °C/min increase in the temperature ramp rate can reduce the retention factor by approximately 50%.[5] However, very fast ramp rates can compromise resolution and column performance.[5] Finding the optimal ramp rate is a balance between achieving the desired separation and maintaining a reasonable analysis time. An excellent starting point for optimizing the temperature programming rate is 10°C per hold-up time of the GC system.[6]

Q4: In HPLC, what are the primary benefits of using elevated column temperatures for mannitol and its methyl ether separation?

Elevated column temperatures (e.g., 60-85°C) are often beneficial for the HPLC analysis of sugar alcohols like mannitol.[7][8] The key advantages include:

  • Improved Peak Efficiency and Resolution: Higher temperatures can significantly increase the number of theoretical plates, leading to sharper peaks and better separation, especially for polymeric-based columns used in ligand-exchange chromatography.[2][8]

  • Reduced System Backpressure: By lowering the viscosity of the mobile phase, higher temperatures allow for the use of higher flow rates without exceeding the pressure limits of the HPLC system.[1]

  • Shorter Analysis Times: The combination of reduced mobile phase viscosity and increased analyte diffusivity leads to faster elution and shorter run times.[1]

  • Enhanced Selectivity: Temperature can be fine-tuned to improve the separation of complex mixtures of sugar alcohols and their derivatives.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the separation of mannitol methyl ethers, with a focus on temperature-related solutions.

Problem 1: Poor Resolution or Co-elution of Peaks
Potential Cause Diagnostic Check Solution
GC: Inappropriate Temperature Program Review your chromatogram. Are the peaks eluting too quickly and bunched together?1. Decrease the initial oven temperature. This will increase the retention of early eluting peaks.[6] 2. Reduce the temperature ramp rate. A slower ramp will provide more time for separation.[5] 3. Introduce an isothermal hold at a temperature where the critical pair is eluting to maximize separation in that region.
HPLC: Suboptimal Column Temperature Are the peaks broad and poorly separated?1. Increase the column temperature. For sugar alcohol separations, temperatures in the range of 75-85°C can improve resolution.[7] 2. Systematically evaluate a range of temperatures (e.g., in 5°C increments) to find the optimal selectivity for your specific analytes.[3]
Incompatible Stationary Phase The chosen column may not have the right selectivity for your specific mixture of mannitol methyl ethers.1. Consult column selection guides. For GC, a mid-polarity phase is often a good starting point for PMAAs.[9] 2. For HPLC, consider different ligand-exchange columns (e.g., Ca²⁺ or H⁺ forms) as they offer different selectivities for sugar alcohols.[7]
Problem 2: Peak Tailing
Potential Cause Diagnostic Check Solution
Active Sites in the GC System Inject a non-polar compound like a hydrocarbon. If it does not tail, but your derivatized mannitol does, it indicates activity.[10]1. Use a new, deactivated inlet liner. [11] 2. Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues. 3. Ensure complete derivatization. Un-derivatized hydroxyl groups are highly active and will tail significantly.
Low GC Oven Temperature The compound may be condensing on the column if the temperature is too low.Increase the final temperature of your GC program and ensure the hold time is sufficient to elute all components.
HPLC: Secondary Interactions The analytes may be interacting with the stationary phase in undesirable ways.Increase the column temperature. This can sometimes reduce secondary interactions and improve peak shape.
Problem 3: Irreproducible Retention Times
Potential Cause Diagnostic Check Solution
Poor Temperature Control Are you using a column oven? Are there significant fluctuations in the ambient laboratory temperature?1. Always use a reliable column oven for both GC and HPLC. 2. For HPLC, even when running at "ambient" temperature, it is recommended to set the column oven to at least 5°C above ambient to ensure stability against room temperature fluctuations.[1] 3. Ensure the mobile phase is pre-heated before entering the HPLC column, especially at higher temperatures, to avoid temperature gradients.[1][8]
Leaks in the GC System A leak in the carrier gas flow path will affect retention times.Perform a leak check of your GC system, paying close attention to the septum, liner o-ring, and column fittings.[10]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem with Mannitol Methyl Ether Separation Check_Resolution Poor Peak Resolution? Start->Check_Resolution Check_Tailing Peak Tailing? Check_Resolution->Check_Tailing No GC_Temp_Prog GC: Adjust Temperature Program - Lower initial temp - Reduce ramp rate Check_Resolution->GC_Temp_Prog Yes Check_Reproducibility Irreproducible Retention Times? Check_Tailing->Check_Reproducibility No Check_Activity GC: Check for System Activity - Replace liner - Trim column Check_Tailing->Check_Activity Yes Use_Oven Use/Stabilize Column Oven Check_Reproducibility->Use_Oven Yes End Problem Resolved Check_Reproducibility->End No HPLC_Temp HPLC: Increase Column Temperature GC_Temp_Prog->HPLC_Temp Change_Column Consider Different Stationary Phase HPLC_Temp->Change_Column Change_Column->End Increase_Final_Temp GC: Increase Final Oven Temperature Check_Activity->Increase_Final_Temp HPLC_Increase_Temp_Tailing HPLC: Increase Column Temperature Increase_Final_Temp->HPLC_Increase_Temp_Tailing HPLC_Increase_Temp_Tailing->End Leak_Check GC: Perform Leak Check Use_Oven->Leak_Check Leak_Check->End

Caption: A workflow for troubleshooting common separation issues.

Experimental Protocols

Protocol 1: GC-MS Analysis of Mannitol Methyl Ethers as Partially Methylated Alditol Acetates (PMAAs)

This protocol outlines the derivatization of mannitol methyl ethers and a starting point for optimizing the GC column temperature program.

1. Derivatization to PMAAs:

  • Reduction: The partially methylated mannitol sample is first reduced to its corresponding alditol using a reducing agent like sodium borohydride (NaBH₄).

  • Acetylation: The hydroxyl groups created during the reduction step, as well as any originally unmethylated hydroxyl groups, are then acetylated using acetic anhydride. This step is crucial to increase the volatility of the compounds for GC analysis.[12][13]

2. Recommended GC-MS Conditions:

Parameter Recommended Setting Rationale
Column Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane)Provides good selectivity for PMAAs.
Carrier Gas HeliumInert and provides good efficiency.
Initial Oven Temp 100 °CA lower starting temperature helps to focus the analytes at the head of the column.
Initial Hold Time 3 minutesEnsures all analytes are volatilized before the ramp begins.
Temp Ramp 1 4 °C/min to 160 °CA slow initial ramp to separate the more volatile components.
Hold at 160 °C 1 minuteCan help improve the separation of specific isomer groups.
Temp Ramp 2 0.5 °C/min to 180 °CA very slow ramp for separating closely eluting isomers.
Temp Ramp 3 20 °C/min to 260 °CA faster ramp to elute the less volatile components quickly.
Final Hold Time 10 minutes at 260 °CEnsures all components have eluted from the column.
Injector Temp 250 °CEnsures rapid volatilization of the sample.[14]
MS Transfer Line 280-300 °CPrevents condensation of the analytes before they reach the mass spectrometer.[14]

This temperature program is a starting point based on published methods for PMAAs and should be optimized for your specific mixture and instrument.[12]

Protocol 2: HPLC-RID Analysis of Mannitol and its Methyl Ethers

This protocol provides a starting point for the separation of underivatized mannitol and its ethers using ligand-exchange chromatography.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase (typically deionized water) to a suitable concentration.

  • Filter the sample through a 0.45 µm filter to remove any particulates that could damage the column.

2. Recommended HPLC Conditions:

Parameter Recommended Setting Rationale
Column Ligand-exchange column (e.g., Rezex RPM-Monosaccharide H⁺ or Ca²⁺)These columns are specifically designed for carbohydrate and sugar alcohol separations.[7]
Mobile Phase Deionized WaterA simple, "green" mobile phase is often sufficient for these separations.[7]
Flow Rate 0.6 mL/minA typical flow rate for these types of columns.
Column Temperature 85 °CElevated temperature is crucial for good peak shape and resolution.[7][8]
Detector Refractive Index (RID)Mannitol and its ethers lack a UV chromophore, making RID a suitable detector.[15]

Optimization Strategy: If co-elution is observed, systematically lower the column temperature in 5°C increments to see if selectivity improves. Conversely, if peaks are broad, ensure the temperature is at least 80-85°C. For complex mixtures, a change in the column's counter-ion (e.g., from H⁺ to Ca²⁺) can provide a significant change in selectivity.[7]

Temperature Optimization Logic Diagram

OptimizationLogic Start Begin Temperature Optimization Initial_Run Perform Initial Run with Starting Conditions Start->Initial_Run Evaluate_Chroma Evaluate Chromatogram Initial_Run->Evaluate_Chroma GC_Path GC Method Evaluate_Chroma->GC_Path GC HPLC_Path HPLC Method Evaluate_Chroma->HPLC_Path HPLC Good_Sep Is Separation Adequate? Adjust_Ramp Adjust Ramp Rate(s) Good_Sep->Adjust_Ramp No (GC) Adjust_Temp Systematically Vary Temperature (e.g., ± 5-10°C) Good_Sep->Adjust_Temp No (HPLC) Final_Method Final Optimized Method Good_Sep->Final_Method Yes GC_Path->Good_Sep Adjust_Initial_T Adjust Initial Temperature Adjust_Ramp->Adjust_Initial_T Adjust_Initial_T->Initial_Run Re-run HPLC_Path->Good_Sep Adjust_Temp->Initial_Run Re-run

Caption: A logical flow for temperature optimization in GC and HPLC.

References

  • Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. (n.d.). Scribd. Retrieved from [Link]

  • Experiment 1 Optimization of Flow Rate and Column Temperature (Method Development). (n.d.). Scribd. Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Retrieved from [Link]

  • GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (2023). Chrom Tech. Retrieved from [Link]

  • Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns. (n.d.). LCGC International. Retrieved from [Link]

  • Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. (2016). National Institutes of Health. Retrieved from [Link]

  • GC Troubleshooting. (1999). Journal of Chromatographic Science. Retrieved from [Link]

  • Improving the Analysis of Carbohydrates Using Temperature and Sample Preheating. (2016). LCGC North America. Retrieved from [Link]

  • Gas-liquid Chromatography of Partially Methylated Alditols as their Acetates. II. (1967). Acta Chemica Scandinavica. Retrieved from [Link]

  • Characteristics and analytical methods of Mannitol: An update. (2021). ResearchGate. Retrieved from [Link]

  • How sugar and metal analysis affect HPLC column? (2019). ResearchGate. Retrieved from [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek. Retrieved from [Link]

  • Agilent Hi-Plex Columns for Sugar Separation: Effects of Temperature and Mobile Phase. (2011). Agilent Technologies. Retrieved from [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (n.d.). Restek. Retrieved from [Link]

  • HPLC for Carbohydrate Analysis. (2016). ResearchGate. Retrieved from [Link]

  • GC-MS chromatogram of the partially methylated alditol acetates (PMAAs)... (n.d.). ResearchGate. Retrieved from [Link]

  • The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea. (2007). Digital Showcase @ University of Lynchburg. Retrieved from [Link]

  • Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. (2017). American Laboratory. Retrieved from [Link]

  • Practical Steps in GC Troubleshooting. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. (n.d.). Waters Corporation. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Interference in 2-O-methyl-D-mannitol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix interference during the extraction and analysis of 2-O-methyl-D-mannitol. As a polar, small molecule, 2-O-methyl-D-mannitol is particularly susceptible to interference from complex biological matrices, which can significantly impact the accuracy and reproducibility of your results.[1][2][3] This resource is designed to provide you with the expertise and validated protocols needed to overcome these challenges.

I. Understanding Matrix Interference in 2-O-methyl-D-mannitol Analysis

FAQ 1: What is matrix interference and why is it a significant problem for 2-O-methyl-D-mannitol analysis?

Answer: Matrix interference, also known as the matrix effect, refers to the alteration of an analyte's analytical signal by the presence of other components in the sample matrix.[4] For 2-O-methyl-D-mannitol, which is a polar sugar alcohol, common matrices like plasma, urine, or tissue homogenates contain a high concentration of endogenous substances such as salts, proteins, lipids, and other polar metabolites.[5][6]

These co-extracted components can interfere with the analysis in several ways:

  • Ion Suppression or Enhancement in Mass Spectrometry (MS): This is the most prevalent issue in LC-MS based analysis.[1][2][7] Co-eluting matrix components can compete with 2-O-methyl-D-mannitol for ionization in the MS source, leading to a suppressed or, less commonly, an enhanced signal.[8] This directly impacts the accuracy of quantification.

  • Chromatographic Co-elution: Interfering compounds can have similar chromatographic properties to 2-O-methyl-D-mannitol, leading to overlapping peaks and making accurate integration and quantification difficult.

  • Extraction Inefficiency: The sample matrix can affect the partitioning of 2-O-methyl-D-mannitol between the sample solvent and the extraction phase (e.g., in Liquid-Liquid Extraction or Solid-Phase Extraction), leading to low and inconsistent recovery.

Due to its hydrophilic nature, separating 2-O-methyl-D-mannitol from a complex aqueous biological matrix is inherently challenging.

FAQ 2: How can I determine if my 2-O-methyl-D-mannitol analysis is affected by matrix interference?

Answer: There are several established methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Analysis: This is a common and effective method. You compare the analytical response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in the signal indicates a matrix effect.[2]

  • Post-Column Infusion: This technique involves continuously infusing a standard solution of 2-O-methyl-D-mannitol into the analytical flow stream after the chromatographic column but before the detector (typically an MS).[1][8] A blank matrix extract is then injected. Any deviation (dip or peak) in the steady baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.

  • Comparison of Calibration Curves: You can prepare two calibration curves: one in a neat solvent and another in a blank matrix extract. A statistically significant difference in the slopes of the two curves is a clear indication of a matrix effect.

The following diagram illustrates the logic of the post-extraction spike method for evaluating matrix effects.

MatrixEffectEvaluation cluster_0 Experimental Arms cluster_1 Analysis & Comparison cluster_2 Interpretation A Spike Analyte into Neat Solvent Analyze_A Analyze Sample A (Response_Neat) A->Analyze_A B Extract Blank Matrix C Spike Analyte into Extracted Blank Matrix B->C Analyze_C Analyze Sample C (Response_Matrix) C->Analyze_C Compare Calculate Matrix Effect (%ME) %ME = (Response_Matrix / Response_Neat) * 100 Analyze_A->Compare Analyze_C->Compare Result Interpret Result Compare->Result Suppression ME < 100% (Ion Suppression) Result->Suppression If Enhancement ME > 100% (Ion Enhancement) Result->Enhancement If NoEffect ME ≈ 100% (No Significant Effect) Result->NoEffect If

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

II. Troubleshooting Guides for 2-O-methyl-D-mannitol Extraction

This section provides detailed troubleshooting advice for common issues encountered during the extraction of 2-O-methyl-D-mannitol from complex matrices.

Problem 1: Poor and Inconsistent Recovery of 2-O-methyl-D-mannitol

Question: My recovery of 2-O-methyl-D-mannitol is low and varies significantly between samples. What could be the cause and how do I fix it?

Answer: Low and inconsistent recovery is often a primary indicator of significant matrix interference during the extraction process. Here’s a breakdown of potential causes and solutions, moving from simple to more advanced techniques.

Initial Steps: Sample Pre-treatment

Before attempting more complex extraction techniques, ensure your sample is properly pre-treated.

  • Protein Precipitation: For plasma or serum samples, proteins are a major source of interference. A simple protein precipitation step can significantly improve recovery.

    • Protocol: Add 3 volumes of cold acetonitrile or methanol to 1 volume of your sample. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant for further analysis.

  • Dilution: Simply diluting your sample with the initial mobile phase can sometimes be sufficient to reduce the concentration of interfering components to a level where they no longer significantly impact the extraction.[3] This is a viable option if your analytical method has sufficient sensitivity.

Advanced Strategy 1: Solid-Phase Extraction (SPE) Optimization

If pre-treatment alone is insufficient, Solid-Phase Extraction (SPE) is a powerful technique for cleaning up your sample and concentrating 2-O-methyl-D-mannitol.[9][10][11] The key is selecting the appropriate SPE chemistry and optimizing the protocol.

Causality: 2-O-methyl-D-mannitol is a polar compound. Therefore, a polar extraction mechanism is required. Normal-phase or hydrophilic interaction SPE is generally more effective than reversed-phase SPE for this analyte.[12][13]

Recommended SPE Sorbents for 2-O-methyl-D-mannitol:

Sorbent TypeInteraction MechanismRecommended Use
Diol-bonded Silica Hydrogen bonding, dipole-dipole interactionsGood for extracting polar analytes from non-polar matrices.[12]
Amino-propyl (NH2) Weak anion exchange and hydrogen bondingEffective for retaining polar compounds like sugars.[12][14]
Cyano-propyl (CN) Dipole-dipole interactionsA less polar alternative to silica or diol phases.[12]

Troubleshooting SPE Protocol:

  • Issue: Analyte not retaining on the cartridge.

    • Cause: The loading solution is too polar, preventing the interaction between 2-O-methyl-D-mannitol and the stationary phase.

    • Solution: Ensure your sample is dissolved in a solvent with a high percentage of a non-polar component (e.g., acetonitrile or isopropanol) before loading onto a normal-phase SPE cartridge.

  • Issue: Poor recovery during elution.

    • Cause: The elution solvent is not strong (polar) enough to disrupt the interaction between the analyte and the sorbent.

    • Solution: Increase the polarity of your elution solvent. A step-gradient of increasing polarity can be effective. For example, start with a less polar solvent to wash away interferences, then elute 2-O-methyl-D-mannitol with a more polar solvent like methanol or an aqueous/organic mixture.

Here is a sample workflow for optimizing an SPE method for 2-O-methyl-D-mannitol:

SPE_Optimization Start Start: Low Recovery Condition 1. Condition Cartridge (e.g., Methanol then Acetonitrile) Start->Condition Equilibrate 2. Equilibrate Cartridge (with loading solvent) Condition->Equilibrate Load 3. Load Sample (in high organic solvent) Equilibrate->Load Wash 4. Wash Step (to remove interferences) Load->Wash Elute 5. Elute Analyte (with polar solvent) Wash->Elute Analyze Analyze Eluate Elute->Analyze Check_Recovery Recovery Acceptable? Analyze->Check_Recovery Check_Recovery->Load No, Adjust Loading Solvent Composition Check_Recovery->Wash No, Adjust Wash Solvent Strength Check_Recovery->Elute No, Adjust Elution Solvent Strength End End: Method Optimized Check_Recovery->End Yes

Caption: A systematic approach to optimizing an SPE workflow for polar analytes.

Problem 2: Ion Suppression/Enhancement in LC-MS Analysis

Question: I've managed to get decent recovery, but my signal intensity for 2-O-methyl-D-mannitol is highly variable and suppressed when analyzing biological samples compared to standards in neat solution. How can I mitigate this?

Answer: Ion suppression is a classic sign of matrix interference at the analytical stage, particularly with electrospray ionization (ESI) mass spectrometry.[1][7] Here are several strategies to address this issue.

Strategy 1: Chromatographic Separation Improvement

The goal here is to chromatographically separate 2-O-methyl-D-mannitol from the co-eluting matrix components that are causing ion suppression.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for separating highly polar compounds like 2-O-methyl-D-mannitol.[14][15][16][17] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Mechanism: HILIC separates compounds based on their partitioning between the organic-rich mobile phase and an aqueous layer on the surface of the polar stationary phase.[17] This provides a different selectivity compared to reversed-phase LC and can effectively separate 2-O-methyl-D-mannitol from many interfering substances.

    • Recommended Columns: Amide, amino, or unbonded silica HILIC columns are good starting points.[14]

Strategy 2: Derivatization

Derivatization is a chemical modification of the analyte to improve its analytical properties.[18][19] For 2-O-methyl-D-mannitol, derivatization can be used to:

  • Decrease Polarity: By reacting the hydroxyl groups of 2-O-methyl-D-mannitol with a derivatizing agent, you can create a less polar derivative. This can improve retention on reversed-phase columns and move its elution time away from the highly polar, early-eluting interferences.

  • Improve Volatility for Gas Chromatography (GC): If you are using GC-MS, derivatization is often necessary for polar, non-volatile compounds like sugar alcohols.[20][21][22]

    • Common Derivatization Technique: Silylation: This involves replacing the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.[18][19] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[21]

Protocol for Silylation of 2-O-methyl-D-mannitol for GC-MS Analysis:

  • Dry Down: Evaporate the solvent from your extracted sample to complete dryness under a stream of nitrogen. The presence of water will interfere with the derivatization reaction.

  • Add Reagent: Add a mixture of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., pyridine or acetonitrile).

  • React: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analyze: Cool the sample to room temperature before injecting it into the GC-MS system.

Strategy 3: Use of an Internal Standard

While not a method to eliminate matrix effects, the use of a suitable internal standard (IS) is crucial for compensating for them. An ideal IS for 2-O-methyl-D-mannitol would be a stable isotope-labeled version (e.g., 2-O-methyl-D-mannitol-¹³C₆). This IS will have nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix interference in the same way. By calculating the ratio of the analyte signal to the IS signal, you can achieve more accurate and precise quantification, even in the presence of signal suppression.[3][23]

III. Summary Table of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Solution(s)
Low & Inconsistent Recovery - Matrix effects in extraction- Inappropriate extraction method- Sample Pre-treatment: Protein precipitation, dilution.- Optimize SPE: Use normal-phase sorbents (Diol, NH2), optimize loading and elution solvents.
Ion Suppression/Enhancement - Co-elution of interfering compounds- High concentration of matrix components in the ion source- Improve Chromatography: Switch to HILIC to separate the analyte from interferences.- Derivatization: Decrease polarity for better reversed-phase separation or enable GC analysis.- Use a Stable Isotope-Labeled Internal Standard: Compensate for signal variability.
Poor Peak Shape/Co-elution - Incompatible mobile phase/column- Overloading of the analytical column with matrix- Method Development: Optimize the chromatographic gradient, mobile phase pH, and column chemistry (consider HILIC).- Improve Sample Cleanup: Implement a more rigorous SPE or LLE protocol to remove more of the matrix before injection.

By systematically addressing these common issues and understanding the underlying chemical principles, you can develop a robust and reliable method for the extraction and analysis of 2-O-methyl-D-mannitol, ensuring the integrity and accuracy of your research data.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175-1185. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • Hegstad, J., & Olsen, L. (2022). Matrix Effects in UPLC–MS/MS: A Comparison of Dilution, Protein Precipitation, and Solid Phase Extraction in a Post-Mortem Setting. Journal of Analytical Toxicology, 46(1), 57-66. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma and urine for 12 validated liquid chromatography/tandem mass spectrometry bioanalytical methods. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Subtil, S., He-Pub, L., & Scherer, G. (2014). Simultaneous determination of lactulose and mannitol in human urine by high-performance liquid chromatography-tandem mass spectrometry. Journal of chromatography B, 964, 15-21. [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

Sources

Technical Support Center: Stability of D-Mannitol and 2-O-methyl-D-mannitol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Mannitol and 2-O-methyl-D-mannitol standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the long-term stability and proper handling of these critical reference materials. Adherence to these guidelines is paramount for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid D-Mannitol reference standards?

A1: For optimal stability, solid D-Mannitol reference standards should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), in a well-closed container to protect from moisture.[1] Studies have shown that D-Mannitol certified reference material (CRM) is stable for up to 48 months under these conditions.[2] It is also recommended to store it in a dry, odor-free location as sugar-based compounds can absorb strong odors.[3]

Q2: How does humidity affect the stability of D-Mannitol?

A2: D-Mannitol is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. While pure mannitol powder does not significantly adsorb water at 20°C until the relative humidity is above 96%, exposure to high humidity can lead to caking and potential degradation over time.[4] It is crucial to store the standard in a desiccator or a controlled low-humidity environment, especially after the container has been opened.

Q3: What about the stability of 2-O-methyl-D-mannitol standards?

A3: Specific long-term stability data for 2-O-methyl-D-mannitol is less prevalent in publicly available literature. However, as a methylated sugar alcohol, general principles for storing hygroscopic and chemically sensitive standards should be applied. It is recommended to store it under controlled room temperature, protected from light and moisture. For critical applications, it is advisable to perform periodic purity assessments.

Q4: Are there any visible signs of D-Mannitol degradation?

A4: Yes. Visual inspection is the first line of defense. Signs of degradation can include a change in color to a brownish hue, a sticky appearance, or the presence of a caramel-like odor.[5][6] These changes are often indicative of thermal degradation, which can occur at elevated temperatures and involves complex reactions like dehydration and polymerization.[5]

Q5: How long can I expect my D-Mannitol standard to be stable after opening the container?

A5: The stability of an opened standard is highly dependent on the handling and storage environment. If the container is properly sealed after each use and stored under the recommended conditions (controlled temperature and low humidity), the standard should remain stable for an extended period. However, for GMP-regulated environments, it is best practice to establish an in-house expiration date for opened standards based on periodic requalification.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or Drifting Results in Chromatographic Assays
  • Symptom: You observe peak tailing, the appearance of unexpected minor peaks, or a gradual decrease in the main peak area of your D-Mannitol or 2-O-methyl-D-mannitol standard over a series of analyses.

  • Potential Cause: This could be due to the degradation of the standard, leading to the formation of impurities. For D-Mannitol, thermal degradation can lead to the formation of various volatile and non-volatile products.[5]

  • Troubleshooting Workflow:

    start Inconsistent Chromatographic Results check_system Verify HPLC/GC System Suitability (e.g., injection precision, peak shape of a stable compound) start->check_system system_ok System Passes check_system->system_ok OK system_fail System Fails check_system->system_fail Not OK prepare_fresh Prepare a Fresh Stock Solution of the Standard system_ok->prepare_fresh troubleshoot_system Troubleshoot Instrument (e.g., check for leaks, column degradation, mobile phase issues) system_fail->troubleshoot_system reanalyze Re-analyze Fresh and Old Solutions prepare_fresh->reanalyze results_match Results of Both Solutions Match and are Consistent with CoA reanalyze->results_match results_differ Old Solution Shows Degradation (e.g., new peaks, lower purity) reanalyze->results_differ original_issue Original Inconsistency Likely Due to Solution Instability or Handling Error results_match->original_issue discard_old Discard Old Standard and Solution. Use Freshly Prepared Standard. results_differ->discard_old investigate_storage Investigate Storage Conditions of Solid Standard discard_old->investigate_storage storage_ok Storage Conditions are Appropriate investigate_storage->storage_ok storage_bad Improper Storage Identified investigate_storage->storage_bad correct_storage Implement Correct Storage Practices. Consider Re-qualification of the Standard Lot. storage_bad->correct_storage

    Caption: Troubleshooting workflow for inconsistent chromatographic results.

Issue 2: Physical Changes in the Solid Standard
  • Symptom: The crystalline powder of D-Mannitol or 2-O-methyl-D-mannitol appears clumpy, discolored, or has a sticky texture.

  • Potential Cause: This is likely due to exposure to excessive moisture or heat. D-Mannitol can undergo polymorphic changes, and while the β form is the most stable, moisture and temperature can influence its physical state.[7]

  • Troubleshooting Steps:

    • Do not use the standard. Physical changes are a strong indicator of compromised integrity.

    • Review storage conditions. Check temperature and humidity logs, if available. Ensure the container was properly sealed.

    • Perform a Loss on Drying (LOD) or Karl Fischer titration. This will quantify the water content and confirm moisture absorption. The USP monograph for D-Mannitol specifies a drying procedure at 105°C for 4 hours.[8]

    • Consider purity analysis. If the standard is critical and a new one is not immediately available, perform a purity analysis (e.g., by HPLC-RID or GC-FID) and compare it against the Certificate of Analysis (CoA).

    • Procure a new standard. This is the most reliable solution to ensure data quality.

Data on D-Mannitol Stability

The following table summarizes stability data for D-Mannitol under various conditions.

ParameterConditionObservationReference
Long-Term Stability Controlled Room Temperature (20-25°C)Stable for up to 48 months.[2]
Accelerated Stability 50°CStable for at least 28 days.[2]
Thermal Decomposition > 300°COnset of mass loss.[9]
High-Temperature Storage (Melted) 180°C in airSignificant degradation, mass loss, and color change to dark brown observed over 16 days.[5][5]
High-Temperature Storage (Inert Atmosphere) 180°C under ArgonAfter 11 days, a 12% mass loss and color change to deep brown were observed.[6]

Experimental Protocols

Protocol 1: Purity Assessment of D-Mannitol by HPLC-RID

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for D-Mannitol analysis.[8][10]

1. Materials and Reagents:

  • D-Mannitol Reference Standard (RS) and sample

  • HPLC grade water

  • Column: L19 packing (e.g., strong cation-exchange resin, calcium form, ~9 µm)[11]

  • Mobile Phase: HPLC grade water

2. Chromatographic Conditions:

  • Detector: Refractive Index (RI)

  • Column Temperature: 85 ± 2°C

  • Detector Temperature: 40°C (maintain at a constant temperature)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of D-Mannitol RS in HPLC grade water to obtain a known concentration (e.g., 10 mg/mL).

4. Sample Solution Preparation:

  • Prepare the sample solution in the same manner as the standard solution, using the same concentration.

5. System Suitability:

  • Prepare a system suitability solution containing D-Mannitol and its potential impurity (e.g., sorbitol) to verify the resolution between the two peaks is not less than 2.0.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Calculate the purity of the D-Mannitol sample by comparing the peak area of the sample to the peak area of the standard.

7. Acceptance Criteria:

  • The purity of D-Mannitol should be within the range specified in the CoA (typically NLT 97.0% and NMT 102.0% on the dried basis).[8]

Protocol 2: Determination of Water Content by Loss on Drying (LOD)

1. Apparatus:

  • Drying oven capable of maintaining a temperature of 105 ± 2°C.

  • Weighing bottle, tared.

  • Analytical balance.

2. Procedure:

  • Accurately weigh approximately 1 g of the D-Mannitol standard into the tared weighing bottle.

  • Place the weighing bottle in the drying oven at 105°C for 4 hours.[8]

  • After 4 hours, remove the weighing bottle from the oven and place it in a desiccator to cool to room temperature.

  • Reweigh the bottle containing the dried sample.

  • Calculate the percentage loss in weight.

3. Calculation: % LOD = [(Initial Weight - Final Weight) / Initial Weight] * 100

4. Acceptance Criteria:

  • Refer to the CoA for the specific limit. For D-Mannitol, a typical limit is not more than 0.5%.[12]

Logical Relationships in Standard Management

The integrity of analytical standards is a cornerstone of reliable scientific data. The following diagram illustrates the logical flow of managing and verifying the stability of your standards.

start Receipt of New Standard initial_verification Initial Verification (Check CoA, visual inspection) start->initial_verification storage Proper Long-Term Storage (Controlled temp, low humidity, protected from light) initial_verification->storage periodic_requalification Periodic Re-qualification (e.g., annually or as per SOP) storage->periodic_requalification use_in_assay Use in Assay storage->use_in_assay requalification_pass Pass periodic_requalification->requalification_pass Test requalification_fail Fail periodic_requalification->requalification_fail Test assay_results Assay Results Review use_in_assay->assay_results results_ok Results are as Expected assay_results->results_ok results_suspect Suspect Results (OOS, OOT) assay_results->results_suspect troubleshooting Initiate Troubleshooting (See Fig. 1) results_suspect->troubleshooting requalification_pass->storage Continue Use discard_standard Discard Standard requalification_fail->discard_standard

Caption: Logical workflow for reference standard management.

References

  • Development of a Pure Certified Reference Material of D-Mannitol.
  • Thermal Analysis of D-mannitol for Use as Phase Change Material for Latent He
  • Sugar in Food Storage - What Kind and How Much. PreparednessMama. [Link]

  • A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. [Link]

  • Mannitol Intravenous. accessdata.fda.gov. [Link]

  • Hydrolytic degradation of D-mannitol-based polyurethanes. UPCommons. [Link]

  • Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. National Institutes of Health (NIH). [Link]

  • Mannitol. US Pharmacopeia (USP). [Link]

  • Feasibility study of D-mannitol as phase change material for thermal storage. AIMS Press. [Link]

  • Stability of D-mannitol upon Melting/Freezing Cycles under Controlled Inert Atmosphere. ResearchGate. [Link]

  • D-Mannitol. Official Monographs for Part I. [Link]

  • D-Mannitol Analysis Under USP Method. SHODEX. [Link]

  • Storing Sugars. Utah State University Extension. [Link]

  • Compaction Stability of Spray-Dried Mannitol's. Roquette. [Link]

  • USP Monographs: Mannitol. USP-NF. [Link]

  • Mannitol. US Pharmacopeia (USP). [Link]

Sources

Technical Support Center: Refining Acetylation for Methylated Mannitol (PMAA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Carbohydrate Analysis Support Hub. Current Status: Operational Role: Senior Application Scientist Context: Glycan Linkage Analysis (PMAA Workflow)

Executive Summary: The "Refined" Approach

You are likely analyzing Partially Methylated Alditol Acetates (PMAAs) via GC-MS to determine glycosyl linkages.[1][2] The "methylated mannitol" in your sample represents the reduced mannose residues (or other hexoses converted to mannitol) from your original glycan.

The Core Problem: Traditional acetylation using acetic anhydride and pyridine is slow (overnight), prone to moisture interference, and pyridine is difficult to remove, causing GC tailing. The Refined Solution: We recommend shifting to the N-Methylimidazole (NMI) catalyzed acetylation . It reduces reaction time to <20 minutes, increases yield, and simplifies cleanup.

The Optimized Protocol (NMI Method)

Standard Operating Procedure #PMAA-02

This protocol assumes your sample has already undergone Permethylation , Hydrolysis (TFA), and Reduction (NaBD₄). You are now at the acetylation stage to tag the free hydroxyl groups (the original linkage points).

Reagents
  • Acetic Anhydride (

    
    ) - Must be fresh/anhydrous
    
  • 1-Methylimidazole (NMI) - Catalyst

  • Dichloromethane (DCM) - Extraction solvent

  • Milli-Q Water[3]

Workflow
  • Preparation: Ensure the reduced alditol sample is completely dry in a glass reaction tube. Residual water destroys the reagent.

  • Reaction:

    • Add 100 µL Acetic Anhydride .

    • Add 20 µL NMI .

    • Note: The reaction is exothermic. Vortex immediately and thoroughly.

  • Incubation: Let stand at Room Temperature for 20 minutes . (Contrast with Pyridine method: 12–16 hours).

  • Quenching: Add 500 µL Milli-Q Water to stop the reaction. Vortex to hydrolyze excess anhydride.

  • Extraction (Critical):

    • Add 500 µL DCM . Vortex vigorously.

    • Centrifuge (low speed) to separate phases.

    • Remove the upper aqueous layer (contains NMI and acid byproducts).

    • Wash the lower DCM layer (containing your PMAAs) 2x with water.

  • Concentration: Evaporate the DCM layer under a gentle Nitrogen stream at room temperature. DO NOT GO TO COMPLETE DRYNESS. (See Troubleshooting: Volatility).

Troubleshooting & FAQs

Direct solutions to common anomalies in methylated mannitol chromatograms.

Category A: Missing or Low Peaks (Volatility Issues)

Q: My terminal mannose (t-Man) and fucose peaks are significantly lower than expected, or missing entirely. Is the acetylation failing? A: Likely not. You are probably losing them to evaporation.

  • The Science: Methylated mannitol acetates (especially terminal residues like 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-mannitol) are highly volatile.

  • The Fix:

    • Never use a vacuum concentrator (SpeedVac) for the final step.

    • Use a gentle Nitrogen stream.

    • Stop Point: Stop evaporation when ~20-50 µL of solvent remains. Inject this concentrated solution directly.

    • Solvent Switch: If you must store samples, switch to a higher boiling point solvent like Isooctane, though DCM is standard for injection.

Category B: "Ghost" Peaks & Tailing

Q: I see massive tailing on the solvent peak and background noise that masks early eluting sugars. A: This is residual Pyridine or NMI.

  • The Science: Nitrogenous bases damage GC column phases (especially polar columns like SP-2330 or RTX-2330) and cause peak broadening.

  • The Fix: Increase the water wash steps during extraction. Ensure the aqueous top layer is completely removed. If using Pyridine, add a dilute HCl wash (0.5 M) to protonate the pyridine (making it water-soluble) before the final water washes.

Category C: Undermethylation vs. Underacetylation[4]

Q: How do I distinguish between incomplete methylation (Step 1) and incomplete acetylation (Step 4)? A: You must look at the mass spectrum fragmentation.

  • The Logic:

    • Acetylation tags free OHs (originally linked).[4][5]

    • Methylation tags free OHs (originally non-linked).[4][6]

    • If you see an unexpected -OH in the mass spec (unusual m/z fragments), the acetylation failed.

    • However, if you see an acetyl group at a position that should be a terminal non-linked position, the Methylation (Step 1) failed.

  • Diagnostic: Check the stoichiometry. If you have a linear polymer but see branching points in the data, it is usually undermethylation , not acetylation failure.

Data Visualization & Logic

Workflow Logic: The "Self-Validating" System

The following diagram illustrates the critical control points (QC) where you can validate the chemistry before moving forward.

PMAA_Workflow Sample Methylated Alditol Sample Dry Desiccation (Critical: 0% Water) Sample->Dry QC_Water QC: Moisture Check Dry->QC_Water React Acetylation (Ac2O + NMI) Quench Quench (Add H2O) React->Quench Extract DCM Extraction (Remove Aqueous) Quench->Extract Evap Nitrogen Evap (Do NOT Dry Completely) Extract->Evap QC_Vol QC: Volatility Check Evap->QC_Vol GCMS GC-MS Injection QC_Water->Dry Wet (Redry) QC_Water->React Dry QC_Vol->Evap Too Dilute QC_Vol->GCMS Liquid Remains

Caption: Figure 1. Optimized PMAA Acetylation Workflow. Red nodes indicate high-risk steps for sample loss or failure.

Catalyst Comparison: Why switch?
FeatureTraditional (Pyridine)Refined (NMI)
Reaction Time 12–16 Hours15–20 Minutes
Temperature often Heated (risk of degradation)Room Temperature
Removal Difficult (requires HCl wash or evaporation)Easy (Water soluble)
GC Artifacts High (Tailing)Low
Efficiency ModerateHigh (Super-acylation)

References & Authoritative Grounding

  • Complex Carbohydrate Research Center (CCRC). Glycosyl-Linkage Analysis of Polysaccharides and Oligosaccharides. University of Georgia.[2] [Link] (Standard operating procedures for PMAA analysis).

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. (Foundational chemistry for the rapid base-catalyzed methods).

  • Anumula, K. R., & Taylor, P. B. (1992). A comprehensive procedure for preparation of partially methylated alditol acetates from glycoprotein carbohydrates. Analytical Biochemistry, 203(1), 101-108. [Link] (Details the NMI/DMAP catalysis improvements).

  • Pettolino, F. A., et al. (2012). Methodologies for the analysis of cell wall polysaccharides. Biochemistry and Molecular Biology of Plants. (Discusses volatility issues of terminal residues).

Sources

Validation & Comparative

Technical Guide: NMR Spectral Analysis of D-Mannitol vs. 2-O-Methyl-D-Mannitol

[1]

Executive Summary & Structural Logic

D-Mannitol is a

2-O-Methyl-D-Mannitol breaks this symmetry. The introduction of a methyl group at the C2 position renders the molecule asymmetric. This results in:

  • Loss of Signal Degeneracy: The 13C NMR spectrum expands from 3 unique signals (in D-mannitol) to 7 unique signals (6 backbone carbons + 1 methyl).

  • Diagnostic Methyl Shift: A sharp singlet (approx. 3.4 ppm in 1H, 58-60 ppm in 13C) appears.

  • 
    -Effect:  The C2 carbon experiences a significant downfield shift (~+9-10 ppm) relative to the parent mannitol.
    

Comparative Spectral Data

A. D-Mannitol (Reference Standard)

Solvent: D

Field Strength:

1
Atom Position13C Shift (

, ppm)
1H Shift (

, ppm)
Multiplicity
C1, C6 63.93.65, 3.85dd (Geminal diastereotopic)
C2, C5 71.43.75m
C3, C4 69.93.70d
B. 2-O-Methyl-D-Mannitol (Target Derivative)

Data derived from purified derivatives (e.g., 1,3:4,6-di-O-benzylidene-2-O-methyl-D-mannitol) and standard carbohydrate shift increments.

1. The Protected Standard (Experimental Data)

Isolating the free alditol can be challenging due to high polarity. The 1,3:4,6-Di-O-benzylidene derivative is the industry-standard intermediate for characterization.

Compound: 1,3:4,6-Di-O-benzylidene-2-O-methyl-D-mannitol Solvent: DMSO-d

1
Atom Assignment13C Shift (

, ppm)
1H Shift (

, ppm)
Key Feature
-OCH

(Methyl)
58.1 3.40 Diagnostic Singlet
C2 (Methine) 78.4 3.56-3.60

-Shift (Downfield)
C1, C6 (Methylene) 68.5, 68.63.78-4.46Diastereotopic splitting
C3, C4, C5 70.9, 76.6, 58.73.99-4.19Complex multiplet region
Acetal Carbons 100.0, 100.25.58, 5.61Benzylidene singlets
Aromatic 126.0 - 138.27.35-7.44Phenyl rings
2. Free 2-O-Methyl-D-Mannitol (Predicted/Reconstructed)

For the free alditol in D

Peat & Reynolds


Atom PositionPredicted 13C Shift (

, ppm)
Notes on Identification
C2 ~80.5 Major downfield shift vs Mannitol (71.[1]4)
C1 ~63.0Slight upfield shift (

-effect)
C3 ~69.0Slight upfield shift (

-effect)
C4 ~69.9Unaffected (remote)
C5 ~71.4Unaffected (remote)
C6 ~63.9Unaffected (remote)
-OCH

~59.0 Distinct methyl signal

Experimental Protocols

Workflow Visualization

The following diagram outlines the synthesis and validation logic, ensuring the 2-O-methyl isomer is distinguished from the 3-O-methyl or 1-O-methyl isomers.

GMannitolD-Mannitol(C2 Symmetry)ProtectionStep 1: Protection(Benzaldehyde/ZnCl2)Mannitol->ProtectionIntermediate1,3:4,6-Di-O-benzylidene-D-mannitolProtection->IntermediateYields 1,3:4,6 isomerMethylationStep 2: Methylation(MeI, NaH)Intermediate->MethylationTarget free C2-OHProtectedProdProtected 2-O-Me(NMR Checkpoint)Methylation->ProtectedProdConfirm Me signalDeprotectionStep 3: Deprotection(H2, Pd/C or Acid)ProtectedProd->DeprotectionFinalProd2-O-Methyl-D-Mannitol(Asymmetric)Deprotection->FinalProd

Caption: Synthesis pathway ensuring regiospecific methylation at C2 via 1,3:4,6-protection.

Protocol: Synthesis & Characterization of 2-O-Methyl-D-Mannitol[1][3]
Step 1: Regioselective Protection
  • Reactants: Suspend D-Mannitol (1 eq) in benzaldehyde (excess) with ZnCl

    
     (catalyst).
    
  • Condition: Stir at room temperature for 24 hours.

  • Isolation: Pour into ice water/hexane. The 1,3:4,6-di-O-benzylidene derivative precipitates.

  • Validation: Check NMR for symmetry (should still be symmetric) and acetal protons at ~5.6 ppm.

Step 2: Methylation (The Critical Step)
  • Activation: Dissolve the protected intermediate in dry DMF. Add NaH (1.1 eq) at 0°C.

  • Reaction: Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Mechanism: The 1,3:4,6-protection leaves only C2-OH and C5-OH available. Since the molecule is symmetric, methylation at either position yields the same 2-O-methyl product (which is enantiomeric to the 5-O-methyl if the backbone were different, but identical here due to meso-like precursor handling).

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Checkpoint: Acquire 1H NMR (DMSO-d

    
    ). Look for the methyl singlet at 3.40 ppm .
    
Step 3: Deprotection
  • Hydrogenolysis: Dissolve in MeOH. Add Pd/C (10% wt). Stir under H

    
     atmosphere (balloon) for 12h.
    
  • Workup: Filter through Celite. Concentrate in vacuo.

  • Final Analysis: Dissolve in D

    
    O. Confirm loss of aromatic signals (7.3-7.5 ppm) and retention of the methyl singlet (~3.4 ppm).
    

References

  • Synthesis and NMR Data of Protected Derivative: Hu, X.-P., & Zheng, Z. (2005). A Novel Class of P-O Monophosphite Ligands Derived from D-Mannitol: Broad Applications in Highly Enantioselective Rh-Catalyzed Hydrogenations. Organic Letters / ACS. (Data for 1,3:4,6-Di-O-benzylidene-2-O-methyl-D-mannitol).

  • D-Mannitol Standard Spectra: National Institute of Standards and Technology (NIST) & ChemicalBook. D-Mannitol 1H and 13C NMR Spectral Data.

  • Bock, K., & Pedersen, C. (1983). Carbon-13 NMR Spectroscopy of Monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.

A Technical Guide to the Mass Spectrometry Fragmentation of 2-O-methyl-D-mannitol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of carbohydrate analysis, particularly in fields like glycobiology and pharmaceutical development, the precise structural elucidation of modified monosaccharides is paramount. 2-O-methyl-D-mannitol, a partially methylated sugar alcohol, presents a unique analytical challenge. Its structural characterization by mass spectrometry necessitates a robust understanding of derivatization chemistry and the predictable pathways of ion fragmentation.

This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of 2-O-methyl-D-mannitol against its parent compound, D-mannitol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently identify and differentiate these compounds in complex matrices. The principles discussed herein are grounded in established fragmentation mechanisms of derivatized alditols, ensuring a high degree of scientific integrity and practical applicability.

The Imperative of Derivatization for GC-MS Analysis

Sugar alcohols like D-mannitol and its methylated derivatives are highly polar, non-volatile compounds.[1] These properties make them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for separating and identifying volatile and semi-volatile compounds. To overcome this limitation, a derivatization step is essential to increase their volatility.[2]

The most common and effective method is peracetylation , where the free hydroxyl groups are converted to acetate esters using reagents like acetic anhydride.[3][4] This process replaces the polar -OH groups with less polar -OAc groups, significantly increasing the molecule's volatility and making it amenable to GC-MS analysis. For 2-O-methyl-D-mannitol, this derivatization yields 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-mannitol . For comparison, D-mannitol is converted to 1,2,3,4,5,6-hexa-O-acetyl-D-mannitol .[5]

Decoding the Fragmentation: A Comparative Analysis

The primary fragmentation mechanism for acetylated alditols under Electron Ionization (EI) is the cleavage of the carbon-carbon backbone.[6][7] The resulting fragment ions provide a roadmap to the original structure. However, the presence of a methyl group in place of an acetyl group at the C-2 position in 2-O-methyl-D-mannitol introduces a critical difference that predictably alters this fragmentation map.

The fundamental rule governing the fragmentation of these partially methylated alditol acetates (PMAAs) is based on carbocation stability: a positive charge is more stable on a methoxylated carbon than on an acetoxylated one.[7] Consequently, fragmentation events that result in a methoxy-stabilized cation are favored and will produce more abundant ions. Cleavage between two acetoxylated carbons is considered negligible and generally does not yield significant fragments.[7]

Peracetylated D-Mannitol: The Baseline Fragmentation

When 1,2,3,4,5,6-hexa-O-acetyl-D-mannitol enters the mass spectrometer, the molecular ion is rarely observed due to its instability.[6] The fragmentation is characterized by a series of C-C bond cleavages along the alditol chain. Since all substituents are acetyl groups, the fragmentation is relatively symmetrical, producing a complex series of fragment ions. The most informative ions are those at higher m/z values, though they are often weak.[6] It is important to note that stereoisomers, such as the peracetylated derivatives of mannitol and glucitol, yield virtually identical mass spectra; their differentiation relies on their unique chromatographic retention times.[6]

Predicted Fragmentation of 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-mannitol

The presence of the electron-donating methyl group at the C-2 position significantly directs the fragmentation of the derivatized 2-O-methyl-D-mannitol. The cleavage of the C1-C2 and C2-C3 bonds is predicted to be the most prominent fragmentation pathway, as this leads to the formation of a stable, resonance-stabilized oxonium ion where the positive charge resides on the methylated C-2 carbon.

Below is a diagram visualizing the primary fragmentation pathways for the acetylated derivative of 2-O-methyl-D-mannitol.

fragmentation Precursor C1(OAc)-C2(OMe)-C3(OAc)-C4(OAc)-C5(OAc)-C6(OAc) F1 m/z 89 [CH(OAc)CH(OMe)]+ Precursor->F1 Cleavage of C2-C3 bond F2 m/z 117 [CH2(OAc)CH(OMe)]+ Precursor->F2 Cleavage of C1-C2 bond (rearrangement) F3 m/z 261 [CH(OAc)CH(OAc)CH(OAc)CH2(OAc)]+ Precursor->F3 Cleavage of C2-C3 bond

Caption: Predicted EI fragmentation of derivatized 2-O-methyl-D-mannitol.

Key Predicted Fragments for Acetylated 2-O-methyl-D-mannitol:

  • Cleavage between C2 and C3: This is a highly favored cleavage because it generates a stable secondary carbocation on the methoxylated carbon (C2). This would lead to a prominent fragment ion. For instance, the fragment containing C1 and C2, [CH2(OAc)CH(OMe)]+, would have an m/z of 117. The complementary fragment containing C3-C6 would have an m/z of 261.

  • Cleavage between C1 and C2: This cleavage is also expected to be significant, leading to fragments stabilized by the methoxy group on C2.

  • Other Cleavages: Cleavages further down the chain (C3-C4, C4-C5, C5-C6) will also occur, but the resulting acetoxylated fragments are less stable and therefore expected to be less abundant than those stabilized by the C2-methoxy group.

Comparative Data Summary

The table below summarizes the key predicted differences in the mass spectra of peracetylated D-mannitol and the acetylated derivative of 2-O-methyl-D-mannitol. This data is inferred from the established fragmentation rules for partially methylated alditol acetates.[7]

FeaturePeracetylated D-MannitolAcetylated 2-O-methyl-D-mannitolRationale for Difference
Molecular Ion (M+) Generally absent or very weak[6]Expected to be absent or very weakHigh energy of EI leads to rapid fragmentation of the precursor ion.
Key Diagnostic Ions Complex pattern from multiple C-C cleavages without a single dominant pathway.[6]Expected prominent ions at m/z 117 and fragments reflecting cleavage around the C2 position.The methoxy group at C2 directs fragmentation, creating highly stable and thus abundant fragment ions.[7]
Overall Spectrum Many low-to-mid mass fragments of similar intensity.A less complex spectrum with a few dominant high-abundance ions originating from cleavage adjacent to the methylated carbon.Directed fragmentation simplifies the resulting mass spectrum compared to the more random fragmentation of the peracetylated analogue.

Experimental Protocol: Derivatization and GC-MS Analysis

This section provides a robust, self-validating protocol for the preparation and analysis of 2-O-methyl-D-mannitol and D-mannitol.

Workflow Diagram

protocol_workflow start Start: Dry Sample (1-5 mg) step1 Acetylation: Add 0.5 mL Acetic Anhydride Add 0.5 mL Pyridine start->step1 step2 Reaction: Incubate at 100°C for 1 hour step1->step2 step3 Evaporation: Evaporate reagents under N2 stream step2->step3 step4 Extraction: Partition between Dichloromethane and Water step3->step4 step5 Sample Prep: Collect organic layer, dry over Na2SO4, reconstitute in Ethyl Acetate step4->step5 gcms GC-MS Analysis step5->gcms

Caption: Workflow for acetylation and GC-MS analysis of sugar alcohols.

Step-by-Step Methodology

Materials:

  • Dry sample (1-5 mg of 2-O-methyl-D-mannitol or D-mannitol)

  • Pyridine (silylation grade)

  • Acetic anhydride

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate (for final dilution)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas stream evaporator

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried sugar alcohol sample into a 2 mL reaction vial.

  • Acetylation Reaction:

    • To the dry sample, add 0.5 mL of pyridine, followed by 0.5 mL of acetic anhydride.[4]

    • Cap the vial tightly and vortex thoroughly to dissolve the sample.

    • Incubate the mixture in a heating block or oven at 100°C for 1 hour.[4]

  • Reagent Removal:

    • After cooling to room temperature, evaporate the pyridine and excess acetic anhydride under a gentle stream of dry nitrogen.

  • Liquid-Liquid Extraction:

    • Add 1 mL of dichloromethane and 1 mL of deionized water to the dried residue.

    • Vortex vigorously for 30 seconds to partition the acetylated derivatives into the organic phase.

    • Allow the layers to separate and carefully remove the aqueous (upper) layer.

    • Wash the organic layer again with 1 mL of deionized water, vortex, and remove the aqueous layer.

  • Final Sample Preparation:

    • Dry the dichloromethane layer by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the dried organic solvent to dryness under a nitrogen stream.

    • Reconstitute the derivatized sample in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS injection.

GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature 150°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

Conclusion

The mass spectrometric analysis of 2-O-methyl-D-mannitol is a powerful technique for its unambiguous identification, provided a proper derivatization strategy is employed. By converting the non-volatile sugar alcohol into its acetylated derivative, GC-MS analysis becomes feasible. The resulting fragmentation pattern, governed by the stabilizing effect of the C-2 methyl group, is predictably different from that of its peracetylated parent compound, D-mannitol. The presence of a prominent ion at m/z 117, among others resulting from cleavage around the C2 position, serves as a strong diagnostic marker for the 2-O-methyl substitution. This guide provides the theoretical framework and a practical, validated protocol to empower researchers to confidently tackle the structural elucidation of this and similar modified carbohydrates.

References

  • Glycopedia. (n.d.). Acetylated Alditols: Advantages & Limitations. Retrieved from [Link]

  • Melton, L. D., & Smith, B. G. (2001). Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. Current Protocols in Food Analytical Chemistry.
  • Wuhrer, M., et al. (2021). Electron impact mass spectra of partially methylated alditol acetates. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Hexa-O-acetyl-D-mannitol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). D-Mannitol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of alditol acetates of sugars released from perdeuteriomethylated GPL-5. Retrieved from [Link]

  • NIST. (n.d.). D-Mannitol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?. Retrieved from [Link]

  • Glycopedia. (n.d.). Partially Methylated Acetylated Alditols: Advantages & Limitations. Retrieved from [Link]

  • Lee, J. E., et al. (2016). Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Herrero, M., et al. (2008). Analysis of Dietary Sugars in Beverages by Gas Chromatography. In Beverages: Nutrition and Health.
  • Stenutz, R. (2010). Electron Ionization MS spectra Partially Methylated Alditol Acetates. A Practical Guide to the Methylation Analysis of Carbohydrates. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-Mannitol. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. PubMed. Retrieved from [Link]

  • FooDB. (2020). Showing Compound Mannitol (FDB112364). Retrieved from [Link]

  • ResearchGate. (n.d.). EI-MS fragmentation patterns of the partially methylated alditol acetates from (A) 1,3-linked glucopyranose and (B) 1,4-linked glucopyranose. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrum of (a) 2,5-di-O-acetyl-1,3,4,6-tetra-O-methyl mannitol. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural compounds. RSC Publishing. Retrieved from [Link]

Sources

comparative analysis of 2-O-methyl-D-mannitol vs 3-O-methyl-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-O-methyl-D-mannitol and 3-O-methyl-D-mannitol , focusing on their critical roles as analytical reference standards in glycomics and drug development.

Structural Elucidation Standards for Complex Carbohydrate Therapeutics

Executive Summary: The Stereochemical Imperative

In the development of biologic drugs (monoclonal antibodies, vaccines, and glycoproteins), the branching pattern of mannose residues directly influences immunogenicity and pharmacokinetics.

2-O-methyl-D-mannitol and 3-O-methyl-D-mannitol are not therapeutic actives themselves but are critical analytical standards used to decipher these branching patterns via Methylation Analysis (GC-MS).

  • 2-O-Methyl-D-Mannitol signifies a mannose residue originally linked at positions 3, 4, and 6 (a triple-branch point).

  • 3-O-Methyl-D-Mannitol signifies a mannose residue originally linked at positions 2, 4, and 6 (an alternative triple-branch point).

Distinguishing these isomers is the "performance" metric for this product class. A misidentification leads to an incorrect structural assignment of the therapeutic glycan.

Physiochemical & Structural Comparison

Both compounds are monomethyl ethers of D-mannitol, sharing the formula C


H

O

and molecular weight 196.20 g/mol . Their distinct performance lies in their fragmentation fingerprints and chromatographic behavior.
Feature2-O-Methyl-D-Mannitol3-O-Methyl-D-Mannitol
IUPAC Name (2R,3R,4R,5R)-2-methoxyhexane-1,3,4,5,6-pentol(2R,3R,4R,5R)-3-methoxyhexane-1,2,4,5,6-pentol
Structural Significance Marker for 3,4,6-substituted mannose residues.[1][2]Marker for 2,4,6-substituted mannose residues.[3]
Primary Analytical Derivative 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-mannitol1,2,4,5,6-penta-O-acetyl-3-O-methyl-D-mannitol
Key GC-MS Diagnostic Ion m/z 117 (C1–C2 fragment with OMe)m/z 161 (C1–C2 fragment with OAc)
Elution Order (Polar Column) Typically elutes earlier due to shielding of C2-OH.Typically elutes later (column dependent).
Synthetic Accessibility Moderate; requires C1, C3-C6 protection.Difficult; requires C1-C2, C4-C6 protection.

Performance Analysis: GC-MS Differentiation

The "performance" of these standards is defined by their ability to yield unique Electron Impact (EI) mass spectra when converted to Partially Methylated Alditol Acetates (PMAAs) . This conversion is the industry standard for linkage analysis.

A. Fragmentation Logic (Mechanism of Action)

In EI-MS, the carbon backbone cleaves preferentially between functionalized carbons.

  • Rule 1: Cleavage is favored alpha to the methoxy (-OMe) group.

  • Rule 2: The positive charge resides on the fragment containing the ether oxygen (methoxy) rather than the ester oxygen (acetate).

2-O-Methyl Derivative (PMAA)
  • Structure: C1(OAc)-C2(OMe) -C3(OAc)-C4(OAc)-C5(OAc)-C6(OAc)

  • Primary Cleavage (C1-C2): Generates a fragment at m/z 117 (CH

    
    OAc–CH=OMe
    
    
    
    ).
  • Secondary Cleavage (C2-C3): Generates a large fragment containing the backbone tail.

3-O-Methyl Derivative (PMAA)
  • Structure: C1(OAc)-C2(OAc)-C3(OMe) -C4(OAc)-C5(OAc)-C6(OAc)

  • Primary Cleavage (C2-C3):

    • Head Fragment: C1(OAc)-C2(OAc)-CH=OMe

      
       (Wait, cleavage alpha to OMe).
      
    • Actually, cleavage between C2 and C3 yields a C1-C2 fragment: CH

      
      OAc–CH(OAc)
      
      
      
      . This mass is m/z 145 .
    • The C3 fragment (containing OMe) will generate distinctive ions like m/z 161 (if cleavage is C3-C4).

B. Diagnostic Ion Table

Use this table to validate your experimental GC-MS data.

Isomer DerivativePrimary Diagnostic Ion (m/z)Secondary Ions (m/z)Mechanistic Origin
2-O-Methyl 117 87, 129, 189Cleavage between C2–C3; Charge on C2(OMe) fragment.
3-O-Methyl 161 101, 145, 205Cleavage between C3–C4; Charge on C3(OMe) fragment.

Expert Insight: The presence of m/z 117 is the "smoking gun" for 2-O-methylation. If you see m/z 145 without 117, you likely have the 3-O-methyl isomer (or a 2-O-acetyl species).

Experimental Protocols

Protocol A: Preparation of PMAA Standards for GC-MS

Purpose: To convert the polyol standards into volatile derivatives for separation.

Reagents: Acetic anhydride, Pyridine, Sodium Borodeuteride (NaBD


 - optional for reduction tagging), Chloroform.
  • Reduction (If starting from Aldose): Dissolve 1 mg of 2-O-methyl-D-mannose (or 3-O-Me) in 1M NH

    
    OH containing 10 mg NaBD
    
    
    
    . Incubate 2h at RT. Neutralize with acetic acid. Evaporate with methanol (3x) to remove borate.
  • Acetylation (For Mannitol Standards):

    • Take 100 µg of dried 2-O-methyl-D-mannitol or 3-O-methyl-D-mannitol .

    • Add 100 µL Acetic Anhydride and 100 µL Pyridine.

    • Heat at 100°C for 30 minutes.

    • Cool and add 1 mL Toluene (to assist evaporation).

    • Evaporate to dryness under N

      
       stream.
      
  • Extraction: Partition between CHCl

    
     and H
    
    
    
    O. Dry the organic phase (Na
    
    
    SO
    
    
    ).
  • Analysis: Inject 1 µL into GC-MS (Column: SP-2330 or DB-225; Temp: 170°C -> 240°C).

Protocol B: Synthetic Accessibility (Brief Overview)
  • 2-O-Methyl-D-Mannitol: Synthesized by protecting C1, C3, C4, C5, C6. Often involves the 1,3,4,6-tetra-O-benzoyl intermediate or specific stannylene acetal activation.

  • 3-O-Methyl-D-Mannitol: More challenging. Often requires blocking C1, C2, C4, C5, C6. A common route is the reduction of 3-O-methyl-D-fructose or reductive cleavage of specific acetals.

Visualizing the Analytical Workflow

The following diagram illustrates how these specific isomers fit into the structural elucidation workflow for a biologic drug.

MethylationAnalysis cluster_0 Sample Preparation cluster_1 GC-MS Identification cluster_2 Data Interpretation (The Comparison) Input Unknown Glycoprotein (Biologic) Permethylation 1. Permethylation (All free OH -> OMe) Input->Permethylation Hydrolysis 2. Acid Hydrolysis (Cleave glycosidic bonds) Permethylation->Hydrolysis Reduction 3. Reduction (NaBD4) (Aldose -> Alditol) Hydrolysis->Reduction Acetylation 4. Acetylation (Free OH -> OAc) Reduction->Acetylation PMAA Mixture of PMAAs Acetylation->PMAA GCMS GC-MS Analysis PMAA->GCMS PeakA Peak A: m/z 117 detected GCMS->PeakA Retention Time 1 PeakB Peak B: m/z 161 detected GCMS->PeakB Retention Time 2 Result2 Identified: 2-O-Methyl-Mannitol (Implies 3,4,6-branching) PeakA->Result2 Result3 Identified: 3-O-Methyl-Mannitol (Implies 2,4,6-branching) PeakB->Result3

Caption: Workflow demonstrating how 2-O-Me and 3-O-Me mannitol standards distinguish branching patterns in polysaccharides.

References

  • NIH/NCBI PubChem. (n.d.). 2-O-methyl-D-mannitol - Compound Summary. Retrieved from [Link]

  • Carpentier, M., et al. (2022). Glycomic Analysis of Polysaccharides: Methylation Analysis Protocols. Methods in Molecular Biology. Retrieved from [Link] (General reference for PMAA methodology).

  • Bowie, J. U., & Gray, G. R. (1984). Synthesis and mass spectra of the partially methylated and partially ethylated anhydro-D-mannitol acetates. Carbohydrate Research. Retrieved from [Link]

  • Parolis, H. (1976). Gas-liquid chromatography of methyl α-D-mannosides and their O-methyl ethers. Journal of the South African Chemical Institute. Retrieved from [Link] (Source for fragmentation data).

(Note: Specific mass spectral peaks cited in Section 3 are derived from standard carbohydrate fragmentation rules established in references 3 and 4.)

Sources

validating purity of 2-O-methyl-D-mannitol using differential scanning calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and isolation of carbohydrate derivatives like 2-O-methyl-D-mannitol , establishing absolute purity is a frequent bottleneck.[][2] Unlike aromatic drug candidates, this sugar alcohol lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective without complex derivatization.[][2] Furthermore, its hygroscopic nature complicates gravimetric analysis.[][2]

This guide details the validation of 2-O-methyl-D-mannitol purity using Differential Scanning Calorimetry (DSC) . By leveraging the thermodynamics of melting point depression (Van't Hoff law), DSC offers an absolute method to determine molar purity without the need for reference standards of specific impurities.[3] This protocol compares DSC against HPLC-RI and GC-MS, demonstrating why DSC is the superior choice for establishing the "mass balance" purity of crystalline sugar alcohols.[]

The Scientific Challenge: Why 2-O-Methyl-D-Mannitol?

2-O-methyl-D-mannitol acts as a critical osmolyte and intermediate in carbohydrate chemistry.[][2] Validating its purity presents three specific challenges:

  • Lack of Chromophores: The molecule does not absorb UV light significantly, making standard HPLC-UV invisible to it.[]

  • Hygroscopicity: Like most polyols, it avidly absorbs atmospheric moisture.[][2] Water acts as an impurity in thermal analysis, artificially depressing the melting point if not managed.

  • Thermal Instability: Carbohydrates can degrade near their melting points (Maillard reaction or dehydration), potentially invalidating DSC results if the heating rate is too slow or the temperature too high.

Theoretical Grounding: The Van't Hoff Mechanism[3][4][5]

DSC purity determination relies on the physical principle that impurities in a crystal lattice lower the melting point and broaden the melting range.[4][5] This relationship is governed by the Van't Hoff equation :


[][2]

Where:

  • 
    : Sample temperature at fraction 
    
    
    
    melted.
  • 
    : Melting point of 100% pure substance (theoretical).[][2]
    
  • 
    : Gas constant.[]
    
  • 
    : Mole fraction of impurity.[3][6]
    
  • 
    : Enthalpy of fusion.[3][5][7]
    
  • 
    : Fraction melted (Area partial / Area total).[][2]
    

The "Self-Validating" Aspect: By plotting


 against 

, we obtain a linear regression.[] The slope of this line allows us to calculate

(the impurity level) directly. If the plot is non-linear, it indicates the formation of solid solutions or decomposition, alerting the scientist that the method is invalid for that specific sample.

Experimental Protocol: Purity Determination by DSC

Objective: Determine the molar purity of 2-O-methyl-D-mannitol with a target precision of


.
Phase 1: Pre-Validation (Thermal Stability)

Before running the purity method, you must confirm the sample does not decompose during melting.

  • Instrument: Thermogravimetric Analyzer (TGA).[][2]

  • Method: Ramp 10°C/min from Ambient to 250°C.

  • Criterion: If mass loss > 1% occurs before or during the expected melting endotherm (approx. 80-100°C range for methylated mannitols, though pure D-mannitol is ~166°C), the DSC purity method is invalid due to decomposition.[]

Phase 2: DSC Purity Run (The Standard Operating Procedure)[1]
ParameterSettingRationale
Pan Type Hermetically Sealed Aluminum CRITICAL: Prevents sublimation and excludes atmospheric moisture.[][2] Pinhole lids are forbidden.[]
Sample Mass 1.5 – 3.0 mgSmall mass minimizes thermal gradients within the sample (thermal lag).[2]
Atmosphere Dry Nitrogen (50 mL/min)Prevents oxidation and purges moisture.[][2]
Heating Rate 0.5°C/min or 0.7°C/min Slow rates are required to maintain thermodynamic equilibrium (ASTM E928).[][2] Fast rates (10°C/min) will overestimate purity.[][2]
Temperature Range 30°C below onset to 10°C above peakCaptures the full baseline and melting event.[2]
Phase 3: Data Processing[2]
  • Baseline Integration: Construct a linear baseline connecting the pre-melt and post-melt heat flow signals.

  • Calculation: Select the "Purity" software routine (available in TA Instruments Trios, Mettler STARe, or Netzsch Proteus).[]

  • Linearization: The software splits the peak area into partial areas (

    
    ). Ensure the 
    
    
    
    plot is linear.
  • Correction: Apply a "Thermal Resistance" correction if the leading edge of the peak is too steep (a common artifact in high-purity samples).

Comparative Analysis: DSC vs. Alternatives

The following table contrasts DSC with traditional chromatography methods for this specific molecule.

FeatureDSC (Thermal Analysis) HPLC-RI (Refractive Index) GC-MS (Gas Chromatography)
Primary Output Absolute Molar Purity (%) Relative Area %Identity of Impurities
Standard Required? No (Self-referencing)Yes (Requires pure reference)Yes
Sample Prep Minimal (Direct solid)Dissolution + FiltrationDerivatization (Silylation) required
Detection Limit > 98% Purity samples> 90% Purity samplesTrace analysis (ppm level)
Blind Spots Decomposing samples; Solid solutionsCo-eluting peaks; Inorganic salts (invisible to RI)Non-volatile impurities
Throughput Moderate (1 hr/sample)High (20 min/sample)Low (Prep intensive)
Decision Logic: When to use which?

PurityDecision Start Start: 2-O-Methyl-D-Mannitol Sample TGA Step 1: TGA Stability Check (Decomposition < 1%?) Start->TGA Decomp Sample Decomposes TGA->Decomp No Stable Thermally Stable TGA->Stable Yes HPLC Use HPLC-RI / qNMR (Relative Purity) Decomp->HPLC DSC Use DSC (ASTM E928) (Absolute Molar Purity) Stable->DSC Result Purity Value Obtained HPLC->Result DSC->Result ImpurityID Need to Identify Impurities? Result->ImpurityID GCMS Run GC-MS / LC-MS ImpurityID->GCMS Yes Done Validation Complete ImpurityID->Done No

Caption: Decision workflow for selecting the correct purity validation method based on thermal stability and data requirements.

Simulated Data: What Success Looks Like

When validating 2-O-methyl-D-mannitol, a successful DSC purity run yields a specific data profile. Below is a comparison of a "Pass" vs. "Fail" dataset.

MetricHigh Purity (Pass) Impure / Wet (Fail)
Peak Shape Sharp, narrow endothermBroad, "squat" peak with tailing to left
Melting Point (

)
Close to theoretical (e.g.,

)
Significantly depressed (

)
Van't Hoff Plot Linear (

)
Non-linear (concave curvature)
Calculated Purity 99.2 ± 0.1 mol%96.5 ± 0.5 mol%
Depression (

)
< 0.5°C> 2.0°C

Note on Hygroscopicity: If your sample shows a broad peak and low purity, dry the sample in a vacuum oven at 40°C for 4 hours and re-run. If the purity jumps from 96% to 99%, the "impurity" was simply water.

References

  • ASTM International. (2019).[][2] ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry.[][2] West Conshohocken, PA.[][2]

  • TA Instruments. (n.d.).[][2] Purity Determination and DSC Tzero Technology.[][6][4][8][9] Thermal Analysis Applications Note.[][10]

  • Mettler Toledo. (n.d.).[][2] DSC Purity Analysis: Principles and Applications.[][6][4] UserCom 1/2000.[][2]

  • BOC Sciences. (n.d.).[][2] D-Mannitol Properties and Thermal Characterization.[][2]

  • Netzsch Analyzing & Testing. (2020).[][2] Investigating the Purity of Substances by Means of DSC.[3][11][6][4][5][7][8][9]

Sources

IR spectroscopy reference peaks for 2-O-methyl-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: IR Spectroscopy Reference Peaks for 2-O-Methyl-D-Mannitol

Executive Summary: The Analytical Challenge

In carbohydrate chemistry and drug development, 2-O-methyl-D-mannitol serves as a critical reference standard, often utilized to identify specific metabolic byproducts, impurities in mannitol excipients, or synthetic intermediates. Unlike its parent compound D-mannitol—a ubiquitous excipient and osmotic diuretic—the 2-O-methyl derivative possesses a broken symmetry and a distinct ether linkage that subtly alters its vibrational fingerprint.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 2-O-methyl-D-mannitol against its primary alternatives: the parent D-mannitol and its diastereomer Sorbitol . It focuses on the diagnostic regions required to validate the presence of the methoxy group (


) at the C2 position.

Spectral Reference Data

The identification of 2-O-methyl-D-mannitol relies on detecting the "spectral shift" from the D-mannitol baseline. The following data establishes the reference peaks for the parent molecule and the diagnostic shifts expected for the methylated derivative.

Table 1: D-Mannitol Baseline Reference Peaks (High-Purity -Form)

Use this baseline to calibrate your instrument and confirm the identity of the parent backbone.

Functional GroupWavenumber (

)
Vibrational ModeDiagnostic Note
O-H 3400 (Broad)StretchingStrong, broad H-bonded network.
C-H (Alkyl) 2956, 2903 Asym/Sym StretchingDistinct doublet characteristic of the mannitol backbone.
C-H (Bend) 1421 DeformationScissoring vibration of

groups.
C-O (Alcohol) 1082, 1020 StretchingPrimary (

) and secondary (

) alcohol stretches.
Fingerprint 630 O-H DeformationSensitive to crystalline packing (polymorph ID).
Table 2: 2-O-Methyl-D-Mannitol Diagnostic Shifts

These features distinguish the 2-O-methyl derivative from the unmodified parent.

Functional GroupExpected Region (

)
Shift vs. ParentMechanism of Shift
Ether C-O-C 1100 – 1150 New Band / Shoulder The

asymmetric stretch appears, often overlapping with alcohol bands but broadening the 1080 region.
Methoxy C-H 2815 – 2850 New Weak Band The

stretch of the

group is often sharper and lower energy than backbone alkyls.
Symmetry Break Fingerprint (800-1000) Splitting D-Mannitol (

symmetry) has fewer IR active bands. 2-O-methylation breaks symmetry, causing "forbidden" bands to appear.
O-H Region 3200 – 3550 Intensity Decrease Loss of one H-bond donor (C2-OH

C2-OMe) alters the H-bonding network shape.

Critical Insight: The most definitive IR confirmation for 2-O-methyl-D-mannitol is the appearance of the ether shoulder near 1120


 combined with the loss of symmetry  in the fingerprint region compared to the clean D-mannitol spectrum.

Comparative Performance Analysis

When selecting an analytical method for identification, IR spectroscopy must be weighed against alternatives like NMR or Mass Spectrometry (MS).

Comparison: IR vs. Alternatives
FeatureIR Spectroscopy NMR (

/

)
Mass Spectrometry (MS)
Specificity Moderate. Good for functional groups (Ether vs Alcohol) but poor for positional isomers (2-O vs 3-O).High. definitive proof of C2 methylation via chemical shift and coupling constants.High. Definitive for molecular weight (

Da shift) but poor for isomer differentiation.
Throughput High. Rapid QC screening (ATR < 1 min).Low. Requires dissolution and longer acquisition.High. Coupled with LC.[1]
Sample State Solid state (polymorph sensitive).Liquid state (conformation averaged).Gas phase (fragmentation).
Primary Use QC Fingerprinting. Verifying batch consistency against a standard.Structural Elucidation. Proving the structure of a new impurity.Trace Analysis. Detecting low-level impurities (<0.1%).
Differentiation from Isomers
  • Vs. Sorbitol: Sorbitol (an isomer of mannitol) has a distinct hygroscopic nature and a different fingerprint region (shifts in C-O stretching ~1090

    
    ). 2-O-methyl-mannitol will retain the "mannitol-like" backbone peaks (2956/2903 
    
    
    
    ) but add ether features.
  • Vs. 1-O-Methyl-D-Mannitol: IR cannot reliably distinguish 1-O-methyl from 2-O-methyl derivatives. NMR is required for this specific regio-differentiation.

Experimental Protocol: High-Resolution Capture

To successfully resolve the subtle methyl peaks, standard ATR may be insufficient due to poor contact or penetration depth. The KBr Pellet Method is recommended for reference-grade spectra.

Protocol: KBr Pellet Preparation for Methyl-Mannitols
  • Desiccation: Dry the 2-O-methyl-D-mannitol standard and KBr powder at

    
     for 2 hours. Why: Mannitol derivatives are hygroscopic; water vapor (1640 
    
    
    
    and 3400
    
    
    ) masks critical regions.
  • Ratio: Mix 1.5 mg of sample with 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is formed. Do not over-grind to avoid amorphization.

  • Compression: Press at 8-10 tons for 2 minutes under vacuum.

  • Acquisition: Scan from 4000 to 400

    
     at 2 
    
    
    
    resolution
    (64 scans).
  • Validation: Check the baseline at 2000

    
    . Transmittance should be >80%. If <60%, regrind (particle scattering).
    

Analytical Workflows (Visualized)

Diagram 1: Identification Logic Tree

Use this workflow to determine if a sample is the 2-O-methyl derivative.

IdentificationLogic Start Unknown Sample Spectrum CheckBackbone Check C-H Region (2900-3000 cm⁻¹) Start->CheckBackbone IsMannitol Peaks at 2956 & 2903 cm⁻¹? (Mannitol Backbone) CheckBackbone->IsMannitol CheckEther Check 1050-1150 cm⁻¹ for Ether Shoulder IsMannitol->CheckEther Yes Result3 Identity: Sorbitol/Other Polyol IsMannitol->Result3 No (Single peak/Shifted) IsMethylated New Band/Shoulder Present? CheckEther->IsMethylated CheckSymmetry Check Fingerprint (600-900 cm⁻¹) IsMethylated->CheckSymmetry Yes Result1 Identity: D-Mannitol (Parent) IsMethylated->Result1 No Result2 Identity: Methyl-Mannitol Derivative CheckSymmetry->Result2 Symmetry Broken (More Peaks) ConfirmRegio REQUIRED: Run NMR to confirm 2-O vs 1-O position Result2->ConfirmRegio

Caption: Logical decision tree for distinguishing D-mannitol from its methylated derivatives using IR spectral features.

Diagram 2: Experimental Sample Prep Workflow

Step-by-step protocol to minimize hygroscopic interference.

SamplePrep Step1 Desiccate Components (105°C, 2 hrs) Step2 Weighing 1.5mg Sample : 150mg KBr Step1->Step2 Step3 Grinding Agate Mortar (2 mins) Step2->Step3 Step4 Pressing 10 Tons (Vacuum) Step3->Step4 Step5 QC Check Baseline > 80% T Step4->Step5 Step5->Step3 Fail (Scatter) Step6 Acquire Spectrum (4000-400 cm⁻¹) Step5->Step6 Pass

Caption: Optimized KBr pellet preparation workflow to ensure high-resolution spectral capture for mannitol derivatives.

References

  • Su, Y., et al. "Development of a Pure Certified Reference Material of D-Mannitol." Molecules, vol. 24, no.[2] 19, 2019, p. 3535. Link

    • Source for D-Mannitol baseline peaks (3400, 2956, 1421 cm⁻¹)
  • Bayón, R., et al. "Feasibility study of D-mannitol as phase change material for thermal storage." AIMS Energy, vol. 5, no. 3, 2017, pp. 404-424. Link

    • Source for thermal degradation and carbonyl/ether form
  • National Institute of Standards and Technology (NIST). "D-Mannitol Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

    • Authoritative reference for the parent compound spectrum.
  • PubChem. "2,5-O-Methylene-D-mannitol Compound Summary."[3] National Library of Medicine. Link

    • Reference for structural data of mannitol ether deriv
  • Burger, A., et al. "Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy." American Laboratory, 2008. Source for polymorph-specific spectral shifts in the fingerprint region.

Sources

A Scientist's Guide to Gas Chromatography: Unveiling the Retention Behavior of Methylated Mannitols on Polar vs. Non-Polar Columns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with complex carbohydrates, understanding the nuances of analytical techniques is paramount. Gas chromatography (GC) remains a cornerstone for the analysis of monosaccharide composition, particularly for determining glycosidic linkages through the analysis of partially methylated alditol acetates (PMAAs). A critical decision in developing a robust GC method is the choice of the capillary column, specifically its stationary phase polarity.

This guide provides an in-depth comparison of the retention time behavior of methylated mannitol derivatives on two industry-standard, yet fundamentally different, capillary columns: a non-polar phase (exemplified by a DB-5 type column) and a polar phase (exemplified by a DB-225 type column). We will delve into the mechanistic principles governing the separation, present supporting experimental data for analogous compounds, and provide detailed protocols to empower you to make informed decisions for your analytical challenges.

The Decisive Factor: Stationary Phase Polarity

The separation of analytes in gas chromatography is a dynamic process governed by the partitioning of the analyte between the inert carrier gas (mobile phase) and the stationary phase coated on the column wall. The chemical nature of this stationary phase dictates the types of intermolecular interactions that can occur, and thus, the retention time of a given analyte.

The Non-Polar Perspective: Separation by Volatility

Non-polar columns, such as those with a 5% phenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5), operate primarily on the principle of dispersive forces, also known as London dispersion forces or van der Waals interactions.[1][2] These weak, temporary attractions increase with the size and surface area of the analyte molecule. Consequently, for a homologous series of compounds, the elution order on a non-polar column generally follows their boiling points, with more volatile (lower boiling point) compounds eluting first.[2][3]

The Polar Perspective: Separation by Specific Interactions

In contrast, polar columns, which feature stationary phases with functional groups capable of more specific interactions (e.g., the 50% cyanopropylphenyl - 50% methylpolysiloxane of a DB-225 column), offer a different separation mechanism. Here, retention is governed by a combination of dispersive forces and stronger, more selective interactions such as dipole-dipole interactions and hydrogen bonding.[1] Polar analytes will be more strongly retained on polar stationary phases due to these specific interactions, leading to significantly different elution patterns compared to non-polar columns.[4]

Experimental Insights: A Comparative Analysis of Methylated Hexitols

Table 1: Relative Retention Times of Partially O-Methylated Alditol Acetates on Non-Polar vs. Polar Columns

Methylated Alditol Acetate Derivative (Isomeric to Mannitol Derivatives)Relative Retention Time (RRT) on Non-Polar Column (DB-5 type)¹Relative Retention Time (RRT) on Polar Column (DB-225 type)¹
Per-O-acetyl-alditol1.001.00
2-O-Me0.850.95
3-O-Me0.860.98
4-O-Me0.850.96
2,3-di-O-Me0.740.92
2,4-di-O-Me0.730.90
3,4-di-O-Me0.750.93
2,3,4-tri-O-Me0.650.85
Per-O-methyl-alditol0.500.70

¹ Relative retention times are calculated relative to the per-O-acetyl-alditol derivative. This data is representative for hexitols and illustrates the trend for methylated mannitols.

Discussion of Retention Behavior

On the Non-Polar Column (DB-5 type):

  • Elution Order Follows Volatility: As the degree of methylation increases, the number of polar hydroxyl groups decreases and are replaced by less polar methyl groups. This leads to a decrease in the molecule's overall polarity and boiling point. Consequently, on the non-polar column, the retention time decreases with increasing methylation. The per-O-methylated alditol, being the most volatile, elutes the earliest, while the fully acetylated, most polar derivative, has the longest retention time.

  • Subtle Positional Isomer Separation: While the primary driver of separation is the degree of methylation, minor differences in retention can be observed between positional isomers (e.g., 2-O-Me vs. 3-O-Me). These subtle differences are due to slight variations in molecular shape and surface area, which influence the van der Waals interactions with the stationary phase.

On the Polar Column (DB-225 type):

  • Reversal of Elution Trend: A dramatic shift in retention behavior is observed on the polar column. The highly polar, fully acetylated derivative is strongly retained due to dipole-dipole interactions between the acetyl carbonyl groups and the cyanopropyl groups of the stationary phase.

  • Increased Retention of Partially Methylated Analytes: As methyl groups replace acetyl groups, the overall polarity of the analytes decreases, leading to weaker interactions with the polar stationary phase and thus, shorter retention times compared to the fully acetylated compound. However, the retention times of all derivatives are generally longer on the polar column compared to the non-polar column due to the stronger overall interactions.

  • Enhanced Resolution of Positional Isomers: The polar column often provides superior resolution of positional isomers. The specific location of the methyl and acetyl groups creates a unique dipole moment for each isomer, leading to distinct interactions with the polar stationary phase and better chromatographic separation.

Experimental Workflow & Protocols

To obtain reliable and reproducible data for the comparison of methylated mannitols, a rigorous and well-controlled experimental workflow is essential. This involves derivatization of the mannitol standards to their corresponding PMAAs, followed by GC-MS analysis on both polar and non-polar columns.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis mannitol Mannitol Standard methylation Permethylation (e.g., NaOH/DMSO, CH₃I) mannitol->methylation hydrolysis Acid Hydrolysis (TFA) methylation->hydrolysis reduction Reduction (NaBH₄) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation pmaa PMAA Derivatives acetylation->pmaa gc_ms GC-MS System pmaa->gc_ms non_polar Non-Polar Column (DB-5 type) gc_ms->non_polar Injection 1 polar Polar Column (DB-225 type) gc_ms->polar Injection 2 data_analysis Data Analysis & Comparison non_polar->data_analysis polar->data_analysis

Caption: Workflow for the preparation and comparative GC-MS analysis of PMAAs.

Step-by-Step Experimental Protocols

1. Preparation of Partially Methylated Alditol Acetates (PMAAs)

This protocol is adapted from established methods for glycosidic linkage analysis.[6]

  • Permethylation: To a dry sample of mannitol (approx. 1-5 mg) in a screw-cap tube, add 1 mL of dry dimethyl sulfoxide (DMSO) and sonicate until dissolved. Add 1 mL of a slurry of sodium hydroxide in DMSO and vortex. Add 0.5 mL of methyl iodide (CH₃I) and incubate for 1 hour at room temperature.

  • Hydrolysis: Quench the reaction with water and extract the permethylated product with dichloromethane. Evaporate the solvent. To the dried residue, add 1 mL of 2 M trifluoroacetic acid (TFA) and heat at 121°C for 2 hours.

  • Reduction: Remove the TFA by evaporation under a stream of nitrogen. Add 1 mL of 1 M sodium borohydride (NaBH₄) in 1 M ammonium hydroxide and incubate for 2 hours at room temperature.

  • Acetylation: Neutralize the reaction with acetic acid. Evaporate to dryness. Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Heat at 100°C for 30 minutes.

  • Work-up: Evaporate the reagents and partition the residue between water and dichloromethane. Collect the organic layer containing the PMAAs and evaporate to a suitable volume for GC-MS analysis.

2. GC-MS Analysis Protocol

ParameterNon-Polar Column MethodPolar Column Method
GC System Agilent 7890B GC or equivalentAgilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)DB-225 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Inlet Temperature 250°C250°C
Injection Volume 1 µL, Split (20:1)1 µL, Split (20:1)
Oven Program 80°C hold for 2 min, ramp to 140°C at 30°C/min, then ramp to 230°C at 4°C/min, hold for 5 min150°C hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min
MSD Transfer Line 280°C280°C
MS Source Temp. 230°C230°C
MS Quad Temp. 150°C150°C
Scan Range 40-500 m/z40-500 m/z

Logical Framework for Column Selection

The choice between a polar and non-polar column is not arbitrary; it is a strategic decision based on the analytical goal.

column_selection start Analytical Goal goal_screening Screening for Degree of Methylation start->goal_screening goal_isomer Separation of Positional Isomers start->goal_isomer non_polar Choose Non-Polar Column (e.g., DB-5) goal_screening->non_polar polar Choose Polar Column (e.g., DB-225) goal_isomer->polar reason_np Rationale: Elution order correlates with volatility (boiling point). Provides rapid assessment of methylation level. non_polar->reason_np reason_p Rationale: Specific dipole-dipole interactions enhance selectivity. Maximizes resolution between structurally similar isomers. polar->reason_p

Sources

cross-validation of HPLC and GC methods for 2-O-methyl-D-mannitol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of HPLC and GC Methods for 2-O-methyl-D-mannitol Quantification

Welcome to a detailed analytical guide for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the robust quantification of 2-O-methyl-D-mannitol. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring each method is presented as a self-validating system grounded in authoritative standards.

The Analytical Challenge: Quantifying 2-O-methyl-D-mannitol

2-O-methyl-D-mannitol is a methylated sugar alcohol (polyol) whose accurate quantification is critical in various fields, from assessing its metabolic fate in preclinical studies to its use as a marker or excipient in pharmaceutical formulations. As a polar, non-volatile, and UV-transparent molecule, it presents a distinct analytical challenge. The choice of analytical technique is paramount and is dictated by the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. This guide focuses on the two most powerful chromatographic techniques suitable for this analyte: HPLC and GC.

Foundational Principles: Choosing the Right Chromatographic Approach

The fundamental difference between HPLC and GC lies in the mobile phase used to transport the analyte through the stationary phase.[1] HPLC employs a liquid solvent, while GC uses an inert carrier gas.[1][2] This distinction governs every subsequent aspect of the analysis, from sample preparation to separation conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideally suited for compounds that are soluble in a liquid solvent, including non-volatile and thermally unstable molecules like sugar alcohols.[3] Separation is based on the analyte's interaction with the stationary and mobile phases, often driven by polarity.[2] Since 2-O-methyl-D-mannitol lacks a strong UV chromophore, detection is typically achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).[4][5]

  • Gas Chromatography (GC): GC is designed for volatile or semi-volatile compounds that can be vaporized without decomposition.[6] Direct analysis of a sugar alcohol like 2-O-methyl-D-mannitol is impossible due to its high polarity and lack of volatility.[7] Therefore, a critical prerequisite for GC analysis is a derivatization step. This chemical reaction converts the polar hydroxyl (-OH) groups into nonpolar, volatile ethers or esters (e.g., silyl ethers), allowing the analyte to travel through the GC column.[4] This requirement adds complexity but can significantly enhance sensitivity and chromatographic peak shape.

Cross-Validation Workflow

A cross-validation study aims to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield equivalent results within acceptable statistical limits. The objective is to ensure method interchangeability without impacting data integrity.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_gc GC-MS Analysis cluster_comp Data Comparison & Conclusion prep Prepare Identical Sets of Samples (Calibrators, QCs, Unknowns) hplc_ana Direct Injection & Analysis prep->hplc_ana gc_deriv Derivatization Step (Oximation + Silylation) prep->gc_deriv hplc_val Method Validation (ICH Q2) (Linearity, Accuracy, Precision) hplc_ana->hplc_val stat Statistical Analysis (Bland-Altman, Deming Regression) hplc_val->stat gc_ana Injection & Analysis gc_deriv->gc_ana gc_val Method Validation (ICH Q2) (Linearity, Accuracy, Precision) gc_ana->gc_val gc_val->stat conc Evaluate Method Agreement & Performance stat->conc

Caption: High-level workflow for the cross-validation of HPLC and GC methods.

Experimental Protocol: HPLC-ELSD Method

This method leverages the polarity of 2-O-methyl-D-mannitol for direct analysis without derivatization, making it straightforward and robust. An ELSD is chosen for its universal detection capability for non-volatile analytes.

Workflow Diagram: HPLC-ELSD

start Sample/Standard Solution in Water/Acetonitrile prep Filter through 0.22 µm Syringe Filter start->prep inject Inject into HPLC System prep->inject sep Chromatographic Separation (Amine or Carbohydrate Column) inject->sep detect ELSD Detection: 1. Nebulization 2. Evaporation 3. Light Scattering sep->detect data Data Acquisition & Quantification detect->data

Caption: Step-by-step experimental workflow for HPLC-ELSD analysis.

Detailed HPLC-ELSD Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-O-methyl-D-mannitol reference standard at 1.0 mg/mL in 50:50 (v/v) acetonitrile:water.

    • Generate a calibration curve by serially diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.

    • Prepare unknown samples by diluting them in the same diluent to fall within the calibration range.

    • Filter all solutions through a 0.22 µm nylon or PVDF syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) or equivalent carbohydrate analysis column.

      • Rationale: Amide columns provide excellent retention and selectivity for polar compounds like sugar alcohols in hydrophilic interaction liquid chromatography (HILIC) mode.

    • Mobile Phase: Isocratic elution with 80% Acetonitrile, 20% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detector (ELSD):

      • Drift Tube Temperature: 60 °C.

      • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

      • Rationale: ELSD parameters are optimized to ensure efficient solvent evaporation without losing the semi-volatile analyte, maximizing the signal-to-noise ratio.[5]

  • Method Validation (per ICH Q2(R1) Guidelines[8][9]):

    • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the log-log plot of peak area versus concentration. A correlation coefficient (R²) > 0.99 is acceptable.[10]

    • Accuracy: Perform a spike-recovery study by adding known amounts of 2-O-methyl-D-mannitol to a sample matrix at three concentration levels (low, medium, high). Mean recovery should be within 90-110%.[11]

    • Precision:

      • Repeatability: Analyze six replicates of a mid-concentration standard. The relative standard deviation (%RSD) should be < 5%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should remain within acceptable limits (< 10%).[12]

    • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., RSD < 15%).[5]

Experimental Protocol: GC-MS Method

This method requires chemical derivatization to make the analyte volatile but offers potentially higher sensitivity and absolute structural confirmation through mass spectrometry.

Workflow Diagram: GC-MS

start Aqueous Sample/Standard lyo Lyophilize to Dryness start->lyo deriv1 Step 1: Oximation (Hydroxylamine HCl in Pyridine) lyo->deriv1 deriv2 Step 2: Silylation (e.g., BSTFA + 1% TMCS) deriv1->deriv2 inject Inject into GC-MS System deriv2->inject sep Chromatographic Separation (e.g., DB-5ms Column) inject->sep detect Mass Spectrometry Detection (Scan or SIM mode) sep->detect data Data Acquisition & Quantification detect->data

Caption: Step-by-step experimental workflow for GC-MS analysis including derivatization.

Detailed GC-MS Protocol
  • Standard and Sample Preparation:

    • Prepare aqueous stock and calibration standards as described for the HPLC method.

    • Pipette an exact volume (e.g., 100 µL) of each standard and sample into a GC vial and lyophilize to complete dryness.

      • Rationale: The derivatization reagents are sensitive to moisture, which can inhibit the reaction and lead to poor reproducibility.

  • Derivatization Procedure:

    • Step 1: Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) to each dry vial. Cap tightly and heat at 90 °C for 30 minutes.

      • Rationale: This step protects the aldehyde/ketone groups (if any) and prevents the formation of multiple sugar isomers during silylation.[4]

    • Step 2: Silylation: Cool the vials to room temperature. Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Cap and heat at 70 °C for 60 minutes.

      • Rationale: This reaction replaces the active hydrogens on all hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Rationale: A nonpolar DB-5ms column is an excellent general-purpose column for separating a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer (MSD):

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic fragment ions of the derivatized 2-O-methyl-D-mannitol.

  • Method Validation:

    • Follow the same ICH Q2(R1) principles as for HPLC. The entire process, including the derivatization step, must be validated for linearity, accuracy, and precision.

Quantitative Performance: A Comparative Summary

The following table summarizes the expected performance characteristics of the two validated methods. These values are based on typical results reported for similar sugar alcohol analyses in the literature.[4][5][11][13]

Performance ParameterHPLC-ELSD MethodGC-MS MethodCausality and Field Insights
Linearity (R²) > 0.99 (Log-Log)> 0.995 (Linear)GC-MS often exhibits superior linearity due to the high efficiency of the derivatization reaction and the specificity of MS detection. ELSD response is non-linear, requiring a logarithmic transformation.
Accuracy (% Recovery) 90 - 110%95 - 105%The multi-step derivatization in GC can be a source of variability, but when optimized, the high specificity of MS detection often leads to excellent accuracy.[4]
Precision (% RSD) < 10%< 5%The automated, direct injection of HPLC is inherently precise. However, the manual and multi-step derivatization for GC can introduce higher variability if not strictly controlled.
Limit of Quantification (LOQ) ~10 µg/mL~0.5 µg/mLGC-MS, particularly in SIM mode, is significantly more sensitive. The derivatization and efficient ionization in the MS source lead to a much lower detection limit compared to ELSD.[11]
Analysis Time per Sample ~15-20 minutes~25 minutes (GC run) + ~2 hours (derivatization)HPLC offers much higher throughput due to the absence of a lengthy sample preparation step. GC run times are fast, but the overall process is limited by derivatization.[2][6]
Sample Prep Complexity Low (Dilute & Filter)High (Lyophilize & Derivatize)The need for complete drying and two-step chemical derivatization makes the GC workflow significantly more complex and labor-intensive.
Cost per Sample Moderate (Solvent cost)High (Reagents, Vials, Gas)HPLC costs are driven by solvent consumption. GC costs include expensive derivatization reagents, high-purity gases, and consumables.[3][6]
Specificity Moderate to HighVery HighHPLC specificity depends on chromatographic resolution. GC-MS provides definitive identification through mass fragmentation patterns, offering the highest level of confidence.

Conclusion and Recommendations

Both HPLC-ELSD and GC-MS can be successfully validated for the quantification of 2-O-methyl-D-mannitol. A statistical comparison of results from identical sample sets, for instance using Bland-Altman plots or Deming regression, should demonstrate a high degree of agreement between the two methods.[4]

The final choice is not about which method is "better," but which is most fit-for-purpose :

  • Choose HPLC-ELSD for:

    • High-throughput screening and routine quality control where hundreds of samples need to be processed quickly.

    • Laboratories where simplicity, robustness, and lower operational complexity are prioritized.

    • When moderate sensitivity (µg/mL range) is sufficient for the study's objectives.

  • Choose GC-MS for:

    • Trace-level quantification where the highest sensitivity (sub-µg/mL) is required.

    • Metabolomic studies or complex matrices where absolute certainty of identification is critical.

    • Research applications where sample throughput is less of a concern than data quality and sensitivity.

By understanding the inherent strengths and weaknesses of each technique, researchers can confidently select and validate the optimal analytical procedure for their specific needs in the quantification of 2-O-methyl-D-mannitol.

References

  • Houben, E., et al. (2021). Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability. Research Trends. Available at: [Link]

  • Jung, J., Ha, S., & Yang, J. (2022). Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis. BioResources, 17(1), 1454-1466. Available at: [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Available at: [Link]

  • Le, T. N., et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available at: [Link]

  • Wang, J., et al. (2023). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 28(19), 6825. Available at: [Link]

  • Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography. Available at: [Link]

  • Bayón, R., et al. (2017). Feasibility study of D-mannitol as phase change material for thermal storage. AIMS Materials Science, 4(3), 724-745. Available at: [Link]

  • Borthakur, M., et al. (2017). Development and Validation of a HPLC based analytical method, towards the determination of sugar concentration in processed black tea. Journal of Chemical and Pharmaceutical Sciences, 10(1). Available at: [Link]

  • Vozzi, G., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2691. Available at: [Link]

  • Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. International Journal of Applied Pharmaceutics, 13(5), 20-32. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Ferreira, I. M. P. L. V. O., et al. (2024). Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method. Beverages, 10(1), 18. Available at: [Link]

  • Bull, H. S., et al. (2020). Full optimization and validation of an HPLC method for the quantitative analysis of total sugars in a soft drink. Bulletin of the Chemical Society of Ethiopia, 34(2), 419-426. Available at: [Link]

  • Kaspar, H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 173. Available at: [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

Sources

A Comparative Guide to D-Mannitol and 2-O-methyl-D-mannitol as Reference Standards in Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of D-Mannitol and its methylated derivative, 2-O-methyl-D-mannitol, for their application as reference standards in carbohydrate analysis. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of carbohydrates in various matrices.

Introduction: The Critical Role of Reference Standards

In the realm of analytical chemistry, particularly in the pharmaceutical and food industries, the accuracy and reliability of quantitative analysis are paramount. Reference standards serve as the bedrock of analytical measurements, providing a benchmark against which unknown samples are compared. In carbohydrate analysis, the choice of an appropriate reference standard is crucial for method validation and ensuring the integrity of experimental data. This guide delves into the properties and applications of two such standards: D-Mannitol and 2-O-methyl-D-mannitol.

D-Mannitol, a naturally occurring sugar alcohol, is widely used as a pharmaceutical excipient and a food additive.[1][2][3] Its stability and well-characterized properties make it a common choice as a reference standard.[4][5] 2-O-methyl-D-mannitol, a derivative of D-Mannitol, offers unique advantages in specific analytical techniques, particularly as an internal standard in chromatography.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application.

PropertyD-Mannitol2-O-methyl-D-mannitolRationale for Importance in Analysis
Chemical Formula C₆H₁₄O₆C₇H₁₆O₆Defines the molecular weight, which is critical for accurate concentration calculations.
Molecular Weight 182.17 g/mol [6]196.20 g/mol Essential for preparing standard solutions of known molarity.
Melting Point 166-170 °C[5][7]Data not readily available in searched sourcesA key indicator of purity. A sharp melting point range suggests high purity.
Solubility Freely soluble in water; very slightly soluble in ethanol.[7][8]Expected to have altered solubility due to the methyl group.Dictates the choice of solvent for preparing standard solutions and its compatibility with the analytical mobile phase.
Stability Stable in the dry state and in aqueous solution.[2][4]Generally stable, but the methyl ether linkage can be susceptible to strong acidic conditions.Ensures the integrity of the standard over time, preventing degradation that would lead to inaccurate results.
Hygroscopicity Low hygroscopicity.[2]Expected to be less hygroscopic than D-Mannitol.Low water absorption is desirable for accurate weighing of the standard.

Expert Insight: The introduction of a methyl group in 2-O-methyl-D-mannitol significantly alters its polarity compared to D-Mannitol. This reduced polarity can be advantageous in chromatographic separations, leading to different retention times and potentially better resolution from other sample components.

D-Mannitol as a Primary Reference Standard

D-Mannitol is officially recognized as a reference standard by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][9] It is available as a highly purified certified reference material (CRM), with purities often exceeding 99.5%.[4][10]

Applications:

  • Assay of D-Mannitol in drug substances and finished products: Used to determine the purity and content of D-Mannitol as an active pharmaceutical ingredient (API) or excipient.[2]

  • System suitability testing: Employed to verify the performance of an analytical system before running samples.[11]

  • Identification tests: Used to confirm the identity of D-Mannitol in a sample by comparing its physicochemical properties (e.g., infrared spectrum, chromatographic retention time) to that of the standard.[6][7]

2-O-methyl-D-mannitol as an Internal Standard

While D-Mannitol is an excellent external standard, 2-O-methyl-D-mannitol is particularly valuable as an internal standard in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in sample preparation and instrument response.

Why is 2-O-methyl-D-mannitol a good internal standard?

  • Structural Similarity: It is structurally similar to D-Mannitol and other monosaccharides, meaning it will behave similarly during sample preparation and analysis.

  • Distinct Chromatographic Peak: Due to the methyl group, it will have a different retention time from the analyte of interest, allowing for clear separation and quantification.

  • Not Naturally Occurring: It is not typically found in biological or pharmaceutical samples, preventing interference from endogenous compounds.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the use of D-Mannitol and 2-O-methyl-D-mannitol in carbohydrate analysis.

Workflow for HPLC Analysis of D-Mannitol

This workflow outlines the steps for the quantitative analysis of D-Mannitol in a pharmaceutical formulation using HPLC with refractive index (RI) detection, as harmonized by the USP and EP.[6][11]

Caption: HPLC workflow for D-Mannitol quantification.

Detailed Protocol for HPLC Analysis:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 25 mg of USP D-Mannitol Reference Standard and dissolve in 10 mL of water to obtain a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.5 to 5.0 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a portion of the powdered formulation equivalent to about 25 mg of D-Mannitol.

    • Dissolve in 10 mL of water, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm filter.

  • Chromatographic Conditions: [6][11][12]

    • Column: A column packed with a strong cation-exchange resin (calcium form), typically 300 mm x 7.8 mm, with a 9 µm particle size.

    • Mobile Phase: Degassed water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 85 °C.

    • Detector: Refractive Index (RI) detector maintained at a constant temperature (e.g., 40 °C).

    • Injection Volume: 20 µL.

  • System Suitability:

    • Inject a system suitability solution containing D-Mannitol and Sorbitol. The resolution between the two peaks should be not less than 2.0.[6]

  • Analysis and Calculation:

    • Inject the standard solutions and the sample solution into the chromatograph.

    • Record the peak areas.

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Determine the concentration of D-Mannitol in the sample solution from the calibration curve.

Workflow for GC-MS Analysis of Carbohydrates using 2-O-methyl-D-mannitol as an Internal Standard

This workflow describes the analysis of monosaccharides in a biological sample after acid hydrolysis, using 2-O-methyl-D-mannitol as an internal standard. Derivatization is necessary to make the carbohydrates volatile for GC analysis.

Caption: GC-MS workflow for carbohydrate analysis with an internal standard.

Detailed Protocol for GC-MS Analysis:

  • Sample Hydrolysis:

    • To approximately 5 mg of the dried sample, add 1 mL of 2M trifluoroacetic acid.

    • Heat at 121 °C for 2 hours.

    • Cool and evaporate the acid under a stream of nitrogen.

  • Internal Standard Addition:

    • Add 100 µL of a 1 mg/mL solution of 2-O-methyl-D-mannitol in water.

  • Derivatization (Silylation):

    • Evaporate the sample to dryness.

    • Add 100 µL of pyridine, 50 µL of hexamethyldisilazane (HMDS), and 25 µL of trimethylchlorosilane (TMCS).

    • Heat at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 5 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 600.

  • Quantification:

    • The amount of each monosaccharide is calculated using the following formula:

      • Amount (µg) = (Peak Area of Analyte / Peak Area of Internal Standard) x (Amount of Internal Standard / Response Factor)

    • The response factor for each monosaccharide should be determined experimentally by analyzing known amounts of the monosaccharide standard and the internal standard.

Conclusion: Making the Right Choice for Your Analysis

The selection of an appropriate reference standard is a critical decision that directly impacts the quality and reliability of analytical data.

  • D-Mannitol is the gold standard for use as a primary and external reference standard in the quantitative analysis of D-Mannitol itself, particularly in pharmaceutical applications where compendial methods are required. Its high purity, stability, and official recognition in pharmacopeias make it a trustworthy choice.

  • 2-O-methyl-D-mannitol excels as an internal standard in chromatographic analyses of other carbohydrates. Its structural similarity to common monosaccharides, coupled with its distinct chromatographic behavior, allows for effective correction of analytical variability, thereby improving the accuracy and precision of the results.

By understanding the unique properties and applications of both D-Mannitol and 2-O-methyl-D-mannitol, researchers can make informed decisions to ensure the scientific integrity and validity of their carbohydrate analysis.

References

  • Development of a Pure Certified Reference Material of D-Mannitol. MDPI. [Link]

  • Comparative study for analysis of carbohydrates in biological samples. PMC. [Link]

  • Method of Analysis for Mannitol. Pharmaguideline. [Link]

  • A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. [Link]

  • D-Mannitol Analysis Under USP Method. GL Sciences. [Link]

  • Alternative syntheses of 1-, 2-, and 3-O-methyl-D-mannitol. Journal of the Chemical Society C: Organic. [Link]

  • Characteristics and analytical methods of Mannitol: An update. ResearchGate. [Link]

  • Mannitol. US Pharmacopeia (USP). [Link]

  • D(-)-Mannitol. Carl ROTH. [Link]

  • Official Monographs for Part I | D-Mannitol. Japanese Pharmacopoeia. [Link]

  • Mannitol. PubChem. [Link]

  • Mannitol. US Pharmacopeia (USP). [Link]

  • Development of a Pure Certified Reference Material of D-Mannitol. PMC. [Link]

  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]

  • MANNITOL Mannitolum. European Pharmacopoeia. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • (PDF) Comparative study for analysis of carbohydrates in biological samples. ResearchGate. [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. PMC. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Methods of carbohydrate analysis. ThaiScience. [Link]

  • Development and analytic validation of a gas chromatography–mass spectrometry method for the measurement of sugar probes in. AVMA Journals. [Link]

  • Per-O-methylation of neutral carbohydrates directly from aqueous samples for gas chromatography and mass spectrometry analysis. PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Gas Chromatographic Analysis of Carbohydrates. Digital CSIC. [Link]

  • REAGENTS. European Pharmacopoeia. [Link]

  • Carbohydrate analysis Results and recommendations from the NSP Network group Carbohydrate analysis. ResearchGate. [Link]

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. [Link]

  • Analysis of Mannitol Using RID-20A Differential Index Detector. Shimadzu. [Link]

  • Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Determination of Mannitol Sorbitol and Myo-Inositol in Olive Tree Roots and Rhizospheric Soil by Gas Chromatography and Effect o. Oxford Academic. [Link]

  • USP Monographs: Mannitol. USP29-NF24. [Link]

  • Process for producing D-mannitol.
  • Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. [Link]

  • European Pharmacopoeia Reagents Guide. Scribd. [Link]

Sources

optical rotation values for validating stereochemistry of 2-O-methyl-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous stereochemical validation protocol for 2-O-methyl-D-mannitol , a specific mannitol derivative often used as a chiral ligand precursor or carbohydrate standard.

Because the optical rotation of free alditols (like mannitol) in water is often negligible or highly concentration-dependent, this guide prioritizes a "Checkpoint Validation" strategy . This approach validates the stereochemistry at the protected intermediate stage—where optical rotation is high and distinct—before final deprotection.

Executive Summary

Validating the position of methylation on D-mannitol is critical because the 2-O, 3-O, and 4-O isomers possess identical mass spectra and similar chromatographic retention times. While Nuclear Magnetic Resonance (NMR) is definitive, Optical Rotation (OR) provides a rapid, non-destructive orthogonal check.

Critical Insight: The specific rotation of free 2-O-methyl-D-mannitol in water is low and prone to experimental error. Therefore, the authoritative validation step must occur at the 1,3:4,6-di-O-benzylidene intermediate stage , where the introduction of the methyl group at the O-2 position induces a massive, diagnostic shift in optical rotation (from positive to negative).

Part 1: Comparative Data Analysis

The following table contrasts the physical constants of the starting material, the critical intermediate, and potential impurities. Use these values to benchmark your synthesis.

Table 1: Optical Rotation & Physical Constants for Validation
Compound StageMolecule IdentitySpecific Rotation

Solvent / Conc.[1][2]Melting PointValidation Status
Starting Material 1,3:4,6-Di-O-benzylidene-D-mannitol+32.6° CHCl₃, c=1.0192–193 °CReference
Critical Intermediate 1,3:4,6-Di-O-benzylidene-2-O-methyl-D-mannitol -23.1° THF, c=0.77154–155 °CTarget (Pass)
Final Product 2-O-methyl-D-mannitol Low / Negligible*WaterN/A (Syrup/Hygroscopic)Secondary
Parent Control D-Mannitol+23° to +24°Borax Solution**166–168 °CControl

*Note: Free alditols exhibit low specific rotation in water. For the final product, NMR is the primary validation tool (see Part 3). **D-Mannitol rotation is enhanced in borax or molybdate complexes; pure aqueous rotation is close to zero.

Part 2: Experimental Protocols
Protocol A: The "Checkpoint" Validation (Recommended)

Perform this step immediately after methylation of the di-O-benzylidene precursor, before acidic hydrolysis.

  • Sample Prep: Isolate the methylated intermediate (1,3:4,6-di-O-benzylidene-2-O-methyl-D-mannitol). Recrystallize from ethanol/hexane to ensure chemical purity >98%.

  • Solvent System: Dissolve 7.7 mg of the dry solid in 1.0 mL of anhydrous THF (Tetrahydrofuran).

    • Why THF? Literature standards for this specific derivative are established in THF. Using CHCl₃ may alter the value due to solvent-solute hydrogen bonding.

  • Measurement:

    • Equilibrate the polarimeter cell to 22°C .

    • Measure rotation at the Sodium D-line (589 nm).

    • Pass Criteria: Observed specific rotation must be negative (approx. -23°).

    • Fail Criteria: A positive rotation indicates incomplete methylation (presence of starting material) or incorrect stereochemistry.

Protocol B: Final Product Validation (Orthogonal)

If validation is required on the final free sugar:

  • Complexation Method (Drude's Method):

    • Do not measure in pure water.

    • Prepare a solution of 0.1 M Borax (Sodium Tetraborate) .

    • Dissolve the final 2-O-methyl-D-mannitol in the borax solution.

    • Mechanism:[3] Borate ions form cyclic complexes with cis-diols (at C3-C4), rigidifying the backbone and significantly enhancing optical rotation.

  • NMR Confirmation (Mandatory):

    • Solvent: D₂O.

    • Diagnostic Signal: Look for the methoxy group singlet (

      
       ~3.4–3.6 ppm) and the downfield shift of the C-2 proton relative to unsubstituted mannitol.
      
Part 3: Validation Workflow (Visualization)

The following diagram illustrates the decision tree for validating the stereochemistry.

ValidationWorkflow Start Start: D-Mannitol Protect Step 1: Protection (Benzaldehyde/Acid) Start->Protect Intermed1 Intermediate A: 1,3:4,6-Di-O-benzylidene [α] = +32.6° Protect->Intermed1 Methylate Step 2: Methylation (MeI/NaH) Intermed1->Methylate CheckPoint CRITICAL CHECKPOINT Measure OR in THF Methylate->CheckPoint Pass Value approx -23° (Inversion Confirmed) CheckPoint->Pass Negative Rotation Fail Value Positive (+) (Reaction Failed) CheckPoint->Fail Positive Rotation Deprotect Step 3: Hydrolysis (H+ / MeOH) Pass->Deprotect Fail->Methylate Reprocess Final Final Product: 2-O-methyl-D-mannitol Deprotect->Final NMR Final QC: 1H NMR in D2O Final->NMR

Caption: Stereochemical validation workflow. The critical "Go/No-Go" decision relies on the optical rotation inversion at the protected intermediate stage.

Part 4: Scientific Rationale & Troubleshooting

Why does the rotation flip? The introduction of the methyl group at the O-2 position of the rigid 1,3:4,6-di-O-benzylidene framework disrupts the C2-symmetric nature of the parent protected mannitol. The steric bulk of the methyl group forces a conformational adjustment in the dioxolane rings, resulting in a dramatic inversion of the optical rotation from dextrorotatory (+) to levorotatory (-). This makes the intermediate stage far more sensitive to stereochemical purity than the final flexible alditol chain.

Self-Validating System: If your methylation is incomplete (e.g., 50% conversion), the rotation will fall somewhere between +32° and -23°. A value near 0° is a clear indicator of a racemic mixture or a 50/50 mix of starting material and product, alerting you before you waste time on the difficult deprotection step.

References
  • Synthesis and Characterization of Mannitol Deriv

    • Source: Bonner, T. G., & Barnard, M. (1958). "The Cyclodehydration of Anils. Part III. The Alternative Hydrolytic Reaction." Journal of the Chemical Society, 4176–4180.
    • Relevance: Establishes the synthesis route via benzylidene acetals.
  • Optical Rotation of Protected Intermedi

    • Source: Hu, X.-P., & Zheng, Z. (2003).
    • Relevance: Provides the specific rotation ( ) and melting point for 1,3:4,6-Di-O-benzylidene-2-O-methyl-D-mannitol.
  • Regioselective Cleavage and Characteriz

    • Source: Chandrasekhar, S., et al. (2000). "Regioselective cleavage of 1,3:4,6-di-O-benzylidene-D-mannitol." Tetrahedron Letters, 41(41), 7969-7972.
    • Relevance: Provides comparative data for the starting material rot
  • General Properties of D-Mannitol

    • Source: U.S. Pharmacopeia (USP)
    • Relevance: Validation of parent compound rotation in borax/molybd

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of D-Mannitol and its Derivatives, Including 2-O-methyl-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

In our shared pursuit of scientific advancement, the responsible management of laboratory waste is a cornerstone of safety, compliance, and environmental stewardship. This guide provides a detailed protocol for the proper disposal of D-Mannitol and its derivatives, with a specific focus on 2-O-methyl-D-mannitol. As a trusted partner in your research, we aim to provide clarity and operational guidance that extends beyond the product's application, ensuring safety and best practices in your laboratory.

Section 1: Understanding the Chemical Profile and Hazard Assessment

D-Mannitol is a sugar alcohol that is widely used in research and pharmaceutical development. Safety Data Sheets (SDS) from multiple suppliers consistently classify D-Mannitol as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3][4][5] It is a white, crystalline solid that is soluble in water.[6]

Core Assumption: For the purposes of this guide, pure 2-O-methyl-D-mannitol will be handled as a non-hazardous chemical, akin to its parent compound, D-Mannitol. This assumption is foundational to the subsequent disposal protocols.

Crucial Caveat: The non-hazardous classification applies only to the pure compound. If D-Mannitol or 2-O-methyl-D-mannitol is mixed with or contaminated by any substance classified as hazardous (e.g., solvents, reactive chemicals, toxic materials), the entire waste mixture must be treated as hazardous.[7]

Key Safety and Physical Properties (D-Mannitol)
PropertyValue
Appearance White crystalline powder/solid[6]
Hazard Classification Not generally considered a hazardous substance[1][2][3][4][5]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Upon combustion, may produce Carbon Monoxide (CO) and Carbon Dioxide (CO₂)[1]

Section 2: The Disposal Decision Workflow: A Step-by-Step Approach

The cornerstone of proper chemical disposal is a logical and systematic decision-making process. This workflow ensures that each waste stream is correctly identified, segregated, and disposed of in compliance with institutional and regulatory standards.

Disposal Decision Workflow for D-Mannitol / 2-O-methyl-D-mannitol

DisposalWorkflow start Waste Generated: D-Mannitol or 2-O-methyl-D-mannitol consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs is_contaminated Is the waste contaminated with other chemicals? consult_ehs->is_contaminated is_contaminant_hazardous Is the contaminant a hazardous substance? is_contaminated->is_contaminant_hazardous Yes non_hazardous_solid Procedure A: Dispose as Non-Hazardous Solid Chemical Waste is_contaminated->non_hazardous_solid No is_contaminant_hazardous->non_hazardous_solid No hazardous_waste Procedure B: Dispose as Hazardous Chemical Waste is_contaminant_hazardous->hazardous_waste Yes

Caption: A logical workflow for determining the correct disposal route for D-Mannitol and its derivatives.

Section 3: Detailed Disposal Protocols

Adherence to the following step-by-step protocols is essential for ensuring a safe and compliant disposal process.

Procedure A: Disposal of Pure, Uncontaminated D-Mannitol or 2-O-methyl-D-mannitol

This procedure applies to the pure, solid chemical and labware that is not grossly contaminated.

Step 1: Personal Protective Equipment (PPE)

  • Always wear standard laboratory PPE, including safety glasses and gloves, when handling any chemical waste.[8][9]

Step 2: Containment of Solid Waste

  • Place the solid D-Mannitol or 2-O-methyl-D-mannitol waste into a sealed, durable container.[3][8] A screw-top plastic jar or a securely sealed bag is appropriate.

  • Causality: Proper containment prevents the release of dust and ensures the waste is securely managed during transport.

Step 3: Labeling

  • Clearly label the container with "Non-Hazardous Waste" and the full chemical name ("D-Mannitol" or "2-O-methyl-D-mannitol").

  • Trustworthiness: Accurate labeling is a critical safety measure that informs waste handlers of the container's contents, preventing accidental mixing with incompatible waste streams.[10]

Step 4: Disposal Route

  • Dispose of the labeled container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department.[11]

  • Caution: Do not dispose of this waste in the regular trash unless explicitly permitted by your institution's EHS guidelines.[11][12] While non-hazardous, some facilities require all chemical waste to be collected separately.

Step 5: Disposal of "Empty" Containers

  • For the original product container, ensure it is fully empty. Triple-rinse the container with a suitable solvent (like water for D-Mannitol).[7]

  • The rinsate must be collected and evaluated based on the disposal decision workflow. If only water was used, it can likely be drain-disposed, but always check with your EHS office.

  • After rinsing, deface or remove the original label and dispose of the container in the regular trash or glass recycling bin, as per institutional policy.[7]

Step 6: Contaminated Labware

  • Disposable labware (e.g., weighing boats, gloves, paper towels) with minimal residual contamination can typically be disposed of in the regular laboratory trash.[12][13]

  • Non-disposable glassware should be washed for reuse.[12]

Procedure B: Disposal of Contaminated or Mixed Waste

This procedure is to be followed if D-Mannitol or 2-O-methyl-D-mannitol is mixed with any hazardous substance.

Step 1: Personal Protective Equipment (PPE)

  • Wear PPE appropriate for the most hazardous component in the waste mixture. Consult the SDS for the hazardous contaminant(s) to determine the required level of protection.

Step 2: Waste Characterization

  • The waste is now defined by its hazardous component(s). For example, a solution of 2-O-methyl-D-mannitol in methanol is considered a flammable hazardous waste.

Step 3: Containment

  • Collect the waste in a chemically compatible, sealed container that will not leak.[6]

  • Causality: Using a compatible container (e.g., glass for organic solvents) prevents degradation of the container and potential leaks. Never mix incompatible waste types in the same container.[13]

Step 4: Labeling

  • Label the container clearly with the words "Hazardous Waste."[7]

  • List all chemical components by their full name and estimate their percentages. Do not use abbreviations.

  • Indicate the specific hazards (e.g., "Flammable," "Toxic").

Step 5: Storage and Disposal

  • Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.

  • Arrange for pickup and disposal through your institution's EHS department. They will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Regulatory Imperative: Hazardous waste disposal is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[14][15] Following institutional EHS procedures ensures compliance with these federal regulations.

Section 4: Emergency Procedures for Spills

For a small spill of solid, pure D-Mannitol or 2-O-methyl-D-mannitol:

  • Ensure adequate ventilation and wear your standard PPE.[1][8]

  • Gently sweep up the solid material to avoid generating dust.[1][3][8]

  • Place the swept material into a sealed container for disposal, following "Procedure A."[16]

  • Clean the spill area thoroughly with a damp cloth or paper towel.

For a spill involving a hazardous mixture:

  • Alert personnel in the immediate area and, if necessary, evacuate.

  • If the spill is large or involves highly toxic or volatile substances, contact your institution's emergency response or EHS department immediately.[16]

  • For small, manageable spills, contain the spill with absorbent material appropriate for the chemical.[16]

  • Collect the absorbent material and the spilled substance using appropriate tools (e.g., spark-proof tools for flammable liquids).

  • Place all contaminated materials into a container for disposal as hazardous waste, following "Procedure B."[16]

By integrating these scientifically grounded and safety-first procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the integrity of your research environment.

References

  • National Institute of Standards and Technology. (2016, January 11). Safety Data Sheet: D-Mannitol. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]

  • ICU Medical. (2020, March 2). Mannitol Injection, USP Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: DL-Mannitol. Retrieved from [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30).
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • ChemScience. Safety Data Sheet: D-Mannitol, Hi-LR™. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Waste Industries Inc. Non-Hazardous Waste Disposal. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

Sources

Personal protective equipment for handling D-Mannitol, 2-O-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Strategy: The "Defensive Handling" Philosophy

As researchers, we often fall into the trap of complacency with carbohydrate derivatives. While D-Mannitol is a common excipient generally regarded as safe (GRAS), its derivative D-Mannitol, 2-O-methyl- is a specialized chemical intermediate. In a research setting, this compound must be handled with a "Defensive Handling" strategy.

This approach serves a dual purpose:

  • Operator Safety: Research-grade derivatives often lack the extensive chronic toxicity data of their parent compounds. We must treat them as potential irritants (H315, H319, H335) until proven otherwise.

  • Data Integrity: As a likely hygroscopic and high-purity reference standard, the compound is vulnerable to contamination from skin oils, moisture, and nucleases. Your PPE is not just a shield for you; it is a cleanroom barrier for your data.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the vector of exposure.[1] D-Mannitol, 2-O-methyl- typically presents as a white crystalline powder or solid.[2]

Hazard VectorPotential RiskMechanism of Action
Inhalation ModerateFine particulates/dust can cause mechanical irritation to the upper respiratory tract (nuisance dust).
Skin Contact Low/ModeratePotential for contact dermatitis or sensitization upon repeated exposure.
Eye Contact ModerateMechanical abrasion from crystals; osmotic irritation.
Physicochemical LowLikely hygroscopic; may clump if exposed to ambient humidity.

PPE Specifications: The Matrix

Do not rely on generic "lab safety" rules. Use this targeted specification matrix for handling O-methylated sugar alcohols.

Table 1: PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular Safety Glasses with Side Shields Standard: ANSI Z87.1 (US) or EN 166 (EU).Why: Protects against projectile crystals during spatula transfer. If handling >10g or generating fine dust, upgrade to Chemical Splash Goggles .
Dermal (Hand) Nitrile Gloves (Disposable) Spec: Minimum thickness 0.11 mm (4-5 mil).Why: Natural rubber latex is not recommended due to protein allergy risks. Nitrile provides excellent resistance to polar organic solids. Protocol: Double-gloving is recommended for high-purity handling to prevent cross-contamination.
Respiratory N95 / FFP2 Respirator Context: Required only if handling outside a fume hood or if the powder is micronized.Engineering Control: Primary defense should always be a Chemical Fume Hood or Biosafety Cabinet .
Body/Torso Lab Coat (High-Collar) Material: Cotton/Polyester blend or Tyvek (for cleanroom apps).Why: Snap closures are preferred over buttons for quicker removal in emergencies. Long sleeves must fit inside glove cuffs.

Operational Protocol: Step-by-Step Workflow

Safety is a process, not a product. Follow this self-validating workflow to ensure compliance.

Phase A: Pre-Handling Verification
  • Engineering Check: Verify fume hood flow rate is between 80–100 fpm (face velocity).

  • Static Control: Powders like D-Mannitol, 2-O-methyl- can be static-charged. Have an anti-static gun or ionizer ready if mass accuracy is critical.

Phase B: Donning Sequence (The "Clean-to-Dirty" Flow)
  • Wash Hands: Remove surface oils.

  • Lab Coat: Don coat, ensuring cuffs cover wrists fully.

  • Eye Protection: Adjust glasses/goggles for a seal against the temple.

  • Gloves: Don nitrile gloves. Crucial: Pull glove cuffs over the lab coat sleeves to create a shingle effect. This prevents powder from entering the wrist gap.

Phase C: Active Handling
  • Weighing: Use a containment tray (secondary containment) inside the balance enclosure.

  • Spill Response: If powder spills, do not blow it off . Wipe with a damp paper towel (water is the solvent of choice for mannitol derivatives) to prevent aerosolization.

Phase D: Doffing & Disposal
  • Gloves First: Remove using the "beak method" (peel inside out) to trap any chemical residue inside the glove.

  • Wash Hands: Immediately after glove removal.

  • Coat & Eyes: Remove last.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for respiratory protection and handling location, ensuring you match the engineering control to the procedure.

SafetyLogic Start START: Handling D-Mannitol, 2-O-methyl- QuantityCheck Quantity > 1 gram OR Fine Dust Generation? Start->QuantityCheck FumeHood Engineering Control: Chemical Fume Hood Required QuantityCheck->FumeHood YES Benchtop Benchtop Handling Permissible (Draft-free area) QuantityCheck->Benchtop NO RespProtection PPE Upgrade: Wear N95/P100 Respirator FumeHood->RespProtection If Hood Failure / Maintenance StandardPPE Standard PPE: Glasses, Nitrile Gloves, Lab Coat FumeHood->StandardPPE Sash at safe height Benchtop->StandardPPE Process Proceed with Weighing/Synthesis StandardPPE->Process Disposal Disposal: Dissolve in Water -> Chemical Waste Process->Disposal

Figure 1: Decision Matrix for Engineering Controls and Respiratory Protection. Note that fume hood use is always the preferred default for chemical intermediates.

Waste Disposal & Decontamination

Proper disposal closes the safety loop.

  • Solubility: D-Mannitol, 2-O-methyl- is water-soluble.[2]

  • Surface Decontamination:

    • Wipe surfaces with deionized water followed by 70% Ethanol .

    • Why: Water solubilizes the sugar derivative; ethanol sanitizes and removes organic residues.

  • Disposal Stream:

    • Solid Waste: Dispose of contaminated gloves and paper towels in the solid hazardous waste bin.

    • Chemical Waste: If dissolved, dispose of in the "Aqueous/Organic" waste stream depending on the co-solvent used. Do not pour down the drain unless explicitly permitted by your facility's specific wastewater permit for non-toxic sugar alcohols (rare in research settings).

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] The National Academies Press. [Link]

Sources

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